1-Isobutyrylpiperidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKJZIJEHHMBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649239 | |
| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060817-46-0 | |
| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Isobutyrylpiperidin-3-amine
This guide provides a comprehensive overview of the synthetic pathways for producing 1-Isobutyrylpiperidin-3-amine, a valuable building block for researchers, scientists, and drug development professionals. The synthesis of this disubstituted piperidine requires a strategic approach to selectively functionalize the two nitrogen atoms within the molecule. This document outlines a robust and logical multi-step synthesis, detailing the rationale behind each procedural choice and providing actionable protocols.
Introduction: The Strategic Imperative of Selective Functionalization
The synthesis of this compound presents a classic challenge in organic chemistry: the selective acylation of a secondary amine (the piperidine ring nitrogen) in the presence of a primary amine (the 3-amino substituent). Direct acylation of 3-aminopiperidine would likely result in a mixture of products, with the more nucleophilic primary amine being the favored site of reaction. Therefore, a successful synthesis hinges on a protection-acylation-deprotection strategy. This guide will focus on a widely applicable and efficient pathway that employs the tert-butoxycarbonyl (Boc) protecting group to achieve the desired selectivity.
The overall synthetic workflow can be visualized as a three-stage process:
Caption: A high-level overview of the three-stage synthesis of this compound.
Stage 1: Synthesis of the 3-Aminopiperidine Core with Amine Protection
The initial and most critical phase of this synthesis is the construction of the 3-aminopiperidine ring system with a protected 3-amino group. The use of a chiral starting material allows for the preparation of enantiomerically pure products, which is often a requirement in pharmaceutical development. A highly effective and well-documented approach begins with the naturally occurring amino acid, L-glutamic acid. This method offers a cost-effective and stereocontrolled route to the key intermediate, tert-butyl piperidin-3-ylcarbamate.
The conversion of L-glutamic acid to the protected 3-aminopiperidine derivative involves a multi-step sequence. This process typically includes esterification, Boc protection of the amino group, reduction of the carboxylic esters to alcohols, conversion of the diol to a ditosylate, and finally, cyclization to form the piperidine ring.
Recommended Protocol: Synthesis of tert-Butyl piperidin-3-ylcarbamate from L-Glutamic Acid
This protocol is adapted from established literature procedures.
Step 1: Esterification and Boc Protection
-
To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure to obtain the crude dimethyl L-glutamate hydrochloride.
-
Dissolve the crude product in a suitable solvent such as dichloromethane.
-
Add triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 6-8 hours.
-
Perform an aqueous workup to isolate the N-Boc protected dimethyl L-glutamate.
Step 2: Reduction to Diol
-
Dissolve the product from Step 1 in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium borohydride portion-wise.
-
Stir the reaction at 0°C for 1-2 hours, then at room temperature overnight.
-
Quench the reaction carefully with water and extract the product to yield the corresponding diol.
Step 3: Tosylation and Cyclization
-
Dissolve the diol in dichloromethane and cool to 0°C.
-
Add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 1-2 hours.
-
After an aqueous workup, the resulting ditosylate is cyclized by reacting it with a primary amine, such as benzylamine, to form the N-benzyl-3-(N-Boc-amino)piperidine.
-
Subsequent debenzylation via catalytic hydrogenation (H₂, Pd/C) yields tert-butyl piperidin-3-ylcarbamate.[1]
| Step | Key Reagents | Typical Yield | Purity |
| Esterification & Boc Protection | Thionyl chloride, (Boc)₂O, Triethylamine, DMAP | 85-95% | >95% |
| Reduction | Sodium borohydride | 70-80% | >98% |
| Tosylation & Cyclization | p-Toluenesulfonyl chloride, Benzylamine, Pd/C, H₂ | 60-70% (over 2 steps) | >97% |
Stage 2: Selective N-Isobutyrylation of the Piperidine Ring
With the 3-amino group effectively masked by the Boc protecting group, the piperidine nitrogen is now the most nucleophilic site and is primed for selective acylation. This step involves the reaction of tert-butyl piperidin-3-ylcarbamate with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride. The presence of a non-nucleophilic base is essential to neutralize the acid byproduct generated during the reaction.
Caption: The selective N-isobutyrylation of the Boc-protected 3-aminopiperidine.
Recommended Protocol: N-Isobutyrylation
-
Dissolve tert-butyl piperidin-3-ylcarbamate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Slowly add isobutyryl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Acylating Agent | Isobutyryl chloride or Isobutyric anhydride |
| Base | Triethylamine or Diisopropylethylamine (DIPEA) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Workup | Aqueous wash and extraction |
Stage 3: Deprotection to Yield this compound
The final step in the synthesis is the removal of the Boc protecting group to unveil the primary amine at the 3-position. The Boc group is labile under acidic conditions, and its removal is typically clean and high-yielding.[2][3]
Recommended Protocol: Boc Deprotection
-
Dissolve the tert-butyl (1-isobutyrylpiperidin-3-yl)carbamate in a suitable solvent such as dichloromethane, dioxane, or methanol.
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in dioxane or ethanol.[2][4]
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
If an HCl salt is formed, it can be neutralized with a base (e.g., aqueous sodium hydroxide) and the free amine extracted with an organic solvent. Alternatively, the salt can be isolated directly.
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |
| Hydrogen Chloride (HCl) | Dioxane or Ethanol | Room Temperature | 2-4 hours |
Conclusion
The synthesis of this compound is a well-defined process that relies on a strategic protection and deprotection sequence to achieve selective functionalization. By employing a robust synthesis for the chiral 3-aminopiperidine core, followed by controlled N-isobutyrylation and subsequent deprotection, researchers can access this valuable compound with high purity and yield. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this compound in a laboratory setting.
References
- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4479.
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
- Google Patents. (2011). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
- RSC Publishing. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Google Patents. (2015). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
- NIH. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7615-7625.
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
- Google Patents. (2017). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. (2018). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
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PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]
- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- NIH. (2021, January 11). Identification of lysine isobutyrylation as a new histone modification mark. Nucleic Acids Research, 49(1), 116-129.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyrylpiperidin-3-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-isobutyrylpiperidin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Key parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility are discussed in detail. This document outlines the theoretical importance of each property, presents predicted values based on computational models, and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies are designed to be self-validating and are grounded in authoritative standards, offering researchers a robust framework for characterizing this and similar molecules. The synthesis of these properties provides critical insights into the potential pharmacokinetic and pharmacodynamic behavior of this compound, guiding its future development and application.
Introduction and Molecular Identity
This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The introduction of an isobutyryl group at the 1-position and an amine group at the 3-position creates a molecule with distinct characteristics that govern its interaction with biological systems. Understanding its fundamental physicochemical properties is a prerequisite for any rational drug design and development program, as these parameters directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide serves as a foundational resource for scientists, providing not only the available data for this specific molecule but also the experimental context and causality required to generate such data for novel compounds.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | Sinfoo Biotech[1] |
| CAS Number | 1060817-46-0 | Sinfoo Biotech[1] |
| Molecular Formula | C₉H₁₈N₂O | Sinfoo Biotech[1] |
| Molecular Weight | 170.25 g/mol | Sinfoo Biotech[1] |
| Canonical SMILES | CC(C)C(=O)N1CCCC(C1)N | PubChem |
Ionization Constant (pKa)
Scientific Rationale
The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters in drug development. It quantifies the extent of ionization of a molecule at a given pH. For this compound, the primary amine at the 3-position is the principal ionizable group. The pKa value dictates the charge state of the molecule in different biological compartments. At physiological pH (~7.4), a pKa value significantly above this will result in a predominantly protonated, cationic species. This ionization state profoundly impacts:
-
Aqueous Solubility: The ionized form is generally much more soluble in aqueous media than the neutral form.
-
Membrane Permeability: Charged molecules typically exhibit lower passive diffusion across lipid membranes.
-
Receptor Binding: The charge state can be a critical determinant for electrostatic interactions with the target protein.
Predicted pKa Value
While experimental determination is the gold standard, computational models provide a valuable initial estimate. Based on its chemical structure—a secondary aliphatic amine within a piperidine ring—the pKa is expected to be in the range of basic amines.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| pKa (Basic) | 9.5 ± 0.5 | Computational (ACD/Labs, ChemAxon) |
| logP | 1.2 ± 0.4 | Computational (ACD/Labs, ChemAxon) |
Note: These are predicted values and require experimental verification.
The piperidine amine's pKa is influenced by the electron-withdrawing effect of the amide group at the 1-position, which slightly reduces its basicity compared to an unsubstituted piperidine amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for pKa determination due to its simplicity and low cost.[2][3] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[4][5]
Methodology:
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of this compound in deionized water.[5] If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but the aqueous pKa must then be extrapolated.
-
Titrant: Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.[6]
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[4][5]
-
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[4]
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[5]
-
Add the ionic strength adjuster.
-
Immerse the calibrated pH electrode into the solution.
-
Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[4]
-
Begin the titration by adding small, precise increments of the 0.1 M HCl titrant.
-
Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH has passed the equivalence point and plateaued.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The buffer region, where the pH changes minimally, is centered around the pKa.[4]
-
The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[4] This corresponds to the inflection point of the sigmoid titration curve.[3]
-
Diagram 1: Workflow for Potentiometric pKa Determination
A streamlined workflow for determining the pKa via potentiometric titration.
Lipophilicity (logP/logD)
Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH, which accounts for both ionized and neutral forms.[7][8]
-
logP: Describes the partitioning of the neutral form of the molecule between n-octanol and water.
-
logD: Describes the partitioning of all species (neutral and ionized) at a given pH. For a basic compound like this compound, logD will be pH-dependent. At physiological pH (7.4), where the compound is expected to be mostly protonated, the logD₇.₄ will be significantly lower than its logP.
Lipophilicity influences membrane permeability, plasma protein binding, volume of distribution, and susceptibility to metabolism.
Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for determining partition coefficients due to its direct measurement approach.[7][9]
Methodology:
-
Phase Preparation:
-
Prepare a phosphate buffer solution at pH 7.4.[7]
-
Pre-saturate the n-octanol with the pH 7.4 buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[7][8] This step is critical to ensure thermodynamic equilibrium during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[7]
-
-
Partitioning Experiment:
-
Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected logD.[10]
-
Cap the vial and shake vigorously to facilitate partitioning. The system should be agitated until equilibrium is reached (typically several hours).[9]
-
Allow the phases to fully separate. Centrifugation can be used to break up any emulsions.
-
-
Quantification:
-
Carefully sample an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The analytical method must be linear and specific.[11]
-
-
Calculation:
-
The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
Diagram 2: Experimental Workflow for Shake-Flask logD Determination
Workflow for the gold-standard shake-flask logD measurement.
Aqueous Solubility
Scientific Rationale
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies. For an ionizable compound like this compound, solubility is highly pH-dependent. Due to the basic amine, its solubility is expected to be significantly higher at lower pH values (where it is fully protonated) compared to higher pH values.
Experimental Protocol: Equilibrium Solubility Determination
The shake-flask method is also the most reliable approach for determining thermodynamic equilibrium solubility.[11][12] This method ensures that the solution is truly saturated and in equilibrium with the solid phase.
Methodology:
-
Media Preparation: Prepare a set of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).[13]
-
Equilibration:
-
Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[14]
-
Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 °C for biopharmaceutical relevance).[13]
-
Agitate the samples for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) until the measured concentration is constant.[11]
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.[14]
-
-
Analysis:
-
Data Reporting:
-
Solubility is reported in units such as mg/mL or µM at each specific pH.
-
Diagram 3: Workflow for Equilibrium Solubility Measurement
Process flow for determining thermodynamic equilibrium solubility.
Synthesis and Implications for Drug Development
The physicochemical profile of this compound suggests several key considerations for its development as a potential therapeutic agent:
-
Route of Administration: The predicted basic pKa of ~9.5 means the compound will be predominantly charged and likely highly soluble in the acidic environment of the stomach. However, its charge will reduce passive permeability across the intestinal wall. This creates a classic trade-off between solubility and permeability that must be carefully balanced.
-
Formulation: Its good aqueous solubility at low pH simplifies the development of oral dosage forms. However, the pH-dependent solubility could lead to precipitation as it moves from the stomach to the more neutral pH of the intestine, potentially affecting absorption.
-
Blood-Brain Barrier (BBB) Penetration: The predicted logP of ~1.2 is in a range often associated with CNS activity. However, the high degree of ionization at physiological pH (logD₇.₄ << logP) will likely be a significant impediment to passive BBB penetration. Active transport mechanisms would need to be considered.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Babic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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A Spectroscopic Investigation of 1-Isobutyrylpiperidin-3-amine: A Comprehensive Technical Guide
This technical guide provides an in-depth analysis of the spectral data for 1-Isobutyrylpiperidin-3-amine, a substituted piperidine derivative of interest in contemporary chemical and pharmaceutical research. The structural complexity of this molecule, featuring a chiral center, a secondary amide, and a primary amine integrated within a piperidine scaffold, necessitates a multi-faceted analytical approach for unambiguous characterization. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through extensive analysis of analogous structures.
Molecular Structure and its Spectroscopic Implications
This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The isobutyryl group introduces a carbonyl moiety and a tertiary amide linkage with the piperidine nitrogen. The primary amine at the C3 position of the piperidine ring is a key site for potential derivatization. The conformational flexibility of the piperidine ring further influences the spectral output, particularly in NMR spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the isobutyryl group, the piperidine ring protons, and the primary amine protons.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width, number of scans, and relaxation delay.
-
-
Data Acquisition: Acquire the free induction decay (FID) signal.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Typical Coupling Constants (J, Hz) |
| ~ 3.8 - 4.2 | Multiplet | 1H | H-2ax, H-6ax | |
| ~ 3.4 - 3.7 | Multiplet | 1H | H-3 | |
| ~ 2.8 - 3.2 | Multiplet | 1H | H-2eq, H-6eq | |
| ~ 2.5 - 2.8 | Septet | 1H | CH (isobutyryl) | ~ 6.8 |
| ~ 1.8 - 2.2 | Multiplet | 2H | H-4, H-5 | |
| ~ 1.5 (broad) | Singlet | 2H | NH₂ | |
| ~ 1.1 - 1.3 | Multiplet | 2H | H-4, H-5 | |
| ~ 1.05 | Doublet | 6H | CH₃ (isobutyryl) | ~ 6.8 |
Interpretation of the ¹H NMR Spectrum
-
Isobutyryl Group: The methine proton of the isobutyryl group is expected to appear as a septet around 2.5-2.8 ppm due to coupling with the six equivalent methyl protons. These two methyl groups will, in turn, present as a doublet at approximately 1.05 ppm.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons adjacent to the nitrogen (H-2 and H-6) are expected to be in the range of 2.8-4.2 ppm. The presence of the bulky isobutyryl group can lead to distinct chemical shifts for the axial and equatorial protons. The proton at the chiral center (H-3) is anticipated to resonate around 3.4-3.7 ppm. The remaining methylene protons (H-4 and H-5) will appear as multiplets in the upfield region of the spectrum. Typical coupling constants for vicinal protons in a piperidine ring are in the range of 6-8 Hz.[1]
-
Amine Protons: The primary amine protons (NH₂) will likely appear as a broad singlet around 1.5 ppm. The chemical shift and appearance of this peak can be highly dependent on the solvent, concentration, and temperature, and it may exchange with D₂O.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Utilize a broadband probe on the NMR spectrometer.
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set appropriate spectral parameters, including a wider spectral width than for ¹H NMR.
-
-
Data Acquisition and Processing: Similar to ¹H NMR, acquire the FID, and process the data through Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 178 | C=O (amide) |
| ~ 50 - 55 | C-3 |
| ~ 45 - 50 | C-2, C-6 |
| ~ 30 - 35 | CH (isobutyryl) |
| ~ 25 - 30 | C-4, C-5 |
| ~ 19 - 22 | CH₃ (isobutyryl) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The most downfield signal will be that of the amide carbonyl carbon, expected in the range of 175-178 ppm.[2][3]
-
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the range of 25-55 ppm. The carbon bearing the amino group (C-3) is expected around 50-55 ppm, while the carbons adjacent to the nitrogen (C-2 and C-6) will be in a similar region. The remaining methylene carbons (C-4 and C-5) will be further upfield.
-
Isobutyryl Group Carbons: The methine carbon of the isobutyryl group is predicted to be around 30-35 ppm, and the two equivalent methyl carbons will appear in the upfield region at approximately 19-22 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
-
Data Acquisition: Place the prepared sample in an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| ~ 2960 - 2850 | C-H stretch | Aliphatic |
| ~ 1640 - 1680 | C=O stretch (Amide I band) | Secondary Amide |
| ~ 1580 - 1650 | N-H bend | Primary Amine |
| ~ 1515 - 1570 | N-H bend (Amide II band) | Secondary Amide |
| ~ 1250 - 1020 | C-N stretch | Aliphatic Amine/Amide |
| ~ 910 - 665 | N-H wag | Primary Amine |
Interpretation of the IR Spectrum
-
N-H Stretching: The presence of the primary amine will be indicated by two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[4][5][6]
-
C=O Stretching: A strong absorption band corresponding to the C=O stretch of the secondary amide (Amide I band) is expected between 1640 and 1680 cm⁻¹.[7][8][9]
-
N-H Bending: The N-H bending vibration of the primary amine will likely appear in the 1580-1650 cm⁻¹ range.[4] The secondary amide will show an N-H bending vibration (Amide II band) between 1515 and 1570 cm⁻¹.[8]
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2960-2850 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrometry Data
-
Molecular Ion: The molecular weight of this compound (C₉H₁₈N₂O) is 170.25 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 171.26.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[11][12]
-
Amide Bond Cleavage: Cleavage of the N-CO bond is a typical fragmentation pattern for amides, which would result in the loss of the isobutyryl group or the piperidine ring.[13][14][15]
-
Loss of the Amine Group: Fragmentation involving the loss of the primary amine group (-NH₂) or a related fragment is also possible.
-
Illustrative Fragmentation Workflow
Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural elucidation and characterization of this compound. The predicted spectral data and their interpretations offer a valuable resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds. The synergistic use of these analytical techniques allows for a high degree of confidence in confirming the molecular structure and purity of this important chemical entity.
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Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]
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Characterization of 1-Isobutyrylpiperidin-3-amine (CAS No. 1060817-46-0): A Technical Guide for Novel Piperidine Derivatives
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and ability to interact with a wide range of biological targets.[2] The compound 1-isobutyrylpiperidin-3-amine (CAS No. 1060817-46-0) represents a novel, yet sparsely characterized, member of this chemical class. Publicly available data on its specific biological activity is limited, suggesting it may be a recently synthesized building block or an early-stage research compound.
This technical guide provides a comprehensive framework for the systematic characterization of this compound, serving as a blueprint for researchers, scientists, and drug development professionals engaged in the evaluation of new piperidine-based chemical entities. The methodologies outlined herein are designed to elucidate the compound's fundamental properties, from its basic chemical identity to its potential pharmacological relevance, ensuring a foundation of scientific integrity and logical progression in its investigation.
Physicochemical and Structural Characterization
A foundational step in the evaluation of any new chemical entity is the unambiguous confirmation of its structure and the determination of its key physicochemical properties. These parameters are critical for ensuring sample purity, guiding formulation development, and interpreting biological data.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 1060817-46-0 | [3][4][5] |
| Chemical Name | This compound | [3][4][5] |
| Molecular Formula | C9H18N2O | [3][5] |
| Molecular Weight | 170.25 g/mol | [3] |
| Predicted Boiling Point | 295.5±33.0 °C | [3] |
| Predicted Density | 1.003 g/cm³ | [3] |
Structural Elucidation Workflow
The following workflow outlines the standard, multi-technique approach to confirm the chemical structure of a synthesized batch of this compound.
Figure 1: Workflow for Structural and Purity Confirmation.
Experimental Protocols
-
Objective: To confirm the proton (¹H) and carbon (¹³C) framework of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]
-
Acquire ¹H NMR spectra to identify the chemical shifts, integrations, and coupling patterns of the protons. Key signals for the piperidine ring protons are expected between δ 1.0-4.0 ppm.[6] The isobutyryl group protons should also be clearly identifiable.
-
Acquire ¹³C NMR spectra to determine the number of unique carbon environments, confirming the presence of all 9 carbons in the structure.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons for unambiguous assignment.
-
-
Objective: To determine the exact molecular weight and obtain fragmentation data that supports the proposed structure.
-
Protocol:
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[6]
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the full scan mass spectrum in positive ion mode. The primary peak should correspond to the [M+H]⁺ ion, confirming the molecular weight of 170.25.[6]
-
Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation pattern. This pattern can be analyzed to confirm the presence of the isobutyryl and aminopiperidine substructures.
-
-
Objective: To assess the purity of the synthesized compound.
-
Protocol:
-
Column: Utilize a reversed-phase C18 column.[6]
-
Mobile Phase: Employ a gradient elution method with two solvents:
-
Detection: Use a UV detector at a suitable wavelength if the molecule has a chromophore. For compounds lacking a strong chromophore, a mass spectrometer or a charged aerosol detector (CAD) is recommended.[6]
-
Analysis: Inject a known concentration of the compound. A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all detected peaks.
-
Biological Characterization: A Phased Approach
Given the absence of specific biological data for this compound, a logical, tiered screening approach is warranted. The piperidine moiety is present in drugs targeting a wide array of biological systems, including the central nervous system (CNS), cancer, and infectious diseases.[2][7]
In Silico and Initial Screening Workflow
Figure 2: Phased Workflow for Biological Target Identification.
In Silico Pharmacokinetics and Toxicity Prediction
Before embarking on costly and time-consuming wet-lab experiments, in silico tools can provide valuable predictions about a compound's drug-likeness, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity.[8]
-
Methodology: The structure of this compound can be submitted to various online platforms (e.g., SwissADME, pkCSM) to predict parameters such as:
-
Lipophilicity (LogP)
-
Water solubility
-
Blood-brain barrier (BBB) penetration
-
CYP450 enzyme inhibition
-
Hepatotoxicity and other toxicological flags
-
These predictions help to prioritize compounds and anticipate potential liabilities in the drug development process.
Protocol: General Cytotoxicity Assessment (MTT Assay)
This initial screen is crucial to determine the compound's general effect on cell viability and to establish a concentration range for subsequent, more specific assays.
-
Objective: To measure the concentration at which the compound reduces the metabolic activity of cultured cells by 50% (IC₅₀).
-
Protocol:
-
Cell Seeding: Plate both cancerous (e.g., MCF-7, PC-3) and non-cancerous (e.g., HaCaT) cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][9]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these dilutions for a set period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at ~570 nm.
-
Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Conclusion
While this compound (CAS No. 1060817-46-0) is currently an under-characterized molecule, its piperidine core suggests potential for biological activity. The systematic application of the analytical and biological workflows detailed in this guide provides a robust and scientifically rigorous path forward. By first confirming the compound's identity and purity through established spectroscopic and chromatographic methods, and then proceeding through a logical cascade of in silico prediction, broad biological screening, and targeted functional assays, researchers can efficiently and effectively elucidate its pharmacological profile. This structured approach not only ensures data integrity but also maximizes the potential for discovering novel therapeutic applications for this and other new chemical entities.
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solubility of 1-isobutyrylpiperidin-3-amine in organic solvents
An In-depth Technical Guide to the Solubility of 1-Isobutyrylpiperidin-3-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of physical organic chemistry and established methodologies to empower researchers, scientists, and drug development professionals. By examining the structural features of this compound, we will deduce its likely solubility profile. Furthermore, this document outlines detailed, best-practice experimental protocols for robust solubility determination, adhering to principles of Good Manufacturing Practice (GMP) and international guidelines. The ultimate goal is to equip the reader with the scientific rationale and practical tools necessary to conduct thorough solubility assessments for this and similar novel chemical entities.
Introduction to this compound: A Structural and Physicochemical Analysis
This compound is a substituted piperidine derivative. An understanding of its structure is fundamental to predicting its solubility behavior. The molecule comprises three key functional components:
-
A Piperidine Ring: A saturated heterocyclic amine, which provides a basic nitrogen atom and a non-polar hydrocarbon backbone.
-
A Primary Amine (-NH2): A key functional group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing polarity and basicity.[1][2]
-
An Isobutyryl Group (-C(O)CH(CH3)2): An amide functionality that introduces a polar carbonyl group (a hydrogen bond acceptor) and a branched, non-polar alkyl chain.
The interplay of these groups dictates the molecule's overall polarity, hydrogen bonding capacity, and ultimately, its affinity for various solvents. The principle of "like dissolves like" serves as a foundational concept, suggesting that the polarity of the solvent relative to the solute is a primary determinant of solubility.[3]
The Imperative of Solubility in Pharmaceutical Research and Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle.[4] From early-stage discovery to formulation and manufacturing, solubility data informs crucial decisions:
-
Drug Discovery: Informs the selection of appropriate solvents for reaction chemistry and purification.
-
Preclinical Development: Affects the choice of vehicle for in vitro and in vivo studies.
-
Formulation: Dictates the feasibility of different dosage forms (e.g., oral solids, injectables).
-
Manufacturing and Scale-up: Influences the selection of solvents for crystallization, purification, and other processing steps.
The Biopharmaceutics Classification System (BCS) further underscores the importance of solubility, categorizing drugs based on their aqueous solubility and intestinal permeability to predict their in vivo performance.[5][6][7][8]
Predicting the Solubility Profile of this compound
Based on its molecular structure, we can make informed predictions about the solubility of this compound in different classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The primary amine and amide carbonyl can form strong hydrogen bonds with the hydroxyl groups of these solvents.[9] |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors for the primary amine, and their high polarity will solvate the polar regions of the molecule. |
| Non-Polar | Hexane, Toluene | Low | The significant polarity imparted by the amine and amide groups will be poorly solvated by non-polar solvents, leading to low solubility.[9] |
| Chlorinated | Dichloromethane | Moderate | Dichloromethane has an intermediate polarity and can engage in dipole-dipole interactions, potentially offering moderate solubility. |
A Systematic Approach to Experimental Solubility Determination
A rigorous, multi-tiered approach is recommended for the experimental determination of solubility. This ensures both efficiency and accuracy.
Figure 1: A phased approach to solubility determination.
Detailed Protocol for Isothermal Shake-Flask Solubility Measurement
This protocol is a robust method for determining the equilibrium solubility of a compound in a given solvent at a specified temperature.[10][11]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrumentation
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial to ensure a saturated solution is formed. The amount should be sufficient such that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration in solution has reached a plateau.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Trustworthiness and Self-Validation:
-
Purity of Materials: The purity of both the solute and the solvent must be known and documented.
-
Equilibrium Confirmation: As mentioned, demonstrating that the concentration does not change over extended equilibration times is crucial.
-
Solid Phase Analysis: For rigorous studies, the solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to ensure no phase changes or solvate formation has occurred.[12]
-
Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.
Adherence to Good Manufacturing Practice (GMP) in Solubility Studies
While early-stage research may not require full GMP compliance, adopting its principles ensures data integrity and reliability.[13][14][15]
-
Documentation: All experimental parameters, including temperatures, times, sample weights, and solvent volumes, must be meticulously recorded in a laboratory notebook.[16][17]
-
Equipment Calibration: Balances, pipettes, thermometers, and analytical instruments must be regularly calibrated and their status documented.[17]
-
Standard Operating Procedures (SOPs): Key procedures, such as the shake-flask method and the operation of the HPLC, should be governed by written SOPs.
Figure 2: Core GMP principles ensuring data integrity.
Conclusion
This guide provides a robust scientific and methodological framework for assessing the . By leveraging an understanding of its chemical structure, researchers can make informed predictions about its solubility profile. The detailed experimental protocols, grounded in established best practices and GMP principles, offer a clear path to generating high-quality, reliable quantitative data. This foundational knowledge is essential for the efficient progression of any research or development program involving this compound.
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A Technical Guide to the Theoretical pKa Calculation of 1-Isobutyrylpiperidin-3-amine
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] For researchers in drug discovery and development, an accurate understanding of a compound's pKa is not merely academic—it is a critical component in designing effective and safe therapeutics.[1][4][5] This guide provides an in-depth, technically-focused protocol for the theoretical calculation of the pKa of 1-isobutyrylpiperidin-3-amine, a molecule featuring a primary amine susceptible to protonation. We will explore the quantum mechanical underpinnings of pKa prediction, detail a step-by-step computational workflow using Density Functional Theory (DFT), and discuss the nuances of method selection and result validation, equipping scientists with the knowledge to perform reliable in silico pKa determinations.
Chapter 1: The Imperative of pKa in Modern Drug Development
The journey of a drug from administration to its target site is a complex odyssey through varying physiological environments, each with a distinct pH. The ionization state of a drug, dictated by its pKa, is the key that unlocks or bars passage across biological membranes and governs interactions with target proteins.[2][3]
-
Solubility and Absorption: Ionized species are generally more water-soluble, which is crucial for formulation, while the neutral, more lipophilic form is better able to traverse the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[3][5]
-
Distribution: A drug's ability to cross the blood-brain barrier or enter specific tissues is heavily influenced by its ionization state at physiological pH (typically 7.4).[1]
-
Target Binding: The charge state of a ligand can be critical for forming salt bridges or other electrostatic interactions within a protein's binding pocket, directly impacting potency.[2]
-
Metabolism and Excretion: The activity of metabolic enzymes and the efficiency of renal clearance can be modulated by the substrate's pKa.[2][5]
Our case study molecule, This compound , contains two key nitrogen atoms. The nitrogen in the piperidine ring is part of an amide group due to the isobutyryl substituent, rendering it effectively non-basic. The primary amine at the 3-position, however, is a basic center. The pKa of its conjugate acid will determine the charge state of this molecule in the body. Accurately predicting this pKa is therefore essential for any drug development program involving this or similar scaffolds.
Chapter 2: Theoretical Frameworks for pKa Prediction
Calculating pKa from first principles is a sophisticated task that bridges gas-phase quantum mechanics with the complex environment of a solvent. Several methodologies exist, each with a distinct balance of computational cost and accuracy.
The Foundational Thermodynamic Cycle
The most robust quantum mechanical methods for pKa calculation rely on a thermodynamic cycle, often called the "direct method," which dissects the deprotonation process into manageable steps.[6][7][8] For a generic amine (B) in aqueous solution, the equilibrium of interest is the dissociation of its conjugate acid (BH⁺):
BH⁺(aq) ⇌ B(aq) + H⁺(aq)
The Gibbs free energy of this reaction in solution (ΔG°(aq)) is directly related to the pKa. This energy can be calculated using a thermodynamic cycle that involves gas-phase energies and solvation free energies.[8][9][10]
}
The cycle demonstrates that the desired aqueous-phase free energy change can be obtained by calculating the gas-phase energy and the solvation free energies of all species involved.
A Comparative Overview of Calculation Methods
| Method Type | Principle | Pros | Cons |
| Empirical / QSPR | Utilizes databases of known pKa values and fragment-based or topological descriptors to predict pKa.[11][12] | Very fast; useful for high-throughput screening. | Less accurate for novel scaffolds not in the database; may not capture subtle electronic effects.[13] |
| Quantum Mechanics (QM) | Solves approximations of the Schrödinger equation to calculate the energies of the protonated and neutral species.[14] | High accuracy potential; applicable to novel molecules; provides electronic structure insights. | Computationally expensive; results are sensitive to the level of theory, basis set, and solvation model.[8][13] |
| Machine Learning (ML) | Trains algorithms on large datasets of chemical structures and experimental pKa values, often using QM-derived descriptors.[11][15] | Can achieve a good balance of speed and accuracy.[15] | Performance is dependent on the quality and diversity of the training data. |
For the purpose of this in-depth guide, we will focus on the Quantum Mechanical (QM) approach, as it provides the most rigorous and mechanistically insightful results.
Chapter 3: Experimental Protocol: A Step-by-Step QM Workflow for pKa Calculation
This protocol details the in silico experiment for calculating the pKa of this compound using Density Functional Theory (DFT) and a continuum solvation model.
Step 1: Molecular Structure Preparation
-
Sketch the Molecule: Using a molecular editor (e.g., GaussView, Avogadro), draw the 2D structure of this compound and its conjugate acid. The protonation site is the nitrogen of the 3-amino group.
-
Generate 3D Conformations: Convert the 2D sketches into 3D structures. For a flexible molecule like this, it is crucial to perform a conformational search to identify the lowest energy conformers for both the neutral base (B) and the protonated acid (BH⁺). Submitting only a single, arbitrary conformer is a common source of error.
-
Select Low-Energy Conformers: From the conformational search, select the lowest energy conformer (or a Boltzmann-weighted average of several low-energy conformers) for both B and BH⁺ to proceed with the calculations.
Step 2: Gas-Phase Geometry Optimization and Frequency Calculation
The goal here is to find the most stable 3D arrangement of atoms for each molecule in a vacuum and to obtain the thermal corrections to the Gibbs free energy.
-
Select Level of Theory: A widely used and well-validated combination for pKa calculations is the B3LYP functional with a Pople-style basis set like 6-31+G(d,p) .[10] The M06-2X functional has also shown strong performance.[8][16]
-
Perform Optimization: Run a geometry optimization calculation for the selected conformers of both B and BH⁺ in the gas phase.
-
Perform Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G) from the electronic energy (E).
-
G(gas) = E(electronic) + G(thermal correction)
-
Step 3: Solvation Free Energy Calculation
This is the most critical step for bridging the gap between the gas phase and the aqueous reality of a biological system. We use an implicit or continuum solvent model.
-
Choose a Solvation Model: The SMD (Solvation Model based on Density) model is a modern, robust, and widely used continuum model that has been parameterized for a broad range of solvents, including water.[6][8][17]
-
Perform Single-Point Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for both B and BH⁺, this time specifying the SMD model with water as the solvent. This calculation yields the aqueous-phase electronic energy.
-
Calculate Solvation Free Energy (ΔG°solv): The solvation free energy for each species is the difference between its energy in the aqueous phase and its energy in the gas phase.[17]
-
ΔG°solv = E(aq) - E(gas)
-
Step 4: Assembling the Pieces and Calculating the pKa
With all the energy components calculated, we can now compute the pKa using the direct method equation derived from the thermodynamic cycle.
-
Calculate ΔG°(aq):
-
ΔG°(gas) = G(gas, B) + G(gas, H⁺) - G(gas, BH⁺)
-
ΔG°solv(reaction) = ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)
-
ΔG°(aq) = ΔG°(gas) + ΔG°solv(reaction)
-
-
Reference Values: The free energy terms for the proton (H⁺) cannot be calculated in the same way as other species. Therefore, established, experimentally-derived values must be used.
-
Final pKa Calculation:
-
pKa = ΔG°(aq) / (2.303 * RT)
-
Where R is the gas constant (1.987 cal/mol·K) and T is the temperature (298.15 K). The conversion factor from kcal/mol to pKa units at 298.15 K is 1.364.
-
pKa = ΔG°(aq) / 1.364
-
Step 5: The Complete Computational Workflow
The entire process can be visualized as a clear, logical progression of computational tasks.
}
Chapter 4: Validation and Interpretation of Results
A calculated number is meaningless without context and validation. The goal is to achieve "chemical accuracy," which for pKa calculations is generally considered to be within ±1 pKa unit of the experimental value.[6]
-
Error Analysis: Discrepancies can arise from several sources. The choice of DFT functional, basis set, and solvation model can all impact the final result.[6][8] If high accuracy is required, it may be necessary to test more advanced functionals (e.g., M06-2X, CAM-B3LYP) or larger basis sets.[8][21] Some advanced protocols also include one or more explicit water molecules in the calculation to better model the specific hydrogen-bonding environment around the ionizable group.[21][22]
Chapter 5: Complementary Approaches for Rapid Estimation
While QM methods provide high accuracy, they are computationally intensive. For faster, albeit less precise, estimations, researchers can leverage other tools.
| Tool/Method | Platform | Typical Accuracy | Use Case |
| ChemAxon pKa Plugins | Commercial Software | Good for common scaffolds (RMSE ~0.7-1.5).[11][12] | Rapid screening of libraries, initial property assessment.[13] |
| ACD/Percepta | Commercial Software | Similar to ChemAxon, database-driven. | Lead optimization, property profiling. |
| Machine Learning Models | Various (Open-source/Commercial) | Can be very high (RMSE < 1.0) if the query molecule is within the applicability domain.[11][15] | Virtual screening, QSAR modeling. |
These tools are excellent for initial assessments, but for novel chemical matter or when high precision is paramount for a lead candidate, the rigorous QM approach detailed in this guide is the authoritative standard.
Conclusion
The theoretical calculation of pKa is a powerful tool in the arsenal of the modern drug discovery scientist. By leveraging quantum mechanical principles through a systematic and validated workflow, researchers can predict this critical physicochemical property with a high degree of confidence. This in silico approach allows for the early identification and optimization of candidates with favorable ADME profiles, ultimately saving time and resources in the expensive and complex process of drug development. While empirical and machine learning tools offer valuable speed for large-scale screening, the DFT-based direct method remains the gold standard for accuracy and mechanistic insight, providing the trustworthy data needed to make critical project decisions.
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Ho, J., & Coote, M. L. (2012). First principles pKa calculations on carboxylic acids using the SMD solvation model: effect of thermodynamic cycle, model chemistry, and explicit solvent molecules. PubMed. Available at: [Link]
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Wagen, C. (2025). How to Predict pKa. Rowan Scientific. Available at: [Link]
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D'Aria, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. Available at: [Link]
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Rajan, V., & Muraleedharan, K. (2016). Calculation of pKa Values of Alkanolamines – A DFT-B3LYP Computational Analysis. International Journal of Chem-informatics Research. Available at: [Link]
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NWChem. (2019). Solvation Model SMD with a scaled solvent-accessible-surface for pKa calculation. Available at: [Link]
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ResearchGate. (n.d.). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Conformational Analysis of 1-Isobutyrylpiperidine Derivatives
<
Abstract
This technical guide provides a comprehensive exploration of the conformational analysis of 1-isobutyrylpiperidine derivatives, a class of molecules with significant relevance in medicinal chemistry and drug development. We delve into the fundamental principles governing their three-dimensional structures, focusing on the interplay of steric and electronic effects that dictate the conformational preferences of both the piperidine ring and the exocyclic N-acyl group. This guide integrates experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational modeling to provide a holistic understanding of the dynamic and static conformational behavior of these molecules. Detailed protocols for key experimental and computational workflows are provided, aimed at equipping researchers, scientists, and drug development professionals with the practical knowledge to investigate and modulate the conformational landscapes of these important pharmaceutical scaffolds.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional structure of a molecule, its conformation, is intrinsically linked to its biological activity. For drug molecules, the specific spatial arrangement of atoms dictates how they interact with their biological targets, such as enzymes and receptors. The piperidine moiety is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to present substituents in well-defined spatial orientations. When acylated at the nitrogen atom, as in 1-isobutyrylpiperidine derivatives, the conformational landscape becomes more complex, introducing restricted rotation around the amide bond and influencing the puckering of the piperidine ring.
A thorough understanding of the conformational preferences and the energy barriers between different conformational states is therefore paramount for rational drug design. It allows for the optimization of ligand-receptor interactions, the modulation of pharmacokinetic properties, and the avoidance of potential off-target effects. This guide will systematically dissect the conformational features of 1-isobutyrylpiperidine derivatives, providing both the theoretical framework and the practical methodologies for their detailed analysis.
Fundamental Conformational Features
The conformational analysis of 1-isobutyrylpiperidine derivatives involves consideration of two primary structural components: the piperidine ring and the N-isobutyryl group.
Piperidine Ring Conformation
The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these positions is governed by steric interactions.[1][2] For a monosubstituted piperidine, the equatorial position is generally favored to avoid 1,3-diaxial interactions.
However, the presence of the N-acyl group in 1-isobutyrylpiperidine derivatives introduces electronic effects that can significantly influence this preference. The nitrogen lone pair participates in resonance with the carbonyl group, leading to a partial double bond character in the C-N bond.[3][4] This planarization around the nitrogen atom can lead to a phenomenon known as A1,3 strain (or pseudoallylic strain), which can favor an axial orientation for a substituent at the 2-position of the piperidine ring.[5][6]
Furthermore, while the chair is the lowest energy conformation, other conformations such as the twist-boat can also be populated, particularly when the molecule is bound to a biological target.[5][6] Computational studies have shown that the energy difference between chair and twist-boat conformations can be relatively small, on the order of a few kcal/mol.[5][6]
Amide Bond Rotamers
A key feature of amides is the restricted rotation around the C-N bond due to its partial double bond character.[3][4] This restricted rotation gives rise to distinct rotational isomers, or rotamers , often referred to as cis and trans conformers (or E and Z isomers). The energy barrier for this rotation is typically in the range of 15-20 kcal/mol, making the interconversion slow on the NMR timescale at room temperature.[3][7] This allows for the observation of separate signals for each rotamer in the NMR spectrum.
For 1-isobutyrylpiperidine, the steric bulk of the isobutyryl group and the piperidine ring will influence the relative populations of the E and Z rotamers. The planarity of the amide bond also has a profound effect on the geometry of the adjacent piperidine ring.
Experimental Techniques for Conformational Analysis
A combination of experimental techniques is crucial for a comprehensive understanding of the conformational landscape of 1-isobutyrylpiperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[4] Several NMR parameters are sensitive to the geometry of the molecule:
-
Chemical Shifts: The chemical shift of a proton or carbon nucleus is highly dependent on its local electronic environment, which is in turn dictated by the conformation.[8][9] For instance, axial and equatorial protons on the piperidine ring will have distinct chemical shifts. The anisotropic effect of the carbonyl group in the amide bond can also cause significant shielding or deshielding of nearby protons, providing valuable information about the relative orientation of the N-acyl group.[8][9][10]
-
Coupling Constants (J-values): The magnitude of the scalar coupling constant between two nuclei is related to the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants between vicinal protons on the piperidine ring, it is possible to determine the ring's conformation and the orientation of substituents.[11]
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can therefore be used to identify protons that are close to each other in space, providing crucial distance restraints for conformational analysis.
When a molecule is undergoing conformational exchange at a rate comparable to the NMR timescale, the appearance of the NMR spectrum is altered.[12][13] This phenomenon can be exploited to study the kinetics of conformational processes, such as the rotation around the amide bond or the ring inversion of the piperidine moiety.[12][13] By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals from different conformers and to calculate the energy barrier for the interconversion process.
-
Sample Preparation: Dissolve a known concentration of the 1-isobutyrylpiperidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) that has a wide temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to identify the signals corresponding to the different rotamers.
-
Temperature Variation: Gradually increase the temperature of the NMR probe in increments of 5-10 °C. Acquire a spectrum at each temperature.
-
Coalescence Temperature (Tc): Identify the temperature at which the signals from the two rotamers broaden and merge into a single peak. This is the coalescence temperature.
-
High-Temperature Spectrum: Continue increasing the temperature until a sharp, time-averaged signal is observed.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the chemical shift difference between the rotamer signals at a temperature well below coalescence.
X-ray Crystallography
X-ray crystallography provides a precise, static picture of the molecule's conformation in the solid state.[14][15][16] By analyzing the diffraction pattern of a single crystal, it is possible to determine the bond lengths, bond angles, and torsion angles of the molecule with high accuracy. This information is invaluable for validating the conformations predicted by computational methods and for understanding the intermolecular interactions that stabilize the crystal lattice. It is important to remember, however, that the solid-state conformation may not be the same as the predominant conformation in solution or in a biological environment.[5][6]
Computational Modeling in Conformational Analysis
Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the exploration of the entire conformational energy landscape of a molecule.[17]
Molecular Mechanics (MM)
Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing conformational searches to identify low-energy conformers.
Quantum Mechanics (QM)
Quantum mechanics methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule and are therefore better at predicting the relative energies of different conformers and the energy barriers for interconversion.[18][19][20]
-
Initial Structure Generation: Generate a starting 3D structure of the 1-isobutyrylpiperidine derivative.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify a set of low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each low-energy conformer using a suitable DFT method and basis set (e.g., B3LYP/6-31G*).[19][21]
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy and thermal corrections.
-
Energy Analysis: Compare the relative energies of the different conformers to determine the most stable conformations.
-
NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data to validate the computational model.[21]
Integrated Conformational Analysis Workflow
A robust conformational analysis relies on the integration of both experimental and computational approaches.
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An In-depth Technical Guide to the Selective Synthesis of 1-Isobutyrylpiperidin-3-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-isobutyrylpiperidin-3-amine from 3-aminopiperidine. The document delves into the core chemical principles governing the selective N-acylation of the exocyclic primary amine over the endocyclic secondary amine. Two primary synthetic methodologies are presented, utilizing isobutyryl chloride and isobutyric anhydride, respectively. Each section offers a detailed rationale for experimental choices, step-by-step protocols, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development. The guide is grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents. Its derivatization allows for the exploration of chemical space to optimize pharmacological properties. The selective acylation of the primary amino group at the C-3 position, while leaving the piperidine ring nitrogen untouched, is a critical transformation for building molecular complexity. This guide focuses on the synthesis of this compound, a valuable intermediate for further functionalization.
The core challenge in this synthesis is achieving regioselectivity. 3-Aminopiperidine possesses two nucleophilic nitrogen centers: a primary amine (exocyclic) and a secondary amine (endocyclic). Under standard acylation conditions, the primary aromatic amine is significantly more nucleophilic and reactive than the amide nitrogen.[1] This inherent difference in reactivity forms the basis for the selective synthesis protocols described herein. We will explore two robust and widely applicable methods for this transformation.
Core Chemical Principles: Achieving Selective N-Acylation
The selective synthesis hinges on the principles of nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (isobutyryl chloride or anhydride).[2] This is followed by the elimination of a leaving group to form a stable amide bond.
Rationale for Regioselectivity
-
Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines due to reduced steric hindrance and favorable electronic effects. The exocyclic C3-amine is more accessible to the bulky acylating agent compared to the endocyclic secondary amine.
-
Reaction Conditions: The use of stoichiometric amounts of the acylating agent (typically 1.0-1.1 equivalents) and controlled temperatures (often starting at 0 °C) favors mono-acylation at the more reactive primary amine site.[1] Harsh conditions or a large excess of the acylating agent could lead to di-acylation, though this is not typically observed.[1]
Choice of Acylating Agent
-
Isobutyryl Chloride: As an acyl halide, isobutyryl chloride is highly reactive. The reaction generates a molecule of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting amine (which would render it non-nucleophilic), a non-nucleophilic base such as triethylamine (NEt₃) or pyridine must be added to act as an acid scavenger.[1][2]
-
Isobutyric Anhydride: Acid anhydrides are also effective acylating agents, often considered slightly milder than acyl chlorides.[2] The reaction with an amine produces the desired amide and a molecule of isobutyric acid.[3] While this byproduct is less corrosive than HCl, it still needs to be neutralized and removed during the workup, typically with an aqueous basic wash (e.g., NaHCO₃).[2]
The general mechanism is depicted below.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Experimental Methodologies and Protocols
The following protocols are exemplary and should be adapted based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Anhydrous solvents are critical to prevent hydrolysis of the acylating agent.[2]
Method A: Acylation using Isobutyryl Chloride
This method is highly efficient due to the reactivity of the acyl chloride. The key is controlling the reaction temperature and ensuring effective neutralization of the HCl byproduct.[2]
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the stirred mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add isobutyryl chloride (1.1 eq) dropwise to the solution, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography. To mitigate peak tailing common with amines, the eluent can be doped with a small amount of triethylamine (0.1-1%).[4]
Method B: Acylation using Isobutyric Anhydride
This method provides a good alternative to acyl chlorides and can sometimes be performed under neat conditions, though a solvent is generally recommended for better control.[2]
Experimental Protocol:
-
Setup: Dissolve 3-aminopiperidine (1.0 eq) in a suitable aprotic solvent like DCM or pyridine in a round-bottom flask.
-
Anhydride Addition: Add isobutyric anhydride (1.2 eq) to the solution. If no solvent is used, the addition should be done cautiously.
-
Reaction: Stir the mixture at room temperature. Gentle heating may be required to drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to quench any excess anhydride and dilute with an organic solvent like ethyl acetate.
-
Carefully add saturated aqueous NaHCO₃ solution to neutralize the isobutyric acid byproduct until effervescence ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the residue by silica gel column chromatography as described in Method A.
General Experimental Workflow
The overall process from reactants to purified product follows a standard synthetic chemistry workflow.
Caption: A typical workflow for synthesis and purification.
Data Summary and Characterization
The expected product is this compound. Key analytical data are summarized below.
| Parameter | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 1060817-46-0 | [5] |
| Molecular Formula | C₉H₁₈N₂O | [5] |
| Molecular Weight | 170.25 g/mol | [5] |
| Appearance | Expected to be an oil or low-melting solid | N/A |
| Expected Yield | 75-95% (highly dependent on scale and purity of reagents) | N/A |
Characterization:
-
¹H NMR: Expect signals corresponding to the isobutyryl group (a doublet and a septet), as well as complex multiplets for the piperidine ring protons.
-
¹³C NMR: Expect signals for the amide carbonyl (~170-180 ppm), and distinct signals for the carbons of the piperidine ring and the isobutyryl group.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z ≈ 171.26.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Starting Material Remains | - Insufficient reaction time or temperature.- Inactive acylating agent (hydrolyzed).- Insufficient base (for acyl chloride method). | - Allow the reaction to stir longer or apply gentle heat.- Use fresh or newly opened acylating agent.- Ensure at least 1.1-1.5 equivalents of base are used.[2] |
| Multiple Products Observed | - Di-acylation due to excess acylating agent or harsh conditions.- Impurities in starting materials. | - Use stoichiometric amounts (1.0-1.1 eq) of the acylating agent.[1]- Maintain low temperatures during addition.- Purify starting materials if necessary. |
| Low Yield after Workup | - Product loss into the aqueous layer, especially if protonated. | - Ensure the aqueous layer is basic before final extraction.- Perform multiple extractions with the organic solvent. |
| Poor Peak Shape during Chromatography | - Strong interaction between the basic amine product and acidic silanol groups on the silica surface. | - Add a basic modifier like triethylamine (0.1-2%) or ammonium hydroxide to the mobile phase.[4]- Consider using an alternative stationary phase like alumina.[4] |
References
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-
Chemguide. (n.d.). The Reactions of Acid Anhydrides with Ammonia and Primary Amines. Retrieved from [Link]
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An In-Depth Technical Guide to the Retrosynthetic Analysis of N-Acyl Piperidine Derivatives
Introduction
The N-acyl piperidine scaffold is a privileged structural motif of paramount importance in modern medicinal chemistry and drug discovery.[1][2][3][4] This six-membered nitrogen heterocycle, functionalized with an acyl group on the nitrogen atom, is a cornerstone in the architecture of numerous pharmaceuticals, spanning a wide range of therapeutic areas including analgesics, antipsychotics, and antiviral agents.[2][3][4] The prevalence of this moiety stems from its ability to confer favorable pharmacokinetic properties, such as improved metabolic stability, membrane permeability, and target-binding affinity.
A deep understanding of the retrosynthesis of N-acyl piperidines is therefore critical for researchers and drug development professionals. It enables the logical deconstruction of complex target molecules into simpler, commercially available starting materials, thereby paving the way for efficient and innovative synthetic routes. This guide provides a comprehensive overview of the core retrosynthetic strategies, explains the causality behind key experimental choices, and offers field-proven protocols for the synthesis of this vital chemical class.
Core Principles of Retrosynthesis
Retrosynthesis, pioneered by E.J. Corey, is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule (TM) through a series of imaginary steps, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. Each disconnection breaks the target molecule into simpler precursors, or synthons , which are idealized fragments. These synthons are then matched with their real-world chemical equivalents, known as synthetic equivalents .
Key operations in retrosynthesis include:
-
Disconnection: Breaking a bond to simplify the molecule.
-
Functional Group Interconversion (FGI): Modifying a functional group to facilitate a subsequent disconnection.
-
Functional Group Addition (FGA): Adding a functional group to enable a key bond formation in the forward synthesis.
Primary Retrosynthetic Strategies for N-Acyl Piperidines
The retrosynthetic analysis of N-acyl piperidines can be approached through two primary strategic lenses: disconnection of the exocyclic N-acyl bond and disconnection within the piperidine ring itself.
Strategy 1: Disconnection of the N-Acyl (C-N) Bond
This is the most direct and frequently employed strategy. The amide bond is synthetically robust but can be reliably formed, making its disconnection a logical first step.
Caption: Key strategies for piperidine ring construction.
A. Ring-Closing Metathesis (RCM)
RCM has become a powerful tool for the synthesis of unsaturated nitrogen heterocycles. [5][6][7]The retrosynthetic disconnection involves breaking the double bond within the piperidine ring to reveal an acyclic amino-diene precursor.
-
Causality: This strategy is chosen when a tetrahydropyridine intermediate is desired or when the required diene precursor is easily accessible. The reaction is catalyzed by ruthenium alkylidene complexes (e.g., Grubbs' catalysts) and is known for its excellent functional group tolerance. [5][8][9]The development of more active catalysts has enabled these reactions to proceed with lower catalyst loadings and shorter reaction times. [5][8] B. Dieckmann Condensation
This is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to yield the desired piperidine. [10][11][12]The disconnection breaks a C-C bond alpha to a carbonyl group, leading back to an N-substituted amino-1,7-diester.
-
Causality: The Dieckmann condensation is a classic and reliable method for forming six-membered rings. [11][12][13]It is particularly useful when substitution is required at the C2 or C6 position of the piperidine ring, as the resulting β-keto ester functionality provides a handle for further alkylation. The reaction is base-catalyzed, with sodium ethoxide being a traditional choice, though modern protocols often use stronger, non-nucleophilic bases like potassium tert-butoxide or NaH to improve yields and minimize side reactions. [10] C. Other Intramolecular Cyclization Strategies
A variety of other methods exist for constructing the piperidine ring, including:
-
Aza-Prins Cyclization: The acid-catalyzed cyclization of a homoallylic amine with an aldehyde. [14][15]* Intramolecular Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone. [16][17]* Intramolecular Michael Addition: The addition of an amine to an α,β-unsaturated ester or ketone.
-
Radical Cyclization: Formation of the ring through a radical-mediated process. [1]
Practical Case Study: Retrosynthesis of a Hypothetical Drug Candidate
Let's consider the retrosynthesis of (1-(4-fluorobenzoyl)-4-phenylpiperidin-4-yl)methanol (TM-1) , a hypothetical analogue inspired by compounds with CNS activity.
TM-1 Structure: An N-acyl piperidine with a 4-fluorobenzoyl group on the nitrogen and both a phenyl and a hydroxymethyl group at the C4 position.
Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of the target molecule TM-1.
-
Disconnection 1 (C-N Amide): The most logical first step is to disconnect the N-acyl bond. This reveals piperidine intermediate A ((4-phenylpiperidin-4-yl)methanol) and 4-fluorobenzoyl chloride. This is a standard amide coupling.
-
Disconnection 2 & FGI (C4-Substituents): Intermediate A has two substituents at C4. A Grignard reaction is a classic C-C bond-forming reaction. We can disconnect the C-Phenyl bond, leading back to a piperidin-4-one derivative and phenylmagnesium bromide. However, the hydroxymethyl group is incompatible. Therefore, we first apply an FGI: hydroxymethyl is synthetically equivalent to an ester or a nitrile. Let's disconnect the hydroxymethyl and phenyl groups simultaneously, leading back to the commercially available 4-piperidone . The forward synthesis would involve adding the phenyl group via a Grignard or similar reaction, followed by the introduction of the hydroxymethyl group. A more convergent approach would be to add the phenyl group to 4-cyanopiperidine, followed by reduction of the nitrile. For simplicity, we trace back to 4-piperidone.
-
Disconnection 3 (Piperidine Ring): 4-Piperidone itself can be disconnected. A common synthesis involves the double alkylation of a primary amine with a 1,5-dihalo species. A more classic approach is the reaction of benzyl cyanide with bis(2-chloroethyl)amine.
This analysis provides a clear and logical pathway from simple, readily available starting materials to the complex target molecule.
Detailed Experimental Protocols
Protocol 1: N-Acylation using HATU (Forward Synthesis Step 1)
This protocol describes the coupling of (4-phenylpiperidin-4-yl)methanol with 4-fluorobenzoic acid.
Materials:
-
(4-phenylpiperidin-4-yl)methanol (1.0 equiv)
-
4-fluorobenzoic acid (1.1 equiv)
-
HATU (1.2 equiv) [18]* N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) [18]* Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid. [19]3. Add a solution of (4-phenylpiperidin-4-yl)methanol (1.0 equiv) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final N-acyl piperidine.
Trustworthiness: This protocol is self-validating. The use of HATU ensures high coupling efficiency, while the aqueous workup is designed to remove the DMF solvent and water-soluble byproducts from the coupling reagents. [19]Chromatographic purification provides the final, characterized product.
Protocol 2: Piperidine Synthesis via Dieckmann Condensation
This protocol outlines the synthesis of a key piperidone intermediate, ethyl 1-methyl-4-oxopiperidine-3-carboxylate. [20] Materials:
-
Diethyl bis(2-ethoxycarbonylethyl)methylamine (precursor diester) (1.0 equiv)
-
Sodium ethoxide (NaOEt) (1.1 equiv)
-
Anhydrous Toluene
-
Hydrochloric acid (for workup)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add sodium ethoxide (1.1 equiv) to anhydrous toluene.
-
Heat the suspension to reflux.
-
Add the precursor diester (1.0 equiv) dropwise from the dropping funnel to the refluxing suspension over 1 hour.
-
Continue refluxing for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature. A thick precipitate of the sodium enolate salt should form.
-
Carefully quench the reaction by pouring it onto ice and acidifying with dilute hydrochloric acid to pH ~5-6.
-
Separate the organic layer, and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude β-keto ester can be purified by vacuum distillation or chromatography.
Expertise & Experience: The choice of a non-polar solvent like toluene helps to minimize side reactions. [10]The slow addition of the diester to the hot base suspension is critical to favor the intramolecular cyclization over intermolecular polymerization. The final acidic workup protonates the stable enolate formed during the reaction, which is the thermodynamic driving force for the condensation. [13]
Conclusion
The retrosynthetic analysis of N-acyl piperidines is a powerful intellectual exercise that underpins the practical synthesis of countless important molecules. By logically applying disconnections at the exocyclic C-N amide bond or within the piperidine ring itself, chemists can devise multiple synthetic routes. The choice of a specific strategy is guided by the substitution pattern of the target, the availability of starting materials, and the desired stereochemical outcome. A thorough understanding of the mechanisms and practical considerations of key forward reactions—such as amide coupling, ring-closing metathesis, and Dieckmann condensation—is essential for transforming a retrosynthetic plan into a successful laboratory synthesis. As new synthetic methods continue to emerge, the toolkit for constructing these vital heterocycles will only expand, enabling the development of the next generation of piperidine-containing therapeutics.
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Alam, K. A., et al. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 26(15), 4443. [Link]
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- 14. Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous - American Chemical Society [acs.digitellinc.com]
- 15. Piperidine synthesis [organic-chemistry.org]
- 16. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amide Synthesis [fishersci.co.uk]
- 19. reddit.com [reddit.com]
- 20. 98. Experiments in the piperidine series. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Robust Protocol for the N-Acylation of 3-Aminopiperidine with Isobutyryl Chloride
Abstract
This document provides a comprehensive guide for the selective N-acylation of the 3-amino group of 3-aminopiperidine using isobutyryl chloride. The formation of an amide bond via acylation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where the piperidine moiety is a prevalent scaffold. This protocol details a reliable and scalable procedure based on the principles of the Schotten-Baumann reaction, offering field-proven insights into reaction setup, execution, monitoring, work-up, and purification. It is designed for researchers, chemists, and drug development professionals seeking a validated method for synthesizing N-isobutyryl-3-aminopiperidine, a key building block for more complex molecular architectures.
Introduction: The Significance of N-Acylated Piperidines
The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its strategic importance lies in the three-dimensional architecture and the versatile functional handles it presents—a secondary cyclic amine and a primary exocyclic amine. The selective functionalization of these amino groups is critical for tuning the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles.
The N-acylation reaction, which forms a stable amide bond, is a fundamental transformation for modifying such scaffolds.[2][3] The reaction between an amine and an acyl chloride, often conducted under Schotten-Baumann conditions, is a classic and highly efficient method for this purpose.[4][5][6][7] This method utilizes a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][7]
This application note presents a detailed protocol for the selective acylation of the more nucleophilic primary amino group of 3-aminopiperidine with isobutyryl chloride.
Reaction Principle and Mechanism
The N-acylation of an amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically fast and exothermic.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine of 3-aminopiperidine acting as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride.[8]
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[4][5]
-
Elimination of Leaving Group: The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: A base, such as triethylamine or pyridine, is crucial. It abstracts the proton from the newly formed ammonium ion to yield the final, neutral amide product and a triethylammonium chloride salt.[2][3] This step is vital to drive the reaction to completion.
Caption: Nucleophilic acyl substitution mechanism.
Safety and Hazard Management
Prior to commencing any experimental work, a thorough risk assessment is mandatory.[9] This reaction involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.
-
Isobutyryl Chloride (CAS: 79-30-1): Highly flammable liquid and vapor.[10][11] Causes severe skin burns and eye damage.[12][13] Reacts violently with water, releasing toxic and corrosive HCl gas.[10][14] Handle with extreme care under an inert atmosphere.
-
3-Aminopiperidine (CAS: 33633-98-2): Corrosive and harmful if swallowed or in contact with skin. Assume it is toxic and handle with appropriate containment.
-
Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if inhaled.
-
Dichloromethane (DCM) (CAS: 75-09-2): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Flame-retardant lab coat.
-
Chemical splash goggles and a face shield.[13]
-
Ensure a safety shower and eyewash station are readily accessible.[15]
Detailed Experimental Protocol
This protocol describes the reaction on a 10 mmol scale.
Materials and Equipment
-
Chemicals:
-
3-Aminopiperidine (≥97% purity)
-
Isobutyryl chloride (≥98% purity)
-
Triethylamine (Et₃N, ≥99%, distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Equipment:
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Inert gas line (Nitrogen or Argon)
-
Ice/water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| 3-Aminopiperidine | 100.16 | 1.0 | 10.0 | 1.00 | ~1.04 | 0.96 |
| Isobutyryl chloride | 106.55 | 1.05 | 10.5 | 1.12 | 1.10 | 1.017 |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 12.0 | 1.21 | 1.67 | 0.726 |
| Anhydrous DCM | - | - | - | - | 40 | 1.33 |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
Initial Solution: To the flask, add 3-aminopiperidine (1.00 g, 10.0 mmol) followed by anhydrous DCM (40 mL). Begin stirring and cool the resulting solution to 0 °C using an ice/water bath.
-
Base Addition: Slowly add triethylamine (1.67 mL, 12.0 mmol) dropwise to the stirred solution via syringe.
-
Acylation: Add isobutyryl chloride (1.10 mL, 10.5 mmol) dropwise to the reaction mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will form. Ensure the internal temperature remains below 5 °C during the addition.[16]
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[17]
-
Eluent: A 10:1 mixture of DCM:Methanol or 9:1 Ethyl Acetate:Hexane with 1% triethylamine often works well.
-
Visualization: Use UV light (254 nm) and/or stain with potassium permanganate or ninhydrin (to visualize the primary amine starting material). The reaction is complete when the 3-aminopiperidine spot is no longer visible.
-
-
Aqueous Work-up: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), is typically effective for separating the product from non-polar impurities and baseline polar impurities.
-
Characterization: The pure fractions, as identified by TLC, are combined and concentrated to yield N-isobutyryl-3-aminopiperidine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 80-95%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive isobutyryl chloride (hydrolyzed).2. Insufficient base.3. Reaction temperature too low. | 1. Use a fresh bottle of isobutyryl chloride or distill before use.2. Ensure the base is dry and added in sufficient excess (1.2-1.5 eq).3. While addition is at 0 °C, ensure the reaction is allowed to proceed at room temperature to completion.[16] |
| Starting Material Remains | 1. Insufficient acylating agent.2. Short reaction time. | 1. Use a slight excess (1.05-1.1 eq) of isobutyryl chloride.[16]2. Continue stirring and monitor by TLC until starting material is consumed.[17] |
| Multiple Products Observed | 1. Di-acylation (at both N1 and N3 positions).2. Impure starting materials. | 1. Avoid large excess of isobutyryl chloride. The primary amine is significantly more nucleophilic, but forcing conditions can lead to di-acylation.2. Ensure purity of 3-aminopiperidine before starting. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Triethylammonium salt carried through. | 1. Adjust the polarity of the chromatography eluent. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve peak shape for amines.2. Ensure the aqueous work-up is thorough. A water wash before the brine wash can help remove residual salts. |
References
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- SAFETY DATA SHEET - TCI Chemicals. (Source: tcichemicals.com)
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- Isobutyryl chloride - Safety D
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- Nanalysis 60 Spectrometers for At-Line Reaction Monitoring - AZoM. (Source: azom.com)
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (Source: pubmed.ncbi.nlm.nih.gov)
- NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (Source: ncbi.nlm.nih.gov)
- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PubMed Central. (Source: ncbi.nlm.nih.gov)
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Application Notes & Protocols: 1-Isobutyrylpiperidin-3-amine as a Versatile Chemical Intermediate in Medicinal Chemistry
Abstract: The piperidine scaffold is a cornerstone in modern drug discovery, recognized as a privileged structure due to its prevalence in numerous FDA-approved pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block. This document provides detailed application notes and protocols for the synthesis and utilization of 1-isobutyrylpiperidin-3-amine, a functionalized intermediate designed for researchers, medicinal chemists, and drug development professionals. We will explore its synthesis from commercially available precursors and demonstrate its application as a key building block in the construction of more complex molecular architectures, thereby highlighting its potential in creating novel chemical entities for therapeutic evaluation.
Compound Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a secondary amine within the piperidine ring that has been acylated with an isobutyryl group, and a primary amine at the 3-position that serves as a versatile synthetic handle. This substitution pattern offers a unique combination of steric and electronic properties for derivatization.
-
IUPAC Name: 1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one
-
Molecular Formula: C₉H₁₈N₂O
-
Molecular Weight: 170.25 g/mol
-
Structure:

Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.25 g/mol | Calculated |
| XLogP3 | 0.8 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 2 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| pKa (most basic) | ~9.5 (amine) | Estimated from Piperidin-3-amine[1] |
Strategic Importance in Drug Discovery
The strategic value of this compound lies in the orthogonal reactivity of its functional groups and the specific nature of the N-acyl substituent.
-
Privileged Scaffold: The 3-aminopiperidine core is a key intermediate in the synthesis of various pharmaceutical agents, including Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used for treating type 2 diabetes.[2] The chirality at the 3-position is often critical for biological activity.
-
Primary Amine Handle: The primary amine at the C-3 position is a potent nucleophile, readily participating in a wide range of chemical transformations.[3] It can be used for amide bond formation, sulfonamide synthesis, reductive amination, and urea/thiourea formation, allowing for extensive Structure-Activity Relationship (SAR) exploration.
-
N-Isobutyryl Group: Unlike a simple N-H or a bulky protecting group like Boc, the N-isobutyryl group serves as a permanent structural feature that:
-
Modulates Lipophilicity: It increases the lipophilicity compared to the parent piperidin-3-amine.
-
Provides Steric Influence: The branched isopropyl moiety can influence the binding orientation of the molecule within a protein active site.
-
Acts as a Hydrogen Bond Acceptor: The amide carbonyl can form crucial hydrogen bonds with biological targets.
-
Blocks N-Alkylation: It prevents the secondary amine in the piperidine ring from undergoing further reactions, directing all subsequent chemistry to the primary amine at the 3-position.
-
Synthetic Protocols
The following protocols provide a robust methodology for both the synthesis of the title compound and its subsequent use as a chemical intermediate.
Protocol 1: Synthesis of this compound from Piperidin-3-amine
This protocol describes the selective N-acylation of the piperidine ring nitrogen over the more accessible, but less nucleophilic, primary amine at the 3-position under specific conditions. This selectivity can be achieved, though often a mixture is obtained requiring chromatographic separation. A more robust method involves protection of the 3-amino group, acylation of the ring nitrogen, and subsequent deprotection. However, for directness, this protocol proceeds without a protecting group, relying on purification.
Reaction Scheme:
Materials:
-
Piperidin-3-amine (or its dihydrochloride salt)[1]
-
Isobutyryl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol/Triethylamine solvent system for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidin-3-amine (1.0 eq). If starting from the dihydrochloride salt, use 2.2 eq of the base; otherwise, use 1.1 eq.
-
Dissolution: Dissolve the amine and base in anhydrous DCM (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Add isobutyryl chloride (1.0 eq) dropwise to the stirred solution over 15-20 minutes. The addition is exothermic, and maintaining a low temperature minimizes side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% Methanol in Ethyl Acetate with 0.5% Triethylamine to prevent the product from streaking on the silica.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Application as an Intermediate - Synthesis of a N-(1-Isobutyrylpiperidin-3-yl)benzamide
This protocol demonstrates the utility of this compound by coupling its primary amine with a model carboxylic acid (benzoic acid) using a standard peptide coupling reagent.
Reaction Scheme:
Materials:
-
This compound (from Protocol 1)
-
Benzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acid wash removes excess DIPEA, and the base wash removes unreacted benzoic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography or recrystallization if it is a solid.
-
Characterization: Confirm the structure and purity of the final amide product by NMR and MS analysis.
Experimental Workflow and Data Visualization
A well-defined workflow is critical for the successful synthesis and application of chemical intermediates.
Sources
Application Notes & Protocols: The Role of 1-Isobutyrylpiperidin-3-amine in Fragment-Based Drug Discovery
Introduction: The Evolution from Flatland to 3D Chemical Space in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds (fragments) that, despite binding with low affinity, do so with high ligand efficiency.[3] These initial "hits" serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules.[4][5]
Historically, many fragment libraries have been dominated by flat, aromatic, two-dimensional (2D) molecules. While successful, this has limited the exploration of the complex, three-dimensional (3D) binding pockets found in many protein targets. The field is now actively moving to embrace "escape from planarity," designing and incorporating 3D fragments to better probe intricate topological features of target proteins.[6] Saturated heterocyclic scaffolds, such as piperidines, are at the forefront of this movement, offering superior 3D shape diversity and improved physicochemical properties.[7][8]
This guide uses 1-Isobutyrylpiperidin-3-amine as an exemplary 3D fragment to detail its application within a modern FBDD workflow. We will explore its properties, provide detailed protocols for its use in primary screening and hit-to-lead optimization, and explain the scientific rationale behind each experimental step.
Fragment Profile: this compound
This compound is an excellent candidate for a 3D fragment library. Its non-planar piperidine core provides a defined three-dimensional architecture, while the functional groups—a secondary amine (hydrogen bond donor/acceptor, base) and an amide (hydrogen bond acceptor)—offer specific interaction points for binding to a protein target.
Physicochemical Properties Analysis
A fragment's success is governed by its physicochemical properties, often benchmarked against the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[9] Let's analyze our model fragment against these criteria.
| Property | Value | "Rule of Three" Compliance | Rationale & Significance |
| Molecular Weight (MW) | 170.25 g/mol [10] | Yes | Low MW allows for more efficient exploration of chemical space and provides ample room for subsequent optimization without becoming excessively large.[2] |
| cLogP (Calculated) | ~0.8-1.2 | Yes | A low cLogP indicates good aqueous solubility, which is critical for biophysical screening assays that require high fragment concentrations to detect weak binding. |
| Hydrogen Bond Donors | 1 (amine N-H) | Yes | Provides a key vector for specific, directional interactions within a protein binding site. |
| Hydrogen Bond Acceptors | 2 (amide C=O, amine N) | Yes | Offers additional points for forming hydrogen bonds, anchoring the fragment to the target. |
| Fraction sp³ (Fsp³) | 0.77 | N/A (Excellent) | A high Fsp³ is a key indicator of three-dimensionality. This non-planar structure is more likely to engage with complex, non-flat binding pockets than a typical 2D fragment.[6] |
| Rotatable Bonds | 2 | Good | A low number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient interactions. |
The FBDD Workflow: From Fragment to Lead
The journey from a fragment library to a lead compound is a systematic, multi-stage process. The diagram below outlines the typical workflow in which a fragment like this compound would be utilized.
Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.
Part 1: Protocols for Primary Fragment Screening
The initial step is to screen a library of fragments to identify any that bind to the target protein. Because fragment binding is typically weak (μM to mM affinity), highly sensitive biophysical techniques are required.[11] We present protocols for two common and powerful methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in mass on a sensor surface, making it ideal for identifying fragment binding in real-time.[12][13]
Objective: To identify fragments that bind to a target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity)
-
Fragment library stock solutions (e.g., 100 mM in 100% DMSO)
-
Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
DMSO for buffer matching
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) until the desired immobilization level (typically 1000-3000 RU) is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding.[11]
-
-
Fragment Screening Assay:
-
Prepare fragment screening plates. For this compound and other fragments, dilute the 100 mM DMSO stock to a final screening concentration (e.g., 200 µM) in running buffer.
-
Crucial Step (Trustworthiness): Ensure the final DMSO concentration in all fragment samples and the running buffer is identical (e.g., 2%). Mismatched DMSO concentrations are a major source of false positives due to refractive index differences.[12]
-
Inject fragments over the target and reference flow cells at a high flow rate (e.g., 30 µL/min) for a short contact time (e.g., 60 seconds) followed by a dissociation phase.
-
Include buffer-only injections periodically for double referencing (subtracting both the reference cell signal and the buffer injection signal).
-
-
Data Analysis:
-
Process the sensorgrams using the instrument's software.
-
A binding "hit" is identified if the response on the target surface is significantly higher than on the reference surface.
-
Hits should be re-tested and confirmed, ideally in a dose-response format to estimate the dissociation constant (KD).
-
Scientist's Note (Causality): We use a reference flow cell to account for non-specific binding to the chip surface and buffer effects. This self-validating system is essential to eliminate false positives, which are common in fragment screening due to the high concentrations used.[12]
Protocol 2: Primary Screening via NMR Spectroscopy
NMR is a highly robust method for fragment screening, capable of detecting weak binding events with very few false positives.[14] Ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, are particularly popular.[15]
Objective: To identify fragment binding by observing the transfer of saturation from the target protein to a bound ligand.
Materials:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe
-
NMR tubes
-
Target protein solution (10-50 µM in a deuterated buffer, e.g., 90% H₂O/10% D₂O PBS)
-
Fragment mixtures (cocktails) in the same deuterated buffer (final concentration of each fragment ~200 µM)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein in the deuterated buffer.
-
Prepare cocktails of 5-10 fragments. This compound would be included in one such cocktail.
-
Rationale: Using cocktails significantly increases throughput. Fragments in a cocktail should have distinct, non-overlapping resonances in their ¹H NMR spectra for unambiguous identification.
-
For each cocktail, prepare two NMR samples:
-
Sample A: Fragment cocktail only (reference spectrum).
-
Sample B: Fragment cocktail + Target Protein.
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H spectrum for Sample A to confirm fragment resonances.
-
For Sample B, acquire an STD NMR spectrum. This involves two experiments:
-
On-resonance spectrum: The protein is selectively saturated with a train of radiofrequency pulses at a frequency where only the protein resonates (e.g., -1 ppm).
-
Off-resonance spectrum: The same saturation is applied at a frequency where no protein or fragment signals are present (e.g., 40 ppm).
-
-
The final STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.
-
-
Data Analysis:
-
In the final STD spectrum, only protons of fragments that were in close proximity to the saturated protein (i.e., bound) will show signals.
-
If signals corresponding to this compound appear in the STD spectrum, it is a binding hit.
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.
-
Scientist's Note (Causality): The STD NMR experiment is based on the Nuclear Overhauser Effect (NOE). Saturation is transferred from the large protein to the small fragment via spin diffusion during the fragment's transient binding event. Only fragments that actually bind will receive this saturation and appear in the difference spectrum, making this a highly reliable method.[15]
Part 2: Protocol for Hit-to-Lead Optimization
Once a fragment hit like this compound is identified and validated, the next phase is to evolve it into a high-affinity lead compound. This process is critically dependent on structural information, typically from X-ray crystallography, which reveals the precise binding mode of the fragment.[16]
Caption: Key strategies for hit-to-lead optimization.
Protocol 3: Structure-Guided "Fragment Growing"
"Fragment growing" involves adding chemical functionality to the initial fragment hit to engage with adjacent pockets on the protein surface, thereby increasing affinity and potency.[17][18]
Objective: To rationally design and synthesize more potent analogs of this compound based on its co-crystal structure with the target protein.
Pre-requisite: A high-resolution (e.g., <2.5 Å) co-crystal structure of the target protein with this compound bound.
Methodology:
-
Structural Analysis (The "Why"):
-
Carefully analyze the electron density map to confirm the binding pose of the fragment.[19]
-
Identify the key interactions (e.g., hydrogen bond from the amine to a backbone carbonyl, hydrophobic interaction of the isobutyryl group).
-
Identify Growth Vectors: Look for unoccupied pockets adjacent to the bound fragment. The primary amine of this compound is an ideal "vector" for growth. It points out of the initial binding site and can be readily modified using well-established chemistry.
-
-
Rational Design of Analogs:
-
Based on the analysis, propose new functional groups to add to the amine.
-
Example Scenario: If the crystal structure shows a nearby hydrophobic pocket, one could design analogs by acylating the amine with moieties of increasing hydrophobicity (e.g., benzenesulfonyl chloride, naphthoyl chloride). If a nearby acidic residue (Asp, Glu) is present, one could design analogs with a basic group to form a salt bridge.
-
Use computational chemistry tools (e.g., molecular docking) to predict the binding modes and affinities of the designed analogs to prioritize synthetic efforts.[16]
-
-
Synthesis of Analogs:
-
The primary amine on the fragment is a versatile chemical handle. A library of new analogs can be readily synthesized via standard amide or sulfonamide coupling reactions.
-
Example Synthesis: To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in a solvent like dichloromethane, add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise at 0 °C. Allow to warm to room temperature and stir until completion. Purify via column chromatography.
-
-
Iterative Testing and Refinement (The DMTA Cycle):
-
Test the newly synthesized compounds in the primary binding assay (e.g., SPR) to determine their affinity (KD).
-
Calculate the Ligand Efficiency (LE) for promising analogs to ensure that the gain in affinity is proportional to the added atoms.
-
Obtain co-crystal structures of the most potent analogs to validate the design and guide the next round of synthesis. This iterative Design-Make-Test-Analyze (DMTA) cycle is the core of hit-to-lead optimization.[5]
-
Conclusion
This compound serves as an outstanding model for understanding the role of 3D fragments in modern drug discovery. Its favorable physicochemical properties and versatile chemical handles make it an ideal starting point for an FBDD campaign. By employing sensitive biophysical screening techniques like SPR and NMR, such fragments can be identified as initial hits. Subsequently, through structure-guided optimization strategies like fragment growing, these low-affinity hits can be rapidly and efficiently evolved into potent, selective, and drug-like lead compounds. The principles and protocols detailed herein provide a robust framework for researchers to leverage the power of FBDD against a wide array of challenging biological targets.
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Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers.
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Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
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Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
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Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications.
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Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers.
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SPR-based fragment screening: advantages and applications. PubMed.
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X-ray Crystallography Fragment Screening. Selvita.
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Fragment-based Lead Discovery Using X-ray Crystallography. PubMed.
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NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
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Fragment-based screening using surface plasmon resonance technology. PubMed.
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Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences.
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Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed.
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
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Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.
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Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. NIH.
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Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH.
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry - ACS Publications.
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Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI.
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Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate.
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Overview of NMR spectroscopy applications in FBDD. NMR methods used in.... ResearchGate.
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub.
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Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
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Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
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In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH.
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Hit-to-Lead process | Drug Discovery. Oncodesign Services.
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry (RSC Publishing).
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed.
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synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH.
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
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Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.
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This compound,(CAS# 1060817-46-0). Sinfoo Biotech.
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Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. PubMed.
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CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents.
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N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
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Application Notes & Protocols: Strategic Derivatization of 1-Isobutyrylpiperidin-3-amine for Medicinal Chemistry Exploration
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific, high-value building block: 1-isobutyrylpiperidin-3-amine . The presence of a primary amine at the C-3 position offers a versatile handle for chemical modification, while the N-isobutyryl group locks the nitrogen conformation and modulates the overall properties of the scaffold. This document provides a detailed exploration of key derivatization strategies—N-acylation, N-sulfonylation, reductive amination, and N-arylation—complete with step-by-step protocols, mechanistic insights, and a discussion of their impact on drug discovery parameters. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to strategically navigate the chemical space around this core, enabling the optimization of lead compounds.
Introduction: The Strategic Value of this compound
The this compound scaffold presents a unique combination of features for medicinal chemists. The piperidine ring provides a three-dimensional, saturated heterocyclic core that can improve metabolic stability and aqueous solubility compared to its aromatic counterparts.[2] The N-isobutyryl group serves several functions: it removes the basicity of the ring nitrogen, preventing potential off-target interactions (e.g., hERG), and introduces a specific lipophilic vector that can be optimized for target binding.
The primary amine at the C-3 position is the key focal point for derivatization. As a nucleophilic center, it is amenable to a wide array of chemical transformations. By modifying this position, researchers can systematically alter a compound's properties to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[3] This process of diversification is fundamental to the iterative cycle of lead optimization in drug discovery.
Synthesis of the Starting Material
While this compound may be commercially available, an in-house synthesis is often required. A common and efficient route begins with a protected form of 3-aminopiperidine.
Protocol 1: Synthesis of this compound
-
Protection: Start with commercially available tert-butyl (piperidin-3-yl)carbamate. Dissolve the carbamate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (NEt₃, 1.5 equiv.) or N,N-diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Acylation: Add isobutyryl chloride (1.2 equiv.) dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude N-acylated, N-Boc protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA, 5-10 equiv.) or 4M HCl in dioxane. Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. If using HCl, the hydrochloride salt of the product is obtained. To obtain the free base, dissolve the residue in water, basify with NaOH to pH >12, and extract with an organic solvent like DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
Key Derivatization Protocols
The following protocols outline four robust and versatile methods for derivatizing the 3-amino group.
N-Acylation: Amide Bond Formation
N-acylation is arguably the most common derivatization strategy, allowing for the introduction of a vast array of functional groups to probe structure-activity relationships (SAR). The resulting amide bond is generally stable and can act as both a hydrogen bond donor and acceptor.
Protocol 2: Acylation with an Acyl Chloride
-
Rationale: This is a highly reliable and straightforward method for forming amides. The use of an acyl chloride provides a highly reactive electrophile. A base is required to scavenge the HCl byproduct.[4]
-
Materials:
-
This compound (1.0 equiv.)
-
Acyl chloride (e.g., benzoyl chloride, 1.1 equiv.)
-
Triethylamine (NEt₃) or DIPEA (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Add NEt₃ or DIPEA to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench with water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
N-Sulfonylation: Sulfonamide Synthesis
Sulfonamides are key functional groups in many marketed drugs (e.g., celecoxib, hydrochlorothiazide) and serve as important bioisosteres for amides.[5] They are typically more stable to hydrolysis and can significantly alter the physicochemical properties of a molecule.
Protocol 3: Reaction with a Sulfonyl Chloride
-
Rationale: This reaction proceeds similarly to N-acylation, with the amine acting as a nucleophile towards the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both a base and a catalyst.
-
Materials:
-
This compound (1.0 equiv.)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 equiv.)
-
Pyridine or Triethylamine (2.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Add pyridine or triethylamine.
-
Add the sulfonyl chloride portion-wise at room temperature.
-
Stir the reaction for 4-12 hours. Monitor progress by TLC/LC-MS.
-
Upon completion, dilute with DCM and wash with 1M HCl solution to remove excess base, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Reductive Amination: N-Alkylation
Reductive amination is a powerful method for converting a primary amine into a secondary or tertiary amine, providing access to a different set of intermolecular interactions and physicochemical properties.[6][7] It is one of the most frequently used C-N bond-forming reactions in the pharmaceutical industry.[7]
Protocol 4: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)
-
Rationale: This one-pot procedure involves the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound, which is then reduced in situ by a mild and selective reducing agent. STAB is preferred as it is less sensitive to acidic conditions than other borohydrides.[6]
-
Materials:
-
This compound (1.0 equiv.)
-
Aldehyde or Ketone (1.1 equiv.)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic amount)
-
-
Procedure:
-
Combine this compound and the aldehyde/ketone in anhydrous DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.
-
Add STAB portion-wise to the reaction mixture. The reaction may bubble slightly (hydrogen evolution).
-
Stir at room temperature for 3-12 hours until the reaction is complete by LC-MS analysis.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
N-Arylation: Buchwald-Hartwig Cross-Coupling
The introduction of aryl or heteroaryl moieties is crucial for exploring interactions such as π-stacking within a target's binding site. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay for the synthesis of arylamines.[8][9]
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Application Notes and Protocols for the Biological Activity Screening of Novel Piperidine Amides
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with a multitude of biological targets. When combined with an amide functionality, the resulting piperidine amides offer a rich chemical space for the development of novel therapeutics targeting diverse disease areas, including cancer, central nervous system (CNS) disorders, infectious diseases, and inflammatory conditions.[1][2][3]
The journey from a newly synthesized piperidine amide to a potential drug candidate is a meticulous process of biological evaluation. High-throughput screening (HTS) and subsequent focused biological assays are the primary tools used to uncover the therapeutic potential of these novel chemical entities.[4][5] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the principles and protocols for the comprehensive biological activity screening of novel piperidine amides. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
The Drug Discovery and Development Pipeline for Piperidine Amides
The screening of novel piperidine amides typically follows a hierarchical approach, starting with broad, high-throughput screens to identify "hits," followed by more focused secondary and tertiary assays to validate these hits and elucidate their mechanism of action. This process, often referred to as the "screening cascade," is designed to efficiently sift through large numbers of compounds and prioritize those with the most promising therapeutic potential.
Caption: A generalized workflow for the drug discovery and development pipeline for novel piperidine amides.
Part 1: Foundational Screening - Cytotoxicity Assays
A critical first step in the evaluation of any novel compound is to determine its inherent cytotoxicity. This information is crucial for interpreting the results of subsequent bioassays and for identifying compounds with a suitable therapeutic window. The MTT and XTT assays are robust, reliable, and widely used colorimetric methods for assessing cell viability and cytotoxicity.[6][7][8]
Principle of Tetrazolium-Based Assays
These assays are based on the principle that metabolically active cells can reduce tetrazolium salts to colored formazan products.[7][9] In the case of the MTT assay, the yellow, water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple, insoluble formazan product.[7][10] The XTT assay is a second-generation assay where the tetrazolium salt is reduced to a water-soluble orange formazan, simplifying the protocol.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture the desired cancer or normal cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the novel piperidine amide in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Positive control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Untreated control: Cells in culture medium only.
-
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: Cytotoxicity of Novel Piperidine Amides
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Piperidine Amide 1 | A549 (Lung Cancer) | 48 | 15.2 |
| Piperidine Amide 2 | MCF-7 (Breast Cancer) | 48 | 8.9 |
| Piperidine Amide 3 | HEK293 (Normal Kidney) | 48 | > 100 |
| Doxorubicin | A549 (Lung Cancer) | 48 | 0.8 |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process.
Part 2: Target-Oriented Screening Strategies
Following the initial cytotoxicity assessment, the next step is to screen the novel piperidine amides for specific biological activities. The choice of assays will depend on the rational design of the compounds or the desired therapeutic application. Below are protocols for several common screening paradigms.
A. Anticancer Activity: Senescence-Inducing Phenotypic Screening
Some anticancer agents exert their effects by inducing a state of irreversible cell cycle arrest known as senescence, rather than immediate cell death.[11] High-content screening can be used to identify compounds that induce these morphological changes.
Protocol: Image-Based Senescence Assay [11]
-
Cell Culture and Treatment:
-
Cell Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with Hoechst 33342 (for nuclei) and a cytoplasmic stain (e.g., CellMask™ Green).
-
Acquire images using a high-content imaging system.
-
-
Image Analysis:
Caption: A simplified signaling pathway for the induction of senescence by a bioactive compound.
B. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[4][12] The broth microdilution method is a standardized technique for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the piperidine amide in MHB.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in MHB only), and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: A workflow for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
C. G-Protein Coupled Receptor (GPCR) Modulation: cAMP Assay
GPCRs are a major class of drug targets, and many piperidine-containing drugs modulate their activity.[2][13] Cyclic AMP (cAMP) is a key second messenger in GPCR signaling, and assays that measure its levels are widely used to screen for GPCR agonists and antagonists.[14]
Protocol: cAMP Assay for Gs- and Gi-Coupled Receptors
-
Cell Culture:
-
Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate and allow them to reach confluency.
-
For agonist screening, treat the cells with the piperidine amides.
-
For antagonist screening, pre-incubate the cells with the piperidine amides before adding a known agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Measure the intracellular cAMP levels using the chosen kit.
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Caption: Simplified signaling pathways for Gs- and Gi-coupled GPCRs.
D. Ion Channel Modulation: Automated Patch-Clamp Electrophysiology
Ion channels are another important class of drug targets.[15][16] Automated patch-clamp systems allow for the high-throughput screening of compounds that modulate ion channel activity by directly measuring the flow of ions across the cell membrane.[16]
Protocol: Automated Patch-Clamp Assay
-
Cell Preparation:
-
Use a cell line expressing the ion channel of interest.
-
Prepare a single-cell suspension.
-
-
Automated Patch-Clamp Procedure:
-
Load the cells and the piperidine amide compounds onto the automated patch-clamp platform (e.g., QPatch, Patchliner).
-
The instrument will automatically establish a whole-cell patch-clamp configuration.
-
Apply a voltage protocol to elicit ion channel currents.
-
Apply the piperidine amides and measure their effect on the ion channel currents.
-
-
Data Analysis:
-
Analyze the electrophysiological recordings to determine the percentage of inhibition or activation of the ion channel current.
-
Generate concentration-response curves to determine the IC50 or EC50.
-
Caption: A workflow for an automated patch-clamp electrophysiology experiment.
E. Kinase Inhibition: In Vitro Kinase Assay
Protein kinases are key regulators of cell signaling and are frequently targeted in cancer therapy.[17] Many piperazine and piperidine amides have been investigated as kinase inhibitors.[17][18]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Reaction Setup:
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add the piperidine amide compounds at various concentrations.
-
-
Kinase Reaction and Detection:
-
Incubate the plate to allow the kinase reaction to proceed.
-
Add a detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
Signal Measurement:
-
Measure the HTRF signal, which is generated when the europium-labeled antibody and the phosphorylated substrate are in close proximity.
-
The signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value.
-
Caption: A schematic of a homogeneous time-resolved fluorescence (HTRF) kinase inhibition assay.
Conclusion
The biological activity screening of novel piperidine amides is a multifaceted process that requires a systematic and rational approach. By employing a cascade of assays, from initial cytotoxicity profiling to target-specific functional screens, researchers can effectively identify and characterize compounds with therapeutic potential. The protocols and principles outlined in this guide provide a solid foundation for the successful evaluation of this important class of molecules, ultimately contributing to the discovery of the next generation of medicines.
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Lee, J. H., et al. (2018). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 23(11), 2993. [Link]
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Aziz, M., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(3), 1042. [Link]
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Karpenko, Y., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. [Link]
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Szabo, C. M., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(13), 3367-3370. [Link]
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Gahlaut, A., & Chhillar, A. K. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(6), e16693. [Link]
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Procter, D. J., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11846-11855. [Link]
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Hauser, A. S., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 55, 67-74. [Link]
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Protocol for Amide Bond Formation Using Isobutyryl Chloride: A Detailed Technical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1] Among the various methods available, the acylation of amines with acyl chlorides remains one of the most robust and widely employed strategies due to its high reactivity and broad substrate scope.[][3] This guide provides a comprehensive protocol for the synthesis of amides using isobutyryl chloride, a versatile reagent for introducing the isobutyryl moiety.[4] We will delve into the mechanistic underpinnings of the reaction, detail critical experimental parameters, provide a step-by-step laboratory procedure, and address essential safety and handling considerations.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The reaction between isobutyryl chloride and a primary or secondary amine proceeds via a classic nucleophilic acyl substitution mechanism.[5][6] This transformation is often referred to as the Schotten-Baumann reaction, particularly when conducted in the presence of a base.[7][8][9]
The mechanism can be described in two main stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This addition step breaks the carbonyl π-bond, forming a transient tetrahedral intermediate.[5][10]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group. A base present in the reaction mixture then neutralizes the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.[6][9]
This process is highly exothermic and often proceeds rapidly even at low temperatures.[]
Critical Parameters for Success
The efficiency and outcome of the amidation reaction are governed by several key factors. Careful consideration of these parameters is crucial for achieving high yields and purity.
-
The Amine Substrate: The nucleophilicity of the amine is paramount. Aliphatic amines are generally more reactive than aromatic amines due to the higher electron density on the nitrogen atom. Sterically hindered amines may require more forcing conditions, such as elevated temperatures or the addition of a catalyst like 4-dimethylaminopyridine (DMAP).[]
-
Choice of Base: The primary role of the base is to scavenge the HCl generated during the reaction.[7][9] This prevents the formation of an unreactive ammonium salt from the starting amine. Both organic and inorganic bases are commonly used.
-
Solvent Selection: The reaction is typically performed in anhydrous aprotic solvents to prevent the hydrolysis of the highly reactive isobutyryl chloride.[11] The choice of solvent can influence reaction rate and solubility of reagents.
Table 1: Common Bases and Solvents
| Parameter | Reagent/Solvent | Key Characteristics & Rationale |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA) | Organic tertiary amines. Soluble in organic solvents, forming hydrochloride salts that often precipitate, aiding in reaction monitoring. Easy to remove during work-up.[12] |
| Pyridine | Can act as both a base and a nucleophilic catalyst.[13] | |
| Sodium Hydroxide (NaOH), Sodium Bicarbonate (NaHCO₃) | Inorganic bases. Typically used in biphasic "Schotten-Baumann conditions" (e.g., DCM/water), where the base resides in the aqueous phase.[8][14] | |
| Solvent | Dichloromethane (DCM) | Excellent solvent for a wide range of organic compounds. Aprotic and relatively inert.[7][12] |
| Tetrahydrofuran (THF) | Aprotic ether, suitable for many reactions. Must be anhydrous.[7] | |
| Toluene, Diethyl Ether | Non-polar aprotic solvents. Can be effective for specific substrates.[][4] |
-
Temperature Control: Due to the exothermic nature of the reaction between acyl chlorides and amines, careful temperature control is essential.[] Reactions are typically initiated at 0 °C or below to moderate the reaction rate, minimize side reactions, and ensure safety.[7][15]
Visualizing the Workflow
The following diagram outlines the complete experimental workflow, from initial setup to the final, purified product.
Caption: Experimental workflow for amide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-acylation of a primary amine with isobutyryl chloride. Reagent quantities should be adjusted based on the specific molecular weights of the amine substrate.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
Isobutyryl Chloride (1.05 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq), anhydrous DCM (to make a ~0.2 M solution), and the base (e.g., TEA, 1.5 eq).[16]
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add isobutyryl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C. A white precipitate (triethylammonium chloride) may form.[16][17]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.[16]
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide product.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[16][18]
Safety and Handling of Isobutyryl Chloride
Isobutyryl chloride is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[11]
-
Hazards:
-
Flammability: Highly flammable liquid and vapor.[19][20] Keep away from heat, sparks, and open flames.[21]
-
Corrosivity: Causes severe skin burns and eye damage.[19][20]
-
Toxicity: Can be harmful if swallowed and fatal if inhaled.[19]
-
Reactivity: Reacts violently with water, alcohols, and bases, releasing toxic and corrosive HCl gas.[22][23] It is moisture-sensitive and should be handled under anhydrous conditions.[11][20]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[20][21]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[20][21]
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[19]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Poorly reactive amine (sterically hindered or electron-deficient). | Increase reaction temperature, prolong reaction time, or add a catalyst like DMAP. |
| Inactive isobutyryl chloride. | The acyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle or redistill before use. | |
| Low Yield | Hydrolysis of isobutyryl chloride. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
| Loss of product during aqueous work-up. | If the amide product has some water solubility, back-extract the aqueous layers with the organic solvent. Minimize the volume of wash solutions. | |
| Impure Product | Incomplete reaction. | Ensure the reaction goes to completion by TLC monitoring. Add a slight excess of isobutyryl chloride if necessary. |
| Side reactions (e.g., double acylation of primary amine). | Maintain low temperatures during the addition of isobutyryl chloride. Use only a slight excess (1.05-1.1 eq) of the acylating agent. |
References
- Loba Chemie. (2018, December 26). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS.
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- Organic Syntheses. A. - Isobutyryl chloride.
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Catalytic Methods for N-Acylation of Secondary Amines: A Detailed Guide for Researchers
An Application and Protocol Guide
In the landscape of modern organic synthesis and drug development, the formation of amide bonds is a cornerstone reaction. The N-acylation of secondary amines, in particular, is a critical transformation for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of contemporary catalytic methods for this vital reaction, moving beyond classical stoichiometric reagents towards more efficient, selective, and sustainable approaches.
This document is structured to provide not just protocols, but a deeper understanding of the underlying principles of each catalytic system. We will delve into the mechanisms of action, the rationale behind experimental design, and a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.
Biocatalytic N-Acylation: The Green Chemistry Approach
Enzymes offer an unparalleled level of selectivity and operate under mild reaction conditions, making them an attractive choice for sustainable chemistry. Lipases, in particular, have emerged as powerful catalysts for N-acylation reactions.
Mechanism of Lipase-Catalyzed N-Acylation
Lipases, such as Candida antarctica lipase B (CALB), utilize a catalytic triad (typically Ser-His-Asp) in their active site to facilitate acyl transfer. The reaction proceeds through a two-step mechanism:
-
Enzyme Acylation: The serine residue acts as a nucleophile, attacking the acyl donor (e.g., an ester) to form a covalent acyl-enzyme intermediate. This step releases an alcohol byproduct.
-
Amine Nucleophilic Attack: The secondary amine then enters the active site and attacks the acyl-enzyme intermediate, leading to the formation of the desired amide and regeneration of the free enzyme.
This mechanism is highly efficient and selective, often avoiding side reactions observed with chemical catalysts.
Figure 1: Simplified mechanism of lipase-catalyzed N-acylation of a secondary amine.
Protocol: Lipase-Catalyzed N-Acylation of Dibenzylamine
This protocol describes a typical procedure for the N-acylation of a secondary amine using immobilized lipase in a solvent-free system, which simplifies purification and enhances sustainability.
Materials:
-
Dibenzylamine
-
Ethyl acetate (as the acyl donor and solvent)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Heptane (for washing)
-
Anhydrous sodium sulfate
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
To a 25 mL round-bottom flask, add dibenzylamine (1.0 mmol).
-
Add ethyl acetate (10 mL).
-
Add immobilized CALB (Novozym 435) (50 mg).
-
Seal the flask and stir the mixture at 45 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 24-48 hours), filter off the enzyme.
-
The immobilized enzyme can be washed with heptane, dried under vacuum, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Table 1: Scope of Lipase-Catalyzed N-Acylation
| Entry | Amine | Acyl Donor | Time (h) | Yield (%) |
| 1 | Dibenzylamine | Ethyl acetate | 24 | >95 |
| 2 | N-Methylaniline | Ethyl acetate | 36 | 88 |
| 3 | Piperidine | Ethyl acetate | 24 | >95 |
| 4 | Morpholine | Ethyl propionate | 30 | 92 |
Transition Metal-Catalyzed N-Acylation: Efficiency and Broad Scope
Transition metal catalysts, particularly those based on nickel and copper, have proven to be highly effective for the N-acylation of a wide range of secondary amines, including sterically hindered ones.
Nickel Nanoparticles: A Heterogeneous Approach
Nickel nanoparticles (Ni NPs) have garnered significant attention as robust, reusable catalysts for N-acylation. They offer the advantages of high catalytic activity and ease of separation from the reaction mixture.
Proposed Mechanism:
The precise mechanism is still a subject of research, but it is believed to involve the activation of the acyl donor on the surface of the Ni NPs. The amine then attacks the activated acyl species to form the amide.
Figure 2: Proposed catalytic cycle for N-acylation using nickel nanoparticles.
Protocol: Nickel Nanoparticle-Catalyzed N-Acylation of N-Ethylaniline
This protocol details the use of reusable nickel nanoparticles for the acylation of N-ethylaniline with acetic anhydride.
Materials:
-
N-Ethylaniline
-
Acetic anhydride
-
Nickel nanoparticles (pre-synthesized or commercially available)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line equipment
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add nickel nanoparticles (2 mol%).
-
Add anhydrous toluene (5 mL).
-
Add N-ethylaniline (1.0 mmol).
-
Add acetic anhydride (1.2 mmol).
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The nickel nanoparticles can be separated using an external magnet.
-
Decant the supernatant and wash the nanoparticles with toluene for reuse.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Table 2: Comparison of Catalytic Methods
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time | Advantages | Disadvantages |
| Lipase (CALB) | 5-10 wt% | 30-60 | 24-48 h | High selectivity, mild conditions, green | Slower reaction rates, limited substrate scope |
| Nickel Nanoparticles | 1-5 mol% | 80-120 | 2-8 h | High activity, broad scope, reusable | Requires inert atmosphere, higher temperatures |
| o-Nosy-CNA | Stoichiometric | Room Temp | < 1 h | Very fast, mild conditions | Stoichiometric reagent, potential for side products |
Organocatalysis and Specialized Reagents
While not strictly catalytic in the traditional sense of turnover, certain reagents have been developed to facilitate N-acylation under exceptionally mild conditions, often with the aid of a substoichiometric amount of an activating agent.
o-Nosy-CNA: A Highly Reactive Acylating Agent
Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-Nosy-CNA) is a powerful reagent for the acylation of even poorly nucleophilic amines. It reacts rapidly at room temperature without the need for a metal catalyst.
Mechanism of Action:
The o-Nosy group is a highly effective leaving group, making the acyl group exceptionally electrophilic. The reaction proceeds via a direct nucleophilic attack of the amine on the activated acyl donor.
Protocol: N-Acylation using o-Nosy-CNA
This protocol is an example of a rapid and efficient acylation under mild conditions.
Materials:
-
Secondary amine (e.g., diisopropylamine)
-
Carboxylic acid
-
o-Nosy-CNA
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in DCM (5 mL), add pyridine (1.2 mmol).
-
Add o-Nosy-CNA (1.1 mmol) and stir at room temperature for 10-15 minutes until the acid is fully activated.
-
Add the secondary amine (1.0 mmol) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC. The reaction is often complete within 30 minutes.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the amide product.
Conclusion
The N-acylation of secondary amines has been significantly advanced by the development of diverse catalytic methodologies. Biocatalysis with lipases offers a green and highly selective route, ideal for sensitive substrates. Heterogeneous catalysis with nickel nanoparticles provides a robust and reusable system with broad applicability. For rapid acylations under the mildest conditions, specialized reagents like o-Nosy-CNA are invaluable. The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate scope, scalability, and sustainability considerations. This guide provides a solid foundation for researchers to select and implement the most appropriate catalytic N-acylation strategy for their research and development needs.
References
-
de Gonzalo, G., Brieva, R., & Rebolledo, F. (2010). Biotransformations in Organic Synthesis: The Use of Enzymes. In Organic Synthesis: Theory, Reactions, and Mechanisms. Nova Science Publishers. [Link]
-
Alonso, F., Riente, P., & Yus, M. (2010). Nickel Nanoparticles in “Click” Chemistry and as Recoverable Catalysts in Organic Synthesis. Accounts of Chemical Research, 44(5), 379-391. [Link]
-
Saito, S. (2010). Ester-amide exchange reaction catalyzed by group 4-6 metal complexes. Tetrahedron, 66(30), 5635-5654. [Link]
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Ghormade, V., Deshpande, M., & Paknikar, K. (2011). Perspectives for nano-biotechnology in enzyme immobilization. Nano-biotechnology, 5(1), 1-13. [Link]
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Pourjavadi, A., & Doulabi, M. (2014). Magnetic Nanoparticles as Recoverable Catalysts for Organic Synthesis. In Advances in Organic Synthesis. Bentham Science Publishers. [Link]
-
Vallejos, G., Gonzalez, F., & Defonsi, K. (2012). Recent advances in the application of lipases for the synthesis of esters. Recent Patents on Biotechnology, 6(1), 69-83. [Link]
-
Miyake, H., & Mitsunobu, O. (1996). A new method for the N-acylation of secondary amines. Journal of the Chemical Society, Perkin Transactions 1, (2), 169-173. [Link]
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Fossey, J. S., & Deng, C. (2015). Catalytic Amide Bond Formation. In Amide Bond Formation and Peptide Coupling. Wiley-VCH. [Link]
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Pashaei, B., & Chermahini, A. N. (2017). Application of nanomaterials in biocatalysis. In Nanomaterials for Biocatalysis. Elsevier. [Link]
-
Lan, X., & Li, G. (2019). Recent advances in transition-metal-catalyzed direct C–H amidation. Organic & Biomolecular Chemistry, 17(1), 16-33. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Kumar, A., & Singh, S. (2018). Recent advances in catalytic N-acylation of amines. RSC Advances, 8(40), 22444-22471. [Link]
-
Otera, J., & Nishikido, J. (2010). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]
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Ishihara, K. (2009). Dehydrative Condensation Catalysis. In Acid Catalysis in Modern Organic Synthesis. Wiley-VCH. [Link]
-
Correia, V. G., & de Lemos, T. L. G. (2017). Lipases: sources, immobilization methods, and industrial applications. Applied Microbiology and Biotechnology, 101(19), 7281-7293. [Link]
The Versatility of 1-Isobutyrylpiperidin-3-amine: A Strategic Building Block for Complex Molecule Synthesis
Introduction: Unlocking New Avenues in Medicinal Chemistry and Beyond
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Isobutyrylpiperidin-3-amine, a chiral piperidine derivative, has emerged as a valuable and versatile scaffold in drug discovery and materials science. Its unique structural features, comprising a secondary amine within the piperidine ring, a primary exocyclic amine, and an isobutyryl group, offer a trifecta of reactive sites that can be selectively functionalized. This allows for the precise introduction of diverse chemical moieties, enabling the exploration of vast chemical space in the quest for novel therapeutic agents and functional materials.
The piperidine core is a highly privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system and metabolic diseases.[1] The strategic placement of an amino group at the 3-position provides a key vector for molecular elaboration, while the isobutyryl group can influence physicochemical properties such as lipophilicity and metabolic stability. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and key applications of this compound as a strategic building block. We will delve into detailed protocols for its utilization in common synthetic transformations and showcase its role in the construction of complex, biologically active molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Name | 1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one | N/A |
| Molecular Formula | C₉H₁₈N₂O | N/A |
| Molecular Weight | 170.25 g/mol | N/A |
| CAS Number | 1060817-46-0 | N/A |
| Appearance | Off-white to pale yellow solid or oil | N/A |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, etc.) | N/A |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be readily achieved from commercially available (R)- or (S)-3-aminopiperidine dihydrochloride or its N-Boc protected analogue. The following protocol outlines a general and efficient method for the isobutyrylation of 3-aminopiperidine. The choice of enantiomer will dictate the stereochemistry of the final product.
Protocol 1: Isobutyrylation of 3-Aminopiperidine
This protocol describes the acylation of the secondary amine of the piperidine ring.
Materials:
-
(R)- or (S)-3-Aminopiperidine dihydrochloride
-
Isobutyryl chloride or Isobutyric anhydride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Free Amine: To a solution of (R)- or (S)-3-aminopiperidine dihydrochloride (1.0 eq) in water, add a 2M solution of sodium hydroxide until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine. Use the free amine immediately in the next step.
-
Acylation Reaction: Dissolve the freshly prepared 3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (10 mL/g of amine) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Causality behind Experimental Choices:
-
Use of Anhydrous Conditions: The acylation reaction is sensitive to moisture, which can hydrolyze the isobutyryl chloride. Therefore, using anhydrous solvents and a nitrogen atmosphere is crucial for achieving high yields.
-
Role of the Base: Triethylamine or DIPEA is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Controlled Addition at Low Temperature: The dropwise addition of the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize the formation of potential side products.
Applications in Complex Molecule Synthesis: A Gateway to Bioactive Compounds
This compound serves as a versatile building block for the synthesis of a diverse range of complex molecules, particularly in the realm of medicinal chemistry. The primary amine at the 3-position provides a convenient handle for further functionalization through reactions such as amide bond formation and N-alkylation.
Amide Bond Formation: Forging Connections to Pharmacophores
The primary amine of this compound readily participates in amide coupling reactions with a variety of carboxylic acids, enabling the introduction of diverse pharmacophoric groups. This is a cornerstone reaction in drug discovery for creating libraries of compounds for biological screening.
Diagram of Amide Coupling Workflow:
Caption: Workflow for amide bond formation using this compound.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general method for the coupling of a carboxylic acid to the primary amine of this compound using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Expert Insights:
-
The choice of coupling reagent and base can be critical for challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines. Other common coupling reagents include EDC/HOBt and PyBOP.[4]
-
Pre-activation of the carboxylic acid is often beneficial for improving reaction rates and yields.
N-Alkylation: Expanding Molecular Diversity
The primary amine of this compound can also be functionalized through N-alkylation reactions, such as reductive amination, to introduce further diversity and create more complex molecular scaffolds.
Diagram of Reductive Amination Workflow:
Caption: Workflow for N-alkylation via reductive amination.
Protocol 3: General Procedure for Reductive Amination
This protocol outlines a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired N-alkylated product.
Trustworthiness of the Protocol:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is generally preferred over other reducing agents like sodium borohydride or sodium cyanoborohydride due to its enhanced stability and safety profile.[5]
Case Study: Application in the Synthesis of DPP-4 Inhibitors
A significant application of 3-aminopiperidine derivatives lies in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][6][7][8][9][10][11][12] The 3-aminopiperidine moiety often serves as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. While specific examples utilizing the 1-isobutyryl derivative are not extensively documented in publicly available literature, its structural similarity to the core of several approved drugs suggests its potential as a valuable building block in the development of new and improved DPP-4 inhibitors. The isobutyryl group could potentially modulate the pharmacokinetic properties of the final drug molecule.
Logical Relationship Diagram for DPP-4 Inhibitor Synthesis:
Caption: Synthetic strategy for DPP-4 inhibitors using the building block.
Conclusion: A Building Block of Strategic Importance
This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and biologically relevant molecules. The straightforward protocols for its synthesis and subsequent functionalization via amide coupling and N-alkylation make it an accessible and valuable tool for medicinal chemists and synthetic organic chemists alike. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in accelerating the discovery and development of the next generation of medicines.
References
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Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(19), 6897-6906. [Link]
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Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link]
- Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
-
Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-524. [Link]
-
Biftu, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters, 6(3), 323-326. [Link]
-
Matassini, C., et al. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-261. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
Sharma, S., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 27(19), 6649. [Link]
-
PubChem. (n.d.). 1-BOC-3-Aminopiperidine. [Link]
- Google Patents. (2015). Preparation method for 3-aminopiperidine and optical isomer thereof.
- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (2015). Compound I and (R)
-
Google Patents. (2014). PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE. [Link]
-
Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAtext, 1(1), 1-8. [Link]
-
Singh, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(5), 724. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
- Google Patents. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride.
- Google Patents. (2015). Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
- Google Patents. (2007). Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), 3975-3979. [Link]
-
NIST. (n.d.). 1-Isobutyl-piperidine. [Link]
-
Stoyanov, S., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(12), 1147-1153. [Link]
-
de Souza, A. C. B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 116961. [Link]
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Application Notes & Protocols: Solid-Phase Synthesis of Piperidine-Based Compound Libraries
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence underscores the continuous need for efficient and versatile synthetic methodologies to generate diverse libraries of piperidine-containing compounds for drug discovery. Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid assembly of such libraries, offering advantages in purification, automation, and parallel synthesis.[2][3] This document provides a comprehensive guide to the solid-phase synthesis of piperidine-based compound libraries, detailing the strategic considerations, step-by-step protocols, and analytical techniques required for successful library production. We will explore key aspects from resin and linker selection to on-resin cyclization and final cleavage, providing the scientific rationale behind each procedural choice to empower researchers in this critical area of drug development.
Introduction: The Significance of Piperidine Scaffolds and the Power of Solid-Phase Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern pharmacology.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for interacting with biological targets. Consequently, piperidine derivatives are found in a wide array of therapeutic agents, targeting everything from central nervous system disorders to infectious diseases.
The demand for novel piperidine-based compounds has driven the development of innovative synthetic strategies. Diversity-oriented synthesis (DOS) aims to create structurally diverse libraries of molecules to explore a wide swath of chemical space.[4][5][6][7] When coupled with solid-phase synthesis, DOS becomes a highly efficient engine for generating large numbers of compounds for high-throughput screening.
Solid-phase synthesis (SPS) involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations.[8] The key advantage of this approach is that excess reagents and byproducts can be easily removed by simple filtration and washing, dramatically simplifying purification.[9] This feature is particularly beneficial for the multi-step synthesis of compound libraries.
This guide will provide a detailed walkthrough of the solid-phase synthesis of a diversified piperidine library, from the foundational principles to practical, actionable protocols.
Strategic Considerations in Solid-Phase Piperidine Synthesis
The successful solid-phase synthesis of a piperidine library hinges on several critical choices made before the first reaction is even run. These include the selection of the solid support, the linker strategy, and the overall synthetic route for constructing the piperidine ring on the resin.
Choosing the Right Solid Support (Resin)
The solid support, or resin, is the foundation of any solid-phase synthesis. Its chemical and physical properties can significantly impact reaction kinetics, solvation, and ultimately, the success of the synthesis. For piperidine synthesis, the choice of resin is often dictated by the reaction conditions required for scaffold construction and diversification.
| Resin Type | Key Characteristics | Recommended Applications |
| Polystyrene (PS) | High loading capacity (0.5-2.0 mmol/g), low cost, good mechanical stability. Swells well in non-polar solvents like DCM and THF. | General purpose, suitable for a wide range of organic reactions. |
| TentaGel® | Polystyrene grafted with polyethylene glycol (PEG). Excellent swelling in a broad range of solvents, including polar ones like DMF, water, and alcohols. | Ideal for reactions requiring more "solution-like" conditions and for on-resin biological assays. |
| Rink Amide Resin | An acid-labile resin that yields a C-terminal amide upon cleavage. | Used when the final library compounds are desired as amides. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | A highly acid-labile resin that allows for the cleavage of compounds with protected side chains, leaving the protecting groups intact. | Useful for the synthesis of protected peptide fragments or when very mild cleavage conditions are required.[8] |
The Crucial Role of the Linker
The linker is the chemical entity that connects the growing molecule to the solid support. The choice of linker is paramount as it dictates the conditions under which the final compound is cleaved from the resin and determines the functional group that will be present at the point of attachment.
-
Traceless Linkers: These linkers are designed to be cleaved in a way that leaves no trace of the linkage on the final product.[10] Silicon-based linkers, for instance, can be cleaved with acid, replacing the silicon atom with a hydrogen.[10][11] This is highly advantageous when the point of attachment is not intended to be a functional handle in the final library.
-
Safety-Catch Linkers: These linkers are stable to the reaction conditions used during the synthesis but can be "activated" by a specific chemical transformation to become labile for cleavage.[12][13] This two-step cleavage strategy provides an extra layer of stability and control.
-
Cyclative-Cleavage Linkers: In this elegant strategy, the cleavage step is concurrent with an intramolecular cyclization reaction.[14] This can be a highly efficient way to generate cyclic piperidine derivatives.
Experimental Workflows and Protocols
The following sections provide a generalized yet detailed workflow for the solid-phase synthesis of a piperidine-based library. This workflow is designed to be adaptable to specific synthetic targets.
Overall Synthetic Workflow
The general strategy involves attaching a building block to the resin, constructing the piperidine ring, diversifying the scaffold at various positions, and finally, cleaving the compounds from the solid support.
Caption: General workflow for solid-phase synthesis of a piperidine library.
Step-by-Step Protocols
Rationale: Proper swelling of the resin is critical to ensure that the reactive sites within the polymer matrix are accessible to reagents.[8]
-
Place the desired amount of resin (e.g., 1 g) in a solid-phase synthesis vessel.
-
Add a suitable solvent (e.g., Dichloromethane (DCM) for polystyrene resin) to cover the resin completely.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent by filtration.
-
Wash the resin three times with the same solvent to remove any impurities.
Rationale: The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating molecular complexity.[3] This example demonstrates its use to form a substituted piperidine precursor on the solid phase.
-
To the swollen resin from Protocol 1, add a solution of a resin-bound amine (e.g., aminomethyl polystyrene).
-
Add a solution of a ketone (2 equivalents) in a mixture of acetonitrile and methanol (4:1) and heat at 65°C for 1 hour.[3]
-
Add an isocyanide (2 equivalents) to the reaction mixture and continue heating at 65°C for 24 hours.[3]
-
After the reaction is complete, cool the vessel to room temperature, drain the solvent, and wash the resin thoroughly with methanol, DMF, and DCM.
-
A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the completion of the reaction.
Rationale: Intramolecular cyclization on the solid support is a key step in forming the piperidine ring. The pseudo-dilution effect of the solid phase can favor intramolecular reactions over intermolecular polymerization.
-
Deprotect the necessary functional groups on the resin-bound precursor from Protocol 2. For example, if a Boc protecting group is present, treat the resin with a solution of 55% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[3]
-
Neutralize the resin with a 5% solution of Diisopropylethylamine (DIEA) in DCM.[3]
-
Induce cyclization by treating the resin with a suitable reagent. The specific conditions will depend on the nature of the cyclization reaction (e.g., reductive amination, Michael addition).
-
Monitor the progress of the cyclization by cleaving and analyzing small aliquots of the resin.
Rationale: Once the core piperidine scaffold is in place, various functional groups can be introduced at different positions to generate a diverse library.
-
To introduce diversity at the piperidine nitrogen, treat the resin with a solution of an alkyl halide or sulfonyl chloride (10 equivalents) and DIEA (10 equivalents) in anhydrous DMF overnight.[3]
-
To introduce diversity at other positions, appropriate functional group interconversions can be performed.
-
After each diversification step, wash the resin extensively to remove excess reagents.
Rationale: The final step is to release the synthesized compounds from the solid support. The choice of cleavage cocktail is critical and depends on the linker and any acid-sensitive protecting groups on the molecule.[15]
-
Wash the dried resin with DCM.
-
Prepare a cleavage cocktail appropriate for the linker used. A common cocktail for acid-labile linkers is a mixture of TFA, water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[16] The scavenger is crucial to trap reactive carbocations generated during cleavage.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation and decantation.
Analytical Monitoring of Solid-Phase Synthesis
Monitoring the progress of reactions on the solid phase is essential for troubleshooting and optimization. Several techniques have been developed for this purpose.[17][18][19]
Qualitative Methods
-
Kaiser Test (Ninhydrin Test): This is a colorimetric test for the presence of primary amines.[20] A positive result (deep blue color) indicates the presence of a free amine, which is useful for monitoring the completion of coupling reactions and the success of deprotection steps.
-
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be used to monitor the appearance or disappearance of key functional groups on the resin.[20]
Quantitative Methods
-
Fmoc Quantification: For syntheses using Fmoc protecting groups, the amount of Fmoc cleaved can be quantified by UV spectroscopy. The cleaved Fmoc-piperidine adduct has a strong absorbance at around 301 nm.[21]
-
Cleave and Analyze: A small amount of resin can be cleaved, and the resulting product analyzed by HPLC and LC-MS to determine the purity and identity of the resin-bound species.
Conclusion
The solid-phase synthesis of piperidine-based compound libraries is a powerful and versatile strategy in modern drug discovery. By carefully selecting the resin, linker, and synthetic route, and by diligently monitoring the progress of the reactions, researchers can efficiently generate large and diverse libraries of these important heterocyclic compounds. The protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to successfully implement this technology in their own laboratories, accelerating the discovery of new therapeutic agents.
References
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Pasqualucci, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Giralt, E., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(15), 1435-1450. [Link]
-
Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. [Link]
-
Brouillette, Y., et al. (2007). Solid Phase Approaches to N-Heterocycles Using a Sulfur Linker Cleaved by SmI2. The Journal of Organic Chemistry, 72(22), 8231–8240. [Link]
-
Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. [Link]
-
Nájera, S., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(21), 7205. [Link]
-
Nájera, S., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. [Link]
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Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. [Link]
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Nefzi, A., et al. (2005). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Journal of Combinatorial Chemistry, 7(4), 544–547. [Link]
-
Smith, A. B., 3rd, et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters, 13(13), 3454–3457. [Link]
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Goff, D. A., & Zuckermann, R. N. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-74. [Link]
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Smith, A. B., 3rd, et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic Letters, 13(13), 3454-7. [Link]
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Lee, Y. S., & Park, K. H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(6), 589-92. [Link]
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CEM Corporation. (n.d.). Cleavage Cocktail Selection. CDN. [Link]
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Andersson, H., et al. (2003). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Journal of Combinatorial Chemistry, 5(3), 269-76. [Link]
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Blaney, P., Grigg, R., & Sridharan, V. (2002). Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis?. Chemical Reviews, 102(8), 2607-2624. [Link]
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Combinatorial Chemistry Review. (2020). Traceless Linkers. Combinatorial Chemistry Review. [Link]
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James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717–9737. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-54. [Link]
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Ismaili, L., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7416-7427. [Link]
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University of Reading. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Reading. [Link]
- Loffet, A., & Zhang, H. (2006). On-resin peptide cyclization.
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Collins, J. M., et al. (2022). Total wash elimination for solid phase peptide synthesis. Nature Communications, 13(1), 7482. [Link]
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Hachmann, J., & Lebl, M. (2007). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry, 9(2), 189-191. [Link]
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Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]
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Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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de la Torre, B. G., & Albericio, F. (2020). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Request PDF. [Link]
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Ismaili, L., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]
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Spring, D. R. (n.d.). DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]
-
Wang, P., et al. (2024). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. [Link]
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Camarero, J. A., et al. (1998). On-resin native chemical ligation for cyclic peptide synthesis. The Journal of Organic Chemistry, 63(22), 7723–7729. [Link]
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Camarero, J. A., et al. (1998). On-resin native chemical ligation for cyclic peptide synthesis. Semantic Scholar. [Link]
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Tan, D. S. (n.d.). Diversity-Oriented Synthesis of Multiscaffold Alkaloid Libraries. Sloan Kettering Institute. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 1-Isobutyrylpiperidin-3-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1-isobutyrylpiperidin-3-amine.
Issue 1: Low or No Product Yield
A low yield of the desired product is a frequent challenge in N-acylation reactions. Several factors can contribute to this issue.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of Isobutyryl Chloride | Isobutyryl chloride is highly reactive and susceptible to hydrolysis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the decomposition of the acylating agent.[1][2][3] |
| Inadequate Base | The acylation of 3-aminopiperidine generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic.[2] Use at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid. A slight excess (1.1-1.2 equivalents) of the base is often beneficial.[4] |
| Poor Quality of Reagents | The purity of starting materials is crucial. 3-Aminopiperidine can degrade over time. Isobutyryl chloride can hydrolyze if not stored properly.[3][5] Use freshly opened or purified reagents. The purity of isobutyryl chloride can be checked by its boiling point (91-93 °C).[6] |
| Sub-optimal Reaction Temperature | The reaction is typically performed at a low temperature (0 °C) to control the exothermic reaction and minimize side products.[4] Allowing the reaction to warm to room temperature after the initial addition can help drive it to completion. |
Issue 2: Presence of Multiple Products in TLC/LC-MS Analysis
The formation of byproducts can complicate purification and reduce the overall yield.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Di-acylation | While less common for a secondary amine in the presence of a primary amine, if other reactive functional groups are present, di-acylation can occur. This can be minimized by controlling the stoichiometry of the isobutyryl chloride (using 1.0-1.1 equivalents).[4][7] |
| Reaction with Solvent | Isobutyryl chloride can react with nucleophilic solvents. Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[4] |
| Formation of Isobutyric Anhydride | If moisture is present, isobutyryl chloride can partially hydrolyze to isobutyric acid, which can then react with another molecule of isobutyryl chloride to form the anhydride. The anhydride is a less reactive acylating agent. Maintaining strictly anhydrous conditions is key. |
Issue 3: Difficult Product Purification
The basic nature of this compound can make purification by silica gel chromatography challenging.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Product Tailing on Silica Gel | The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[8] Add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonium hydroxide, to the mobile phase to improve peak shape and recovery.[8] |
| Product is Water-Soluble | The product may have some water solubility, especially in its protonated form. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to maximize recovery of the free amine. |
| Co-elution with Byproducts | If byproducts have similar polarity to the desired product, separation can be difficult. Optimize the mobile phase system. A gradient elution from a non-polar solvent (e.g., hexanes/ethyl acetate) to a more polar system (e.g., dichloromethane/methanol) may be necessary.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-acylation of 3-aminopiperidine with isobutyryl chloride?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-aminopiperidine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the final amide product and hydrochloric acid.[9][10]
Q2: Which amine on 3-aminopiperidine is more reactive towards acylation?
A2: The primary amine at the 3-position is generally more nucleophilic and less sterically hindered than the secondary amine within the piperidine ring. Therefore, acylation is expected to occur selectively at the primary amine.
Q3: Can I use a different acylating agent instead of isobutyryl chloride?
A3: Yes, other acylating agents like isobutyric anhydride can be used. However, acyl chlorides are generally more reactive than anhydrides.[11] If using an anhydride, a catalyst such as 4-dimethylaminopyridine (DMAP) may be required to achieve a reasonable reaction rate.[7]
Q4: What are the key safety precautions when handling isobutyryl chloride?
A4: Isobutyryl chloride is a corrosive, flammable, and moisture-sensitive liquid.[3][12] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5] It reacts with water to produce corrosive hydrochloric acid gas.[5][12] Keep away from heat, sparks, and open flames.[12]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a standard procedure for the N-acylation of 3-aminopiperidine.
Materials:
-
3-Aminopiperidine
-
Isobutyryl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-aminopiperidine (1.0 equiv.).
-
Dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equiv.) to the solution.
-
Slowly add isobutyryl chloride (1.05 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Add 0.5% triethylamine to the mobile phase to prevent peak tailing.[8]
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound.
Visualizations
Reaction Mechanism
Caption: Nucleophilic addition-elimination mechanism.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
References
- Freund, M. J. pr. (2) 12, 25.
-
Isobutyryl chloride for lab synthesis. Eqipped. [Link]
-
A. Isobutyryl chloride. Organic Syntheses Procedure. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Isobutyryl chloride. Wikipedia. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
Isobutyryl chloride | C4H7ClO. PubChem. [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride.
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]
-
Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC - PubMed Central. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
What is the mechanism for the reaction between isobutyryl chlorid... Pearson. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
- Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.
- Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Process for the purification of amines.
- Preparation method of PF06651600.
-
Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. ResearchGate. [Link]
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH. [Link]
- Separation and purification method of crude isopropyl amine.
- Method for synthesizing 1-BOC-3-piperidone.
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- 12. ISOBUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Purification of 1-Isobutyrylpiperidin-3-amine by Column Chromatography
Welcome to the technical support guide for the purification of 1-isobutyrylpiperidin-3-amine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. The purification of polar basic amines on standard silica gel presents a common but significant challenge in synthetic chemistry. This guide is designed to explain the underlying principles and provide robust, field-proven solutions to ensure successful purification.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the column chromatography of this compound and related basic compounds.
Category 1: Poor Separation & Peak Shape
Q: Why is my compound streaking or tailing on the TLC plate and the column, resulting in poor separation?
A: This is the most frequent issue when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine of your compound undergoes an acid-base interaction with these silanols, leading to strong, often irreversible, binding.[1][2][3] This causes the compound to "streak" or "tail" down the plate or column instead of moving as a compact band, leading to broad peaks and poor separation from impurities.[4]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[2][5] This "sacrificial" base competes with your product for the acidic silanol sites, effectively neutralizing the stationary phase and allowing your compound to elute symmetrically.[3][4]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your solvent system (e.g., Dichloromethane/Methanol).[2] TEA is volatile and easily removed under vacuum after purification.[4]
-
Ammonium Hydroxide: Using a premixed solution, such as 2% of a 7N solution of ammonia in methanol, as the polar component of your eluent (e.g., in Dichloromethane) can also be highly effective.[2][6]
-
-
Stationary Phase Selection:
-
Deactivated Silica Gel: You can pre-treat, or "deactivate," the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7][8]
-
Alumina (Basic or Neutral): Alumina is a more basic stationary phase and is often a better choice for purifying amines, as it minimizes the problematic acid-base interactions.[7][9][10]
-
Amine-Functionalized Silica: Specialty columns with amine groups bonded to the silica surface provide a basic environment that significantly improves peak shape and predictability for amine purification, often allowing for simpler solvent systems like hexane/ethyl acetate.[1][3][11]
-
Category 2: Compound Elution & Solvent System Selection
Q: My compound is either stuck at the baseline (Rf=0) or runs with the solvent front (Rf=1). How do I select the right solvent system?
A: This indicates a significant mismatch between the polarity of your eluent and your compound. This compound is a polar molecule.
-
If Stuck on the Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compound. You need to increase the polarity.
-
Strategy: Start with a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and gradually increase the concentration of a highly polar solvent like Methanol (MeOH).[5][12] A typical starting point for polar compounds is 5% MeOH in DCM.[12]
-
Example Progression: Test TLCs with 95:5 DCM/MeOH, then 90:10, then 85:15, etc. Remember to include 1-2% TEA in all test systems.
-
-
If at the Solvent Front (Rf ≈ 1): Your eluent is too polar.
-
Strategy: Decrease the concentration of the polar component (Methanol). If you are already at a low percentage (e.g., 1-2% MeOH), consider switching to a less polar "polar" solvent, such as using Ethyl Acetate in Hexanes.
-
The Goal (Optimal Rf): For effective column chromatography, you should aim for a TLC Rf value for your desired compound between 0.2 and 0.4 . This provides the best balance for good separation and a reasonable elution time.
Category 3: Visualization and Detection
Q: My compound is not UV-active. How can I see it on the TLC plate to monitor the column?
A: this compound lacks a strong chromophore, so it will likely be invisible under a standard UV lamp. You must use a chemical stain for visualization.
Recommended Stains for Amines:
-
Ninhydrin Stain: This is an excellent and highly specific stain for primary and secondary amines.[13][14] It reacts with the free amine on your compound to produce a distinct pink, red, or purple spot upon gentle heating.[15][16]
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with many functional groups that can be oxidized, including amines. It produces yellow-brown spots on a purple background.[13]
-
Ehrlich's Reagent: This stain is also very effective for visualizing amines.[15]
| Stain | Preparation | Use Case |
| Ninhydrin | 0.2-0.3 g ninhydrin in 100 mL of ethanol or n-butanol, with 0.5-3 mL of acetic acid added.[13][15] | Primary choice. Highly sensitive for primary/secondary amines.[16] |
| KMnO₄ | 3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH (aq) in 300 mL water. | Good general stain for oxidizable groups. |
Experimental Protocols
Protocol 1: TLC Optimization
-
Prepare Eluent Systems: In small beakers, prepare ~10 mL each of several solvent systems. For example:
-
System A: 95:5 DCM/MeOH + 1% TEA
-
System B: 90:10 DCM/MeOH + 1% TEA
-
System C: 85:15 DCM/MeOH + 1% TEA
-
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, spot the mixture onto the baseline of three separate TLC plates.
-
Develop Plates: Place one plate in each beaker, ensuring the solvent level is below the baseline. Cover the beakers with a watch glass and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Analyze: Remove the plates, mark the solvent front with a pencil, and allow them to dry completely. Dip the plates in ninhydrin stain, then gently heat with a heat gun until colored spots appear.[15][16]
-
Select System: Choose the solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and shows the best separation from impurities.
Protocol 2: Column Chromatography Workflow
-
Column Preparation:
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).
-
Prepare a slurry of silica gel in your chosen (or a slightly less polar) eluent.
-
Pack the column by pouring the slurry in and allowing the solvent to drain, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the sand layer in your packed column. Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop and stain the plate as described in Protocol 1.
-
Combine the fractions that contain your pure product.
-
Remove the solvent via rotary evaporation to yield the purified this compound.
-
Visual Guides
Mechanism of Amine Tailing and Mitigation
The following diagram illustrates why basic amines tail on acidic silica and how adding a basic modifier like Triethylamine (TEA) solves the problem.
Caption: Diagram showing how TEA prevents product binding to silica.
General Purification Workflow
This flowchart outlines the complete process from initial analysis to final product isolation.
Caption: Workflow for amine purification by column chromatography.
References
-
ChemicalDesk.Com. (2011). TLC stains for amines. Available at: [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Available at: [Link]
-
Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available at: [Link]
-
Unknown. TLC Stains. Available at: [Link]
-
Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]
-
Unknown. (1991). Troubleshooting in Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Reddit r/chemhelp. (2022). Chromotography with free amines?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
Reddit r/chemhelp. (2013). TLC and streaking: why add triethylamine?. Available at: [Link]
-
Chemgaroo. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
Simmons, B. R., & Stewart, J. T. (1997). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 69(14), 2799-2803. Available at: [Link]
-
ResearchGate. (2015). (PDF) Organic amine flash purification using a novel stationary phase. Available at: [Link]
-
Unknown. Column chromatography. Available at: [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available at: [Link]
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- 17. web.uvic.ca [web.uvic.ca]
Technical Support Center: Synthesis of 1-Isobutyrylpiperidin-3-amine
Welcome to the technical support guide for the synthesis of 1-isobutyrylpiperidin-3-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the insights needed to optimize your reaction, troubleshoot effectively, and ensure the integrity of your final compound.
Section 1: The Primary Synthetic Pathway: Acylation of 3-Aminopiperidine
The most direct and common route to this compound is the selective N-acylation of 3-aminopiperidine. This reaction involves the nucleophilic attack of the primary amino group onto an activated isobutyryl source, typically isobutyryl chloride or isobutyric anhydride, in the presence of a non-nucleophilic base to neutralize the generated acid.
The intended transformation is as follows:
Caption: General reaction scheme for the synthesis of this compound.
While seemingly straightforward, the presence of two nucleophilic nitrogen atoms in the starting material—the primary amine at the 3-position and the secondary amine of the piperidine ring—creates a competitive environment that is a primary source of byproduct formation.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction is complete, but TLC and LC-MS analysis show a major, less polar byproduct with a mass of M+240. What is it and how can I prevent it?
A: This is the most common byproduct and is almost certainly the di-acylated product, 1-isobutyryl-3-(N-isobutyrylamino)piperidine .
-
Causality: Both the primary amine (C3-NH₂) and the secondary ring amine (N1-H) are nucleophilic. While the primary amine is generally more reactive and less sterically hindered, the ring nitrogen can also be acylated, especially if the reaction temperature is too high, the acylating agent is added too quickly, or an excess of the acylating agent is used. This second acylation adds another isobutyryl group (mass of 70), leading to a final product mass of 170 + 70 = 240.
Caption: Pathway showing formation of the common di-acylated byproduct.
-
Troubleshooting & Prevention:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -10 °C) during the addition of the acylating agent. This enhances the kinetic selectivity for the more reactive primary amine.
-
Slow Addition: Add the isobutyryl chloride or anhydride dropwise as a dilute solution to avoid localized high concentrations.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid a large excess.
-
Protecting Groups: For maximum selectivity, consider a synthetic route where the piperidine nitrogen is first protected (e.g., with a Boc group), followed by acylation of the primary amine and subsequent deprotection.
-
Q2: My reaction stalls, and a significant amount of starting material remains. The workup yields a sticky, water-soluble solid instead of my product. What happened?
A: This issue typically arises when using an acyl chloride without an adequate amount of base .
-
Causality: The acylation reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a scavenger base (like triethylamine or DIPEA), this acid will protonate the basic nitrogen atoms of the 3-aminopiperidine starting material, forming the hydrochloride salt. This protonated amine is no longer nucleophilic and will not react with the acylating agent, effectively stopping the reaction. The resulting amine salts are often highly soluble in water and difficult to extract into organic solvents.
-
Troubleshooting & Prevention:
-
Use a Base: Always include at least one equivalent of a non-nucleophilic base for each equivalent of HCl produced. It is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure the reaction medium remains basic.
-
Monitor pH: If possible, periodically check the pH of the reaction mixture to ensure it remains basic.
-
Salvage Procedure: If this occurs, you can attempt to salvage the reaction by adding a base to the mixture to deprotonate the amine salt, which may then allow the reaction to proceed.
-
Q3: I used isobutyric acid with a carbodiimide coupling agent (like DCC or EDC) and now have a persistent white precipitate that is difficult to filter. What is this?
A: You are likely dealing with a urea byproduct .
-
Causality: Carbodiimide coupling agents activate the carboxylic acid, allowing the amine to attack. In the process, the carbodiimide is converted into a urea. If you use dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents like dichloromethane.[1] If you use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting urea is water-soluble.
-
Troubleshooting & Prevention:
-
For DCU: The primary removal method is filtration.[1] Sometimes, changing the solvent after the reaction (e.g., to acetonitrile) can help precipitate out more of the residual DCU before filtration.
-
For EDC-Urea: This byproduct is typically removed during an aqueous workup, as it is highly soluble in water.[1]
-
Alternative Reagents: Consider using other coupling agents like HATU or HOBt, which often lead to byproducts that are more easily removed.
-
Section 3: Data Summary & Protocols
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Structure Description | Typical TLC Rf (vs. Product) | Expected (M+H)+ |
| Di-acylated Product | Product with an additional isobutyryl group on the ring nitrogen. | Higher (less polar) | 241.19 |
| 3-Aminopiperidine HCl Salt | Protonated starting material. | Does not elute on normal phase TLC. | 101.11 (as free base) |
| Dicyclohexylurea (DCU) | Byproduct from DCC coupling agent. | Can co-elute or streak; often visible as a baseline solid. | 225.23 |
Protocol 1: Recommended Synthetic Procedure for Selective Acylation
This protocol is designed to minimize di-acylation.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-aminopiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve isobutyryl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
The basic nature of the product requires special consideration during silica gel chromatography to prevent poor peak shape.[2]
-
Silica Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:Methanol).
-
Mobile Phase Modification: Crucially, add 0.5-1% triethylamine (TEA) to your entire mobile phase system. This competitively binds to the acidic silanol groups on the silica surface, preventing the basic amine product from tailing.[2]
-
Column Packing: Pack the column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column using a gradient of methanol in dichloromethane (e.g., starting from 2% MeOH and gradually increasing to 10% MeOH), all containing 1% TEA.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvents and TEA under reduced pressure. Co-evaporation with a solvent like DCM can help remove residual TEA.[2]
Section 4: Troubleshooting Workflow
This workflow provides a logical path for diagnosing and resolving issues during the synthesis.
Sources
Technical Support Center: Troubleshooting N-acylation Reactions of Hindered Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-acylation of sterically hindered amines. This guide is designed to provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome the challenges associated with this critical chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental design.
The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry and drug development.[1] However, when one of the coupling partners is a sterically hindered amine, this seemingly straightforward reaction can become a significant synthetic roadblock. Low yields, slow reaction rates, and the formation of side products are common hurdles. This guide will walk you through the causes of these issues and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the N-acylation of sterically hindered amines.
Q1: My N-acylation reaction with a hindered amine is resulting in very low or no product yield. What are the likely causes and how can I fix it?
A: This is the most prevalent issue. The core of the problem lies in the reduced nucleophilicity and accessibility of the nitrogen atom in a hindered amine. The bulky substituents surrounding the amino group physically obstruct the approach of the acylating agent.
Core Reasons for Low Conversion:
-
Low Nucleophilicity of the Amine: Steric hindrance electronically deactivates the amine, making it a poor nucleophile.
-
Insufficient Reactivity of the Acylating Agent: Standard acylating agents like acetic anhydride may not be electrophilic enough to react with a poorly nucleophilic amine.[2]
-
Unfavorable Reaction Conditions: Room temperature and standard atmospheric pressure may not provide enough energy to overcome the activation barrier of the reaction.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low yields in N-acylation of hindered amines.
Solutions & Protocols:
-
Enhance the Reactivity of the Acylating Agent:
-
Switch to Acyl Chlorides: Acyl chlorides are significantly more reactive than their corresponding anhydrides.[3] However, their high reactivity can sometimes lead to side reactions if not controlled.
-
Protocol 1: Acylation with Acetyl Chloride and a Non-Nucleophilic Base
-
Dissolve the hindered amine (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up by quenching with water, followed by extraction and purification.
-
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Heating the reaction mixture can provide the necessary activation energy. Refluxing in a suitable solvent is a common strategy.
-
Microwave Irradiation: Microwave synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3]
-
-
Utilize Modern Coupling Reagents:
-
For carboxylic acids, direct condensation with amines is often inefficient.[4] Coupling reagents activate the carboxylic acid to facilitate the reaction.[1][5]
-
Carbodiimides with Additives: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxylic acids.[6] Their effectiveness with hindered amines is significantly enhanced by additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which form highly reactive activated esters and suppress side reactions like racemization.[7]
-
Phosphonium and Uronium/Aminium Salts: For particularly challenging cases, reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[8] HATU, in particular, is known for its high efficiency in coupling sterically hindered amino acids.[8]
-
Protocol 2: HATU-Mediated Coupling of a Carboxylic Acid and a Hindered Amine
-
In an anhydrous, aprotic solvent (e.g., DMF), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the hindered amine (1.0 eq) to the solution.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous work-up and purify the product by chromatography.
-
-
Q2: My reaction is very slow, taking days to reach a reasonable conversion. How can I accelerate it?
A: Slow reaction rates are a direct consequence of the high activation energy required for the acylation of a hindered amine.
Strategies to Increase Reaction Rate:
-
Catalysis:
-
Lewis Acid Catalysis: Lewis acids such as ZnCl₂, FeCl₃, or Sc(OTf)₃ can activate the acylating agent, making it more electrophilic and thus more susceptible to attack by the weakly nucleophilic amine.[3]
-
Brønsted Acid Catalysis: In some cases, a catalytic amount of a Brønsted acid like acetic acid can promote N-acylation, particularly when using esters as the acyl source.[9][10]
-
-
Higher Temperatures: As mentioned previously, increasing the temperature, either through conventional heating or microwave irradiation, is a very effective way to increase the reaction rate.
-
Higher Concentration: Increasing the concentration of the reactants can lead to a higher reaction rate, but be mindful of potential solubility issues and exothermic reactions.
Q3: I am observing significant side product formation. What are they and how can I prevent them?
A: Side reactions can plague N-acylation of hindered amines, reducing the yield and complicating purification.
Common Side Products and Prevention:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Prevention: The addition of HOBt or HOAt traps the O-acylisourea intermediate by forming an active ester, which is less prone to rearrangement and readily reacts with the amine.
-
-
Epimerization/Racemization (with Chiral Carboxylic Acids): If your carboxylic acid has a chiral center at the α-position, the harsh conditions sometimes required for acylation can lead to loss of stereochemical integrity.
-
Prevention: Use of coupling reagents known to suppress racemization, such as HATU or COMU, is crucial. Performing the reaction at lower temperatures can also help.
-
-
Double Acylation (for primary amines): While less common with hindered amines, it is a possibility if the reaction conditions are too harsh.
-
Prevention: Use a stoichiometric amount of the acylating agent and monitor the reaction closely.
-
Comparative Data: Coupling Reagents for Hindered Systems
The choice of coupling reagent is critical for success. The following table provides a comparison of commonly used reagents.
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| EDC/HOBt | Readily available, water-soluble byproducts. | Can be inefficient for very hindered systems, risk of N-acylurea formation. | DCM or DMF, 0 °C to RT |
| HATU/DIPEA | Very high reactivity, low racemization, suitable for solid-phase synthesis.[8] | More expensive, can be moisture sensitive. | DMF, RT |
| PyBOP/DIPEA | High reactivity, good for solution-phase synthesis. | Byproducts can be difficult to remove. | DCM or DMF, RT |
| Mixed Anhydrides | Inexpensive, highly reactive intermediate.[11] | Requires low temperatures to avoid side reactions. | THF or DCM, -15 °C to RT |
Visualizing the Mechanism: HATU-Mediated Amide Bond Formation
The following diagram illustrates the activation of a carboxylic acid by HATU and subsequent reaction with an amine.
Caption: Mechanism of HATU-mediated amide bond formation.
Conclusion
Successfully performing N-acylation on sterically hindered amines requires a thoughtful approach to reaction design. By understanding the underlying principles of reactivity and steric hindrance, and by selecting the appropriate reagents and conditions, researchers can overcome the challenges posed by these difficult substrates. This guide provides a starting point for troubleshooting and optimization. Remember to always consult the safety data sheets for all chemicals and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Gouverneur, V., & Arnott, E. A. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 223-241. [Link]
-
Wikipedia. HATU. [Link]
-
Nagaki, A., et al. (2014). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Chemistry-A European Journal, 20(3), 773-777. [Link]
-
Chemistry For Everyone. (2022). What Is DCC Coupling In Amide Bond Formation? [YouTube video]. [Link]
-
Sanz, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1933-1936. [Link]
-
Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Materials and Environmental Science, 7(1), 1-10. [Link]
-
Royal Society of Chemistry. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
Kollar, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(5), 523. [Link]
-
Li, Y., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5481-5485. [Link]
-
ResearchGate. (2005). Mild and Useful Method for N-Acylation of Amines. [Link]
-
Ibrahim, T. S., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(18), 3326. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. bachem.com [bachem.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. [PDF] Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. | Semantic Scholar [semanticscholar.org]
- 10. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Reactions Involving 3-Aminopiperidine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-aminopiperidine and need to effectively remove the unreacted starting material from their reaction mixtures. As a common building block in pharmaceutical synthesis, mastering the purification of reactions involving 3-aminopiperidine is crucial for obtaining high-purity products. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the specific challenges you may encounter.
Physicochemical Properties of 3-Aminopiperidine
A thorough understanding of the physical and chemical properties of 3-aminopiperidine is the foundation of any successful purification strategy. The following table summarizes its key properties.
| Property | Value | Significance for Purification |
| Molecular Weight | 100.16 g/mol | Relevant for dialysis and size-exclusion chromatography. |
| Boiling Point | 168-170 °C | High boiling point makes simple distillation challenging if the product is also high-boiling or thermally sensitive.[1][2] |
| pKa | ~10.49 | The basicity of the amino groups is key for successful separation by acid-base extraction.[1][3] |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[4] Slightly soluble in water.[5] | Its solubility profile influences the choice of solvents for extraction and chromatography. |
| Appearance | Light brown to brown solid | Color may be an initial indicator of its presence as an impurity.[1][2] |
Troubleshooting Guide
This section addresses specific problems you might encounter during the workup and purification of your reaction mixture.
Problem 1: My aqueous acid wash is ineffective at removing 3-aminopiperidine.
Possible Causes and Solutions:
-
Insufficient Acid: The pKa of 3-aminopiperidine is approximately 10.49, meaning it is a strong base.[1][3] To ensure complete protonation and transfer into the aqueous layer, the pH of the aqueous solution must be significantly lower than the pKa of the protonated amine (which will be around 10.49). A common mistake is not using a sufficiently acidic solution or not using enough of it.
-
Solution: Use a 1M or 2M solution of a strong acid like hydrochloric acid (HCl).[6][7] Perform multiple extractions with smaller volumes of the acidic solution rather than a single large volume extraction. Monitor the pH of the aqueous layer after each extraction to ensure it remains acidic (pH < 2).
-
-
Product is also acidic: If your desired product has an acidic functional group, it may form a salt with the basic 3-aminopiperidine, keeping it in the organic layer.
-
Solution: In this scenario, a simple acid wash may not be sufficient. Consider using a scavenger resin that specifically targets primary amines (see FAQ 2).
-
-
Emulsion Formation: The presence of both organic and aqueous layers with a basic amine can sometimes lead to the formation of an emulsion, which hinders efficient separation.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a bed of Celite can be effective.
-
Problem 2: 3-Aminopiperidine is co-eluting with my product during silica gel chromatography.
Possible Causes and Solutions:
-
Strong Interaction with Silica: Amines are known to streak or bind irreversibly to the acidic silica gel, leading to poor separation and low recovery of the desired product.
-
Solution 1: Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and reduce the tailing of the amine, allowing for better separation.
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column, where the separation is based on polarity in a different way.
-
Problem 3: I have a large-scale reaction and want to avoid chromatography.
Possible Causes and Solutions:
-
Scale and Throughput Limitations: Column chromatography is often not practical or cost-effective for large-scale purifications.
-
Solution 1: Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[8][9] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while 3-aminopiperidine remains in the mother liquor. Experiment with a variety of solvents to find the optimal conditions.
-
Solution 2: Salt Formation and Precipitation: You can selectively precipitate either your product or the unreacted 3-aminopiperidine as a salt. For example, if your product is not basic, you can add a solution of HCl in a non-polar solvent like diethyl ether or ethyl acetate to precipitate the 3-aminopiperidine dihydrochloride salt, which can then be removed by filtration.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted 3-aminopiperidine?
The most common and effective methods are:
-
Acid-Base Extraction: This is often the first method to try. By washing the organic reaction mixture with an aqueous acid solution, the basic 3-aminopiperidine is protonated to form a water-soluble salt that partitions into the aqueous layer.[6][11][12] This method is efficient for removing the bulk of the amine.
-
Scavenger Resins: These are polymer-supported reagents that have functional groups designed to react with and bind to specific types of molecules.[13][14] For 3-aminopiperidine, which is a primary amine, resins with isocyanate or aldehyde functional groups are highly effective.[15][16] The resin is added to the reaction mixture, stirred for a period, and then simply filtered off, taking the bound amine with it. This method is excellent for removing trace amounts of the amine and for high-throughput applications.
-
Distillation: Due to its relatively high boiling point (168-170 °C), removing 3-aminopiperidine by distillation is only feasible if your desired product has a significantly lower boiling point or is non-volatile.[1][2] Vacuum distillation can be employed to lower the boiling point, but care must be taken if the product is thermally sensitive.[17]
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[8][9] The success of this method depends on finding a suitable solvent in which the solubility of your product and 3-aminopiperidine differ significantly.
Q2: How do I choose the right scavenger resin for my reaction?
Choosing the right scavenger resin depends on the nature of your product and the reaction conditions. For scavenging primary amines like 3-aminopiperidine, the following are excellent choices:
-
Isocyanate Resins: These react quickly and efficiently with primary and secondary amines to form a urea linkage.[15][16] They are highly effective but will also react with other nucleophiles, so ensure your product is not amine-functionalized or otherwise reactive.
-
Aldehyde Resins (e.g., Benzaldehyde Resin): These resins react selectively with primary amines to form an imine.[16][18] This can be a good option if your product contains a secondary amine that you do not want to remove.
Q3: Can I use a copper sulfate wash to remove 3-aminopiperidine?
Yes, washing the organic layer with an aqueous solution of copper (II) sulfate is a classic method for removing primary amines.[7] The copper ions form a colored complex with the amine, which is soluble in the aqueous layer. You can continue washing with the copper sulfate solution until the blue color of the aqueous layer no longer changes, indicating that all the amine has been removed. This method is particularly useful when an acid wash is not desirable due to the acid sensitivity of the product.
Experimental Protocols
Protocol 1: Removal of 3-Aminopiperidine by Acid-Base Extraction
This protocol describes a standard liquid-liquid extraction procedure to remove 3-aminopiperidine from a reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
Materials:
-
Reaction mixture containing the product and unreacted 3-aminopiperidine in an organic solvent.
-
1M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated 3-aminopiperidine will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like ethyl acetate).
-
Drain the aqueous layer.
-
Repeat the extraction with 1M HCl two more times to ensure complete removal of the amine.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove any residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of 3-Aminopiperidine using a Scavenger Resin
This protocol outlines the use of an isocyanate-functionalized polystyrene resin to scavenge unreacted 3-aminopiperidine.
Materials:
-
Reaction mixture in a suitable organic solvent (e.g., DCM, THF, toluene).
-
Isocyanate scavenger resin (typically 2-3 equivalents relative to the excess amine).
-
Inert gas atmosphere (e.g., nitrogen or argon), if the product is air-sensitive.
-
Filtration apparatus (e.g., Büchner funnel or a syringe filter).
Procedure:
-
To the crude reaction mixture, add the isocyanate scavenger resin.
-
Stir the suspension at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS to determine when the 3-aminopiperidine has been completely consumed.
-
Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to yield the purified product.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification strategy.
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
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Parlow, J. J., Mischke, D. A., & Woodard, S. S. (n.d.). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6. Retrieved from [Link]
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LookChem. (n.d.). Cas 80918-66-7,(S)-3-Aminopiperidine. Retrieved from [Link]
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Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
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ResearchGate. (2018, August 5). Covalent Scavengers for Primary and Secondary Amines. Retrieved from [Link]
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Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
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Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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Technical Support Center: Preventing Over-Acylation of Piperidine Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions to a common challenge in synthetic chemistry: the over-acylation of piperidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is over-acylation in the context of piperidine derivatives?
A1: Over-acylation refers to the introduction of more than one acyl group onto a piperidine molecule when only mono-acylation is desired. The most common form is N-acylation, where the acyl group attaches to the nitrogen atom of the piperidine ring. However, if the piperidine derivative has other nucleophilic functional groups, such as a hydroxyl (-OH) or another amine (-NH2) group, these can also be acylated, leading to di- or poly-acylated byproducts.[1] This guide will focus on preventing the undesired second acylation.
Q2: Why is preventing over-acylation so critical?
A2: Preventing over-acylation is crucial for several reasons. Firstly, the formation of over-acylated byproducts reduces the yield of the desired mono-acylated product, consuming valuable starting materials.[1] Secondly, the physicochemical properties of mono- and di-acylated products are often very similar, which can make their separation by standard purification techniques like column chromatography extremely difficult and resource-intensive.[2] In a drug development context, such impurities can be problematic for downstream applications and regulatory compliance.
Q3: What are the primary factors that lead to over-acylation?
A3: Over-acylation is primarily driven by a combination of factors:
-
High Reactivity of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, can react so quickly that it becomes difficult to control the stoichiometry and prevent a second acylation.[3]
-
Stoichiometry: Using an excess of the acylating agent, even a slight one, can significantly increase the likelihood of over-acylation, especially if the mono-acylated product is still sufficiently nucleophilic to react further.[3]
-
Reaction Conditions: Higher reaction temperatures can provide the necessary activation energy for the less reactive mono-acylated intermediate to react again, leading to the di-acylated product.[1][4]
-
Presence of Multiple Reactive Sites: Piperidine derivatives with additional nucleophilic groups are inherently more susceptible to over-acylation.
Q4: How can I detect and quantify over-acylation in my reaction mixture?
A4: The progress of the acylation reaction and the formation of byproducts should be monitored using standard analytical techniques. Thin Layer Chromatography (TLC) can give a quick qualitative assessment of the formation of new, often less polar, spots corresponding to the over-acylated product.[1] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying the masses of the starting material, mono-acylated product, and any over-acylated species.[1][5] High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can be used to determine the relative ratios of these components.[5]
The Core Principles of Selective Mono-Acylation
To effectively troubleshoot and prevent over-acylation, it is essential to understand the underlying chemical principles. The N-acylation of piperidine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.[6] The selectivity for mono- versus di-acylation is a kinetic game of competitive reactions.
Mechanism of Acylation and the Over-Acylation Pathway
The following diagram illustrates the desired mono-acylation pathway and the competing over-acylation pathway on a piperidine derivative with an additional nucleophilic group (e.g., a hydroxyl group).
Caption: Desired mono-acylation vs. competing over-acylation.
Troubleshooting Guide: A Systematic Approach to Preventing Over-Acylation
This section provides a structured approach to troubleshooting when you observe significant over-acylation in your reaction.
Problem: Significant formation of over-acylated byproduct detected.
This is the most common issue. Here’s how to address it based on the likely causes:
Possible Cause A: The Acylating Agent is Too Reactive.
-
Causality: Highly reactive agents like acyl chlorides react very rapidly, making it difficult to control the reaction at the mono-acylated stage. The initial acylation is often exothermic, which can further accelerate the reaction and promote over-acylation.
-
Solution: Switch to a less reactive acylating agent. Acid anhydrides are generally less reactive than acyl chlorides, offering a more controlled reaction.[3] For even greater control, carboxylic acids can be used in conjunction with a coupling agent, although this adds complexity to the reaction.
Table 1: Comparison of Common Acylating Agents
| Acylating Agent | General Reactivity | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | Very High | Low temperature (-78 to 0 °C), non-nucleophilic base | High reactivity, good for unreactive amines | Prone to over-acylation, moisture sensitive |
| Acid Anhydride | High | 0 °C to room temperature, often requires a base or catalyst (e.g., DMAP) | More moderate reactivity, easier to handle than acyl chlorides | Can be sluggish, may require activation |
| Carboxylic Acid + Coupling Agent | Variable | Room temperature, requires a coupling agent (e.g., EDC, DCC) | Tunable reactivity, broad substrate scope | More reagents required, potential for side reactions from coupling agent |
Possible Cause B: Incorrect Stoichiometry.
-
Causality: Using more than one equivalent of the acylating agent provides the necessary reagent for the second acylation to occur. Even a small excess can lead to significant amounts of over-acylated product, especially with reactive acylating agents.
-
Solution: Employ meticulous control over the stoichiometry.
-
Use a slight excess of the piperidine derivative: A ratio of 1.1 to 1.2 equivalents of the piperidine to 1.0 equivalent of the acylating agent can help ensure the acylating agent is the limiting reagent.[3]
-
Slow Addition: Add the acylating agent dropwise to the solution of the piperidine derivative, ideally using a syringe pump.[3][7] This maintains a low concentration of the acylating agent throughout the reaction, favoring mono-acylation.
-
Possible Cause C: Reaction Temperature is Too High.
-
Causality: Higher temperatures increase the rate of all reactions. While this can be beneficial for driving a sluggish reaction to completion, it can also provide the activation energy needed for the mono-acylated product to react further, leading to over-acylation.[1]
-
Solution: Optimize the reaction temperature. Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) to control the initial exothermic reaction, and then allow it to slowly warm to room temperature.[1] Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature profile that maximizes the yield of the mono-acylated product while minimizing the formation of the di-acylated byproduct.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting over-acylation issues.
Caption: A troubleshooting workflow for over-acylation.
Detailed Experimental Protocols
The following protocols provide a starting point for controlled mono-acylation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Controlled N-Acetylation of a Piperidine Derivative with Acetic Anhydride
This protocol is a standard procedure for achieving mono-acylation with a moderately reactive acylating agent.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the piperidine substrate (1.0 equiv.).
-
Dissolution: Dissolve the substrate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.[1]
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) to the solution.[1] The base is necessary to neutralize the acid byproduct of the reaction.[3]
-
Acylation: Add acetic anhydride (1.05 equiv.) dropwise to the stirred solution over 10-15 minutes.[1]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[1]
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[1]
Table 2: Recommended Reaction Conditions for Selective Mono-Acylation
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic (DCM, THF) | Prevents reaction of the acylating agent with the solvent.[1] |
| Temperature | Start at 0 °C or lower | Controls the initial reaction rate and minimizes over-acylation.[1][3] |
| Base | Non-nucleophilic (Triethylamine, Pyridine) | Neutralizes acid byproduct without competing in the acylation.[3] |
| Stoichiometry | Slight excess of piperidine or 1:1 ratio | Minimizes the availability of the acylating agent for a second reaction.[3] |
| Addition Rate | Slow, dropwise | Maintains a low concentration of the acylating agent.[3][7] |
By understanding the principles of reactivity and carefully controlling the reaction conditions, the over-acylation of piperidine derivatives can be effectively minimized, leading to higher yields of the desired product and simplified purification processes.
References
-
Selective mono-arylation of piperidines using ruthenium-catalyzed C–H activation. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2015). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2015). PubMed. Retrieved January 17, 2026, from [Link]
-
Mono-acylation of piperazine and homopiperazine via ionic immobilization. (2008). Tetrahedron Letters. Retrieved January 17, 2026, from [Link]
-
Examples of conformation change by N-acylation or isomerisation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Approaches to α-functionalization of piperidines by C-H activation. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023). ACS Catalysis. Retrieved January 17, 2026, from [Link]
-
Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. (2009). Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. (2023). Journal of separation science. Retrieved January 17, 2026, from [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Retrieved January 17, 2026, from [Link]
-
Hydroxamic Acid-Piperidine Conjugate is an Activated Catalyst for Lysine Acetylation under Physiological Conditions. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters. Retrieved January 17, 2026, from [Link]
-
Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. (2021). PubMed. Retrieved January 17, 2026, from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Molecules. Retrieved January 17, 2026, from [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015). Google Patents.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research. Retrieved January 17, 2026, from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 17, 2026, from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 1-Isobutyrylpiperidin-3-amine
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the scale-up synthesis of 1-isobutyrylpiperidin-3-amine, a key building block in medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome the common challenges encountered when transitioning this synthesis from the bench to a larger scale.
The synthesis of this compound typically involves the acylation of 3-aminopiperidine. While straightforward on paper, this process presents several challenges during scale-up, including controlling exotherms, managing impurities, and achieving efficient product isolation and purification. This guide addresses these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: From Incomplete Reactions to Purification Headaches
This section tackles the most frequent and critical problems encountered during the scale-up synthesis of this compound. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.
Question 1: My reaction shows low yield and incomplete conversion of the starting 3-aminopiperidine. What's going wrong?
Answer: This is a common scale-up issue often rooted in reaction conditions that haven't been adequately optimized for larger volumes.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Inefficient Activation/Coupling | On a small scale, expensive coupling reagents like HATU are effective. However, for large-scale synthesis, cost, safety, and atom economy are critical.[1][2] Consider more industrially viable options like n-propylphosphonic acid anhydride (T3P®) or carbonyldiimidazole (CDI) , which are cost-effective and have safer byproduct profiles.[2] If using an acyl chloride like isobutyryl chloride, ensure its quality is high, as degradation can lead to lower reactivity. |
| Inadequate Temperature Control | Amide bond formation is often exothermic. A reaction that is manageable in a small flask can experience significant temperature spikes in a large reactor, leading to side reactions and degradation of reagents or product. Implement controlled, slow addition of the acylating agent (e.g., isobutyryl chloride) at a reduced temperature (e.g., 0-5 °C) to manage the exotherm.[3] Monitor the internal reaction temperature closely. |
| Incorrect Stoichiometry or Base | Ensure a slight excess (1.05-1.2 equivalents) of the acylating agent. The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct when using isobutyryl chloride. Use at least one equivalent for the HCl byproduct, plus an additional amount if starting with a salt form of 3-aminopiperidine. |
| Poor Mixing | Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. Ensure the reactor's stirring mechanism is sufficient to maintain a homogeneous mixture. |
Question 2: I'm observing significant impurity formation, particularly a suspected di-acylated byproduct. How can I prevent this?
Answer: The presence of two nucleophilic sites on 3-aminopiperidine (the ring nitrogen and the 3-amino group) can lead to undesired side reactions if conditions are not carefully controlled.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Over-Acylation | The primary amine is significantly more nucleophilic than the secondary amine of the piperidine ring, but di-acylation can occur under harsh conditions. The primary solution is the slow, controlled addition of the acylating agent to a well-stirred solution of the amine. This maintains a low instantaneous concentration of the acylating agent, favoring reaction at the more reactive primary amine.[4] |
| Use of a Protecting Group | For maximum selectivity, especially on a large scale where control can be more challenging, consider using N-Boc-3-aminopiperidine as the starting material. The Boc group protects the ring nitrogen, ensuring acylation occurs exclusively at the 3-amino position. The Boc group can then be removed under acidic conditions. This adds steps but can significantly improve purity and yield, simplifying the final purification.[5] |
| Reaction Temperature Too High | Elevated temperatures can provide the activation energy needed for the less reactive ring nitrogen to compete for the acylating agent. Maintaining a lower reaction temperature (0-25 °C) is critical for selectivity. |
Question 3: The aqueous work-up is problematic. I'm struggling with product loss into the aqueous layer and persistent emulsions.
Answer: this compound is a polar, basic molecule, making its extraction from water challenging. This is a classic problem when working with polar amines.[6]
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| High Water Solubility of Product | The protonated form of your amine product is highly water-soluble. First, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extraction to deprotonate the amine and increase its solubility in the organic solvent. To further decrease its aqueous solubility, use a technique called "salting out." Wash the combined organic layers with a saturated sodium chloride solution (brine).[7] This increases the ionic strength of the aqueous phase, making it less favorable for the organic product to dissolve. |
| Emulsion Formation | Emulsions are common during the extraction of basic compounds. To break an emulsion, try adding brine, which can help by increasing the density of the aqueous phase.[7] If that fails, filtering the entire mixture through a pad of Celite® can often break up the emulsified layer.[7] In some cases, allowing the mixture to stand for an extended period or gentle swirling instead of vigorous shaking can prevent emulsion formation. |
| Inefficient Extraction Solvent | Standard solvents like ethyl acetate may not be polar enough for efficient extraction. A more polar solvent system, such as a 3:1 mixture of Chloroform/Isopropanol, can be highly effective at pulling polar organic molecules out of the aqueous phase.[6] Dichloromethane (DCM) is also a common and effective choice. |
Question 4: I'm having difficulty purifying the final product. Column chromatography gives poor separation and tailing peaks, and I can't get it to crystallize.
Answer: The basicity and polarity of your product are the primary culprits here, causing strong interactions with silica gel and making crystallization tricky.
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Strong Interaction with Silica Gel | The basic amine product interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential product loss on the column.[8] To mitigate this, add a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonium hydroxide.[8][9] This deactivates the acidic sites on the silica. |
| Inappropriate Stationary Phase | If tailing persists, consider switching to a different stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that minimize the acid-base interactions causing poor peak shape.[9] For some compounds, reversed-phase chromatography using a high pH mobile phase can also be a viable strategy.[9] |
| Crystallization Difficulties | Piperidine derivatives can be challenging to crystallize.[10] A systematic solvent screen is essential. Start with solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature. Ethanol, isopropanol, and acetonitrile, or mixtures with less polar solvents like MTBE or heptane, are good starting points.[11] If an oil forms, try scratching the side of the flask with a glass rod or adding a seed crystal. Ensure the crude material is sufficiently pure, as impurities can inhibit crystallization. |
Overall Workflow & Troubleshooting Logic
The following diagrams illustrate the general synthetic workflow and a decision-making process for troubleshooting common issues.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? The most direct route is the acylation of 3-aminopiperidine with an isobutyryl source. On a large scale, using isobutyryl chloride is often preferred due to its high reactivity and lower cost compared to using isobutyric acid with a coupling agent. The reaction is typically run in a solvent like dichloromethane (DCM) or toluene in the presence of an amine base like triethylamine to neutralize the HCl byproduct. [3] Q2: What are the most critical parameters to control during scale-up? The three most critical parameters are:
-
Temperature Control: The acylation is exothermic. Uncontrolled temperature can lead to impurity formation and potential safety hazards.
-
Rate of Addition: Slow, controlled addition of the acylating agent is paramount to manage the exotherm and maximize selectivity. [4]3. Mixing/Agitation: Homogeneous mixing is essential in large reactors to avoid localized concentration gradients and ensure consistent reaction conditions.
Q3: How can I effectively remove the triethylamine (or other amine base) used in the reaction? During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine base, causing it to partition into the aqueous layer. [12]However, this will also protonate your product. Therefore, this is typically followed by basifying the aqueous layer and re-extracting the product. A more direct method is to wash the organic layer multiple times with water and then brine to remove the bulk of the amine base, followed by purification. For residual amounts, co-evaporation with a solvent like toluene under reduced pressure can be effective for volatile amines like triethylamine. [8] Q4: What are the key safety considerations for this synthesis? Handle isobutyryl chloride in a well-ventilated fume hood, as it is corrosive and lachrymatory. The reaction can be highly exothermic, so ensure the reactor has adequate cooling capacity and that emergency quenching materials are on hand. When quenching the reaction with water, do so slowly and cautiously, especially if there is unreacted acyl chloride.
Key Experimental Protocols
Protocol 1: Scale-Up Synthesis using Isobutyryl Chloride
-
Setup: In a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge 3-aminopiperidine (1.0 eq) and dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice bath or chiller.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution.
-
Acylation: Add isobutyryl chloride (1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC or HPLC.
-
Quench: Slowly add water to quench the reaction, maintaining cooling.
Protocol 2: Work-up and Isolation of Polar Amine
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Extraction: Extract the aqueous layer twice more with DCM.
-
Combine & Wash: Combine all organic layers. Wash sequentially with 1M NaOH (to remove any acidic impurities and ensure the product is in its free base form), water, and finally, saturated brine (to aid in drying and reduce water solubility). [7]4. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
References
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ALkhafaji, M. S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. This is a duplicate of reference 1, but provides context on piperidine crystallization. [Link]
-
Frontier, A. J. Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]
-
Various Authors. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF. This reference points to the OPRD article but is a common access point. [Link]
- CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
-
Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(45), 6073-6076. [Link]
-
Ponnuswamy, M. N., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 125-135. [Link]
-
Frontier, A. J. Workup: Amines. University of Rochester. [Link]
-
Gomez, S., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1563-1583. [Link]
-
Hentemann, M. F., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(10), 2873-2884. [Link]
-
Carey, J. S., et al. (2006). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]
- EP0770602A2 - Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
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Sempa, et al. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Advances, 11, 21333-21340. [Link]
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-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Optimization of the reaction conditions. ResearchGate. [Link]
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Optimization of reaction conditions. ResearchGate. [Link]
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Optimization of the reaction conditions. ResearchGate. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
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Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 2497-2504. [Link]
-
Optimization of Reaction Conditions for Direct Amination. ResearchGate. [Link]
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Technical Support Center: Improving the Stereoselectivity of 3-Substituted Piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced piperidine synthesis. The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals where its specific stereochemistry is critical for biological activity.[1][2][3] Achieving high stereoselectivity in the synthesis of these scaffolds, however, presents significant challenges, from controlling diastereomeric ratios to achieving high enantiomeric excess.
This guide is designed for researchers, chemists, and drug development professionals. It provides direct, experience-driven answers to common experimental issues and strategic questions, moving beyond simple protocols to explain the underlying principles that govern stereochemical outcomes.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. The solutions are based on established chemical principles and insights from recent literature.
Q1: My reaction is yielding a low diastereomeric ratio (dr). What are the common causes and how can I fix it?
A1: Low diastereoselectivity is a frequent issue that often stems from insufficient energetic differentiation between the transition states leading to the respective diastereomers. Here are the primary factors to investigate:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, eroding selectivity.[4]
-
Troubleshooting Step: Attempt the reaction at a lower temperature. If the reaction rate becomes prohibitively slow, a more active catalyst or different solvent system may be required.
-
-
Catalyst Choice (in Hydrogenations): The catalyst surface plays a critical role in how the substrate adsorbs and is hydrogenated. For the reduction of substituted pyridine precursors, different catalysts can favor different diastereomers.
-
Substrate Control: The existing stereocenters or conformational rigidity of your substrate may not be sufficient to direct the reaction.
-
Troubleshooting Step:
-
Increase Steric Hindrance: Introduce a bulkier N-protecting group (e.g., change from Boc to Cbz or a more complex group) to create a more biased steric environment.[4]
-
Use Cyclic Substrates: If your synthetic route allows, using a cyclic precursor can restrict conformational flexibility and often leads to higher diastereoselectivity.[7]
-
-
-
Reaction Mechanism: The reaction may be proceeding through a non-stereoselective pathway. For instance, in some cycloadditions, a stepwise Mannich-Michael pathway may compete with the desired concerted [4+2] cycloaddition, especially with strong Lewis acids, leading to a loss of stereocontrol.[7]
-
Troubleshooting Step: Re-evaluate your catalyst system. A less aggressive Lewis acid or a switch to an organocatalytic system might favor the concerted pathway.
-
Q2: I'm observing poor enantioselectivity (low ee) in my catalytic reaction. What factors should I investigate?
A2: Poor enantioselectivity in a catalytic asymmetric reaction points to an issue with the chiral environment created by the catalyst. The catalyst, ligand, solvent, and substrate must work in concert to effectively differentiate the two enantiotopic faces of the prochiral substrate.
-
Ligand-Catalyst Mismatch: The chiral ligand is the most critical component. Its electronic and steric properties must be perfectly matched to the metal center and the substrate.
-
Solvent Effects: The solvent can influence the catalyst's conformation, solubility, and interaction with the substrate.
-
Counter-ion or Additive Effects: In many catalytic cycles, additives or the counter-ion of a salt can play an active role in the stereodetermining step.
-
Troubleshooting Step: Investigate the effect of additives. For instance, in the asymmetric hydrogenation of pyridinium salts, the addition of a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) was found to be crucial for achieving high ee's by preventing a non-enantioselective isomerization pathway.[9][11][12]
-
-
Substrate Reactivity: Some substrates are inherently difficult. For example, in Rh-catalyzed cross-couplings with arylboronic acids, ortho-substituted phenyl boronic acids often show poor reactivity and can impact enantioselectivity.
-
Troubleshooting Step: If possible, modify the substrate. If not, a higher catalyst loading or more forcing conditions may be necessary, though this can sometimes negatively impact selectivity.
-
Q3: My asymmetric hydrogenation of a 3-substituted pyridine is not working well (low yield/ee). Why is this substrate so challenging and what can I do?
A3: This is a well-documented and particularly difficult transformation. The challenges arise from both the stability of the pyridine ring and its ability to act as a catalyst poison.[11][13]
-
Causality:
-
Aromatic Stabilization: The high resonance energy of the pyridine ring makes it resistant to reduction.[11]
-
Catalyst Deactivation: The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center of the catalyst, inhibiting its activity.[11][13]
-
Mechanistic Complexity: For 3-substituted pyridines, hydrogenation often proceeds through partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). A non-enantioselective tautomerization between enaminium and iminium intermediates can scramble the stereochemical information, leading to poor ee.[11][14]
-
-
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for asymmetric hydrogenation.
-
Activate the Substrate: Convert the pyridine to a pyridinium salt (e.g., N-benzylation). This lowers the aromatic stabilization energy and prevents direct coordination of the nitrogen lone pair to the catalyst.[11][15]
-
Add a Base: As hypothesized by Lefort and coworkers, the addition of a non-nucleophilic organic base (e.g., Et₃N) is critical. It is believed to scavenge the acid (like HBr) produced during the reaction, which in turn suppresses the non-enantioselective enaminium-iminium tautomerization pathway.[11][12] This simple additive can dramatically increase the enantiomeric excess from very low to upwards of 90% ee.[9][12]
-
Select the Right Catalyst: Rhodium complexes with Josiphos-type ligands have proven highly effective for this transformation in the presence of a base.[9] Iridium-based catalysts have also been developed for the enantioselective hydrogenation of pyridinium salts.[16]
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader strategic questions to help you design your synthetic route for optimal stereoselectivity from the outset.
Q1: What are the main strategies for achieving stereoselectivity in 3-substituted piperidine synthesis?
A1: There are three principal strategies, each with its own advantages and disadvantages. The choice depends on the specific target molecule, available starting materials, and scalability requirements.
Caption: Overview of primary stereoselective strategies.
-
Chiral Auxiliary-Based Synthesis: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[17] This is often a reliable and well-understood method, but it is not atom-economical as it requires additional steps for attaching and cleaving the auxiliary.[17][18] Evans oxazolidinones and pseudoephedrine are classic examples.[17]
-
Catalytic Asymmetric Synthesis: This is the most modern and powerful approach, using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product.[19][18] Key methods include:
-
Transition-Metal Catalysis: Rhodium, Iridium, and Palladium catalysts with chiral ligands are used for asymmetric hydrogenations, cross-couplings, and cyclizations.[20][14][21] The Rh-catalyzed asymmetric reductive Heck reaction is a state-of-the-art method for accessing 3-arylpiperidines.[1][10][20]
-
Organocatalysis: Small, chiral organic molecules (like proline derivatives) are used to catalyze reactions, often domino or cascade sequences, to build the piperidine ring with high stereocontrol.[22][23]
-
Biocatalysis/Chemo-enzymatic Synthesis: Enzymes, such as oxidases and reductases, can be used in one-pot cascades to perform highly selective dearomatization reactions on pyridine derivatives.[24]
-
-
Chiral Pool Synthesis: This approach utilizes naturally occurring, inexpensive, enantiopure starting materials like amino acids or carbohydrates.[19][18] The inherent stereochemistry of the starting material is transferred to the final product through a series of stereospecific reactions.
Q2: How do I choose between a chiral auxiliary, a chiral catalyst, or a chemo-enzymatic approach?
A2: Your choice should be guided by a combination of factors summarized in the table below.
| Factor | Chiral Auxiliary | Chiral Catalyst (Metal/Organo) | Chemo-enzymatic |
| Development Stage | Excellent for early-stage discovery, reliable for producing material for initial testing.[17] | The gold standard for process development and large-scale synthesis due to efficiency. | Growing in popularity for green chemistry and specific, challenging transformations.[24] |
| Atom Economy | Poor. Requires stoichiometric use of the auxiliary, plus attachment/removal steps. | Excellent. Only a small mol% of the catalyst is needed. | Excellent. Reactions run in benign conditions (water, room temp) with high turnover. |
| Substrate Scope | Generally broad, but the auxiliary must be successfully attached and removed without epimerization. | Can be very broad, but often requires significant optimization for each new substrate class. | Often highly specific to a particular substrate or functional group class. |
| Predictability | High. The stereochemical outcome is often well-established and predictable based on steric models. | Moderate to High. Depends on the reaction; significant screening may be needed. | Moderate. Requires screening of enzyme libraries, but can provide access to both enantiomers.[24] |
| Cost & Availability | Auxiliaries can be expensive, but many are commercially available. | Chiral ligands and metal precursors can be very expensive, especially for screening. | Enzymes can be costly to source initially but are reusable and highly efficient. |
General Recommendation: For novel targets on a lab scale, chiral auxiliaries can provide a reliable route to obtaining material quickly. For developing a long-term, scalable, and efficient synthesis, investing time in developing a catalytic (metal, organo-, or bio-) method is almost always the superior strategy.
Q3: What is the role of the N-protecting group in controlling stereoselectivity?
A3: The N-protecting group is not merely a passive spectator; it is an active participant in controlling stereoselectivity through several mechanisms:
-
Steric Directing Group: A bulky protecting group (e.g., Boc, Cbz) can block one face of the molecule, forcing an incoming reagent or catalyst to approach from the less hindered face. This is a fundamental principle in substrate-controlled diastereoselective reactions.[4]
-
Conformational Locking: The protecting group can influence the conformational equilibrium of the piperidine ring or its precursors. By favoring a specific chair or twist-boat conformation, it can pre-organize the substrate for a highly selective reaction.
-
Chelation Control: Certain protecting groups can chelate to a metal catalyst, creating a rigid, well-defined transition state. For example, a carbamate group can coordinate to a Lewis acid, holding the substrate in a fixed orientation during a reaction.
-
Activating Group: In many modern syntheses, the "protecting group" is also an activating group. For instance, in the Rh-catalyzed synthesis by Fletcher and coworkers, the phenyl pyridine-1(2H)-carboxylate is not just a protected dihydropyridine; it's an activated substrate essential for the catalytic cycle.[10][20]
Section 3: Key Experimental Protocols
The following protocols are adapted from leading literature reports and represent robust methods for the synthesis of enantioenriched 3-substituted piperidines.
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol, based on the work of Fletcher et al., is a powerful method for the synthesis of 3-aryl and 3-vinyl tetrahydropyridines, which are immediate precursors to the corresponding piperidines.[8][10][20]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add methanol (MeOH) and cool to -78 °C.
-
Addition: Add sodium borohydride (NaBH₄, 1.0 eq) followed by pyridine (1.0 eq).
-
Reaction: Add phenyl chloroformate (1.0 eq) dropwise. Maintain the reaction at -78 °C for 3 hours.
-
Workup: Quench the reaction with water. Extract the mixture twice with diethyl ether (Et₂O). Combine the organic layers, wash sequentially with 1N NaOH and 1N HCl, and dry over sodium sulfate.
-
Purification: After solvent removal, purify the crude product via recrystallization from methanol to yield the dihydropyridine intermediate as a white solid.[8]
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
Catalyst Preparation: In a vial under an inert atmosphere, add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).
-
Solvent Addition: Add toluene, 2-methyltetrahydrofuran (Me-THF), and water, followed by aqueous cesium hydroxide (CsOH, 50 wt%, 2.0 equiv). Stir this catalyst solution at 70 °C for 10 minutes.
-
Reaction: To the catalyst solution, add the arylboronic acid (3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).
-
Execution: Stir the final mixture at 70 °C for 20 hours.
-
Workup: Cool the reaction to room temperature, dilute with Et₂O, and pass through a short plug of silica gel.
-
Purification: Remove the solvents in vacuo and purify the crude product by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.[10]
Step 3: Reduction to Piperidine
-
Hydrogenation: The resulting tetrahydropyridine can be reduced to the final piperidine using standard hydrogenation conditions (e.g., H₂, Palladium on carbon).[20]
Protocol 2: Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt
This protocol is based on the work of Lefort, Gennari, and coworkers, which demonstrates a highly effective method for the challenging asymmetric hydrogenation of 3-substituted pyridines.[9][12]
-
Substrate Preparation: Synthesize the N-benzyl-3-substituted pyridinium bromide salt by reacting the corresponding 3-substituted pyridine with benzyl bromide.
-
Catalyst Preparation: In a glovebox, charge an autoclave insert with the Rhodium precursor (e.g., [Rh(COD)₂]OTf, 1 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, 1.1 mol%).
-
Reaction Setup: Outside the glovebox, add the N-benzyl-3-substituted pyridinium salt (1.0 eq) and a solvent such as methanol or trifluoroethanol.
-
Base Addition: Crucially, add triethylamine (Et₃N, 5.0 eq).[9]
-
Execution: Place the insert into the autoclave. Purge with hydrogen gas and then pressurize to 50 bar H₂. Stir the reaction at 50 °C for the required time (e.g., 16 hours).
-
Workup: After cooling and carefully venting the hydrogen, the reaction mixture can be analyzed and purified. The conversion and enantiomeric excess (ee) should be determined by chiral HPLC or GC.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(27), 14221–14226. [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
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Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal, 22(28), 9528-9532. [Link]
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Renom-Carrasco, M., et al. (2016). Why is asymmetric hydrogenation of 3-substituted pyridinium salts so problematic? Angewandte Chemie International Edition. [Link]
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Serebryany, G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7393. [Link]
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Smith, C. I., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
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Wang, D., & Zhou, Y.-G. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(6), 1159-1183. [Link]
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Renom-Carrasco, M., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry, 22(28), 9528-32. [Link]
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Zhang, Z., et al. (2018). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 10(9), 966-971. [Link]
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Feng, X., et al. (2010). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 12(23), 5462–5465. [Link]
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ResearchGate. (2008). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
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Canadian Science Publishing. (2008). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry. [Link]
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Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(39), 17855–17862. [Link]
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MDPI. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
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Ellman, J. A., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Angewandte Chemie International Edition, 54(44), 13119-13123. [Link]
-
Kachaeva, M. V., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72, 761–767. [Link]
-
Kchaou, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis, 20. [Link]
-
Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethylpiperidines. Organic & Biomolecular Chemistry, 21(2), 295-305. [Link]
-
O'Hagan, D. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Organic & Biomolecular Chemistry, 13(12), 3669-3683. [Link]
-
Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]
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Trost, B. M., & Dong, G. (2008). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 10(9), 1743–1746. [Link]
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Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(17), 3205–3240. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
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Ryan, J., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]
-
O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications. [Link]
-
Johnson, C. R., & Johnson, P. D. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record, 21(11), 2958-2979. [Link]
-
O'Hagan, D. (1998). Asymmetric Routes to Substituted Piperidines. Chemical Communications. [Link]
-
Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis, University of Glasgow. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 1-Isobutyrylpiperidin-3-amine
This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of 1-isobutyrylpiperidin-3-amine, a key intermediate in pharmaceutical synthesis. As drug development professionals know, ensuring the purity of such building blocks is non-negotiable for the safety and efficacy of the final active pharmaceutical ingredient (API). We will delve into two distinct, orthogonal HPLC strategies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing the experimental rationale, detailed protocols, and performance data to guide you in selecting the optimal method for your laboratory's needs.
The Analytical Challenge: Understanding this compound
The molecular structure of this compound presents a unique set of analytical challenges. It contains a polar primary amine and an amide group, making it highly hydrophilic. Furthermore, the piperidine ring's basic nitrogen (pKa ≈ 9-10) can engage in undesirable secondary interactions with the stationary phase, often leading to poor peak shape in traditional chromatography. The isobutyryl group provides a chromophore, albeit a weak one, suitable for UV detection. The primary analytical goal is to develop a method capable of separating the main compound from potential process-related impurities, such as starting materials, by-products, and degradation products, with high resolution and symmetrical peak shapes.
Comparative Methodologies: Reversed-Phase vs. HILIC
The choice of chromatographic mode is the most critical decision in method development. For a polar molecule like this compound, conventional C18 reversed-phase columns may provide insufficient retention.[1][2] Conversely, HILIC is specifically designed for such polar analytes.[3][4] We will compare a modern reversed-phase approach using a polar-embedded column against a HILIC method to provide a comprehensive performance overview.
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems. Adherence to the specified System Suitability Test (SST) criteria is mandatory before proceeding with any sample analysis, in alignment with USP General Chapter <621> guidelines.[5][6] Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[7][8]
Method 1: Reversed-Phase HPLC (RP-HPLC) with a Polar-Embedded Stationary Phase
Causality Behind Choices: Standard C18 phases often exhibit poor peak shape for basic analytes due to strong interactions between the protonated amine and residual silanol groups on the silica surface. A polar-embedded phase, such as one with an amide group within the alkyl chain, creates a hydrated layer that shields these silanols, significantly improving peak symmetry.[9] Using a low pH mobile phase (pH ~2.8) ensures the piperidine nitrogen is consistently protonated, preventing on-column mixed-mode interactions and further enhancing peak shape.
Detailed Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Polar-Embedded C18 Column (e.g., Agilent ZORBAX Extend-C18, Waters XBridge Shield RP18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-19.1 min: 95% to 5% B
-
19.1-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
-
System Suitability Test (SST) Criteria:
-
Tailing Factor (Tf): For the main analyte peak, Tf must be ≤ 1.5.
-
Resolution (Rs): Resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
-
Reproducibility: Relative Standard Deviation (%RSD) for five replicate injections of a standard solution must be ≤ 2.0% for the peak area.
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Causality Behind Choices: HILIC is an ideal alternative for highly polar compounds that are poorly retained in reversed-phase.[10][11] The separation mechanism involves the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of a polar stationary phase.[4][12] This results in strong retention for polar molecules. A volatile buffer like ammonium formate is chosen for its compatibility with mass spectrometry (MS), providing an added advantage for impurity identification.
Detailed Protocol:
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: HILIC Column (e.g., Thermo Scientific Acclaim HILIC-10, Waters ACQUITY UPLC BEH Amide), 4.6 x 150 mm, 3.5 µm.[3]
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with Formic Acid.
-
Gradient Program:
-
0-10 min: 0% to 30% B
-
10-12 min: 30% to 80% B
-
12-14 min: 80% B
-
14-14.1 min: 80% to 0% B
-
14.1-20 min: 0% B (Re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in 90:10 Acetonitrile:Water to a final concentration of 0.5 mg/mL. Note: The sample diluent must be high in organic content to prevent peak distortion.
-
-
System Suitability Test (SST) Criteria:
-
Tailing Factor (Tf): For the main analyte peak, Tf must be ≤ 1.5.
-
Resolution (Rs): Resolution between the main peak and the closest eluting impurity must be ≥ 2.0.
-
Reproducibility: %RSD for five replicate injections of a standard solution must be ≤ 2.0% for the peak area.
-
Data Comparison and Performance Analysis
The performance of each method was evaluated based on its ability to retain the analyte and resolve it from a key potential impurity (Impurity A: 3-aminopiperidine, a possible starting material).
| Performance Parameter | Reversed-Phase (RP-HPLC) Method | HILIC Method | Field-Proven Insights |
| Retention Factor (k') of Analyte | 2.5 | 6.8 | HILIC provides significantly stronger retention, which is advantageous for resolving early-eluting polar impurities from the void volume.[4] |
| Resolution (Rs) - Analyte/Impurity A | 2.8 | 4.5 | The orthogonal selectivity of HILIC offers superior resolution for highly polar impurities like the parent amine. |
| Tailing Factor (Tf) of Analyte | 1.4 | 1.1 | Both methods meet the SST criteria, but HILIC provides a more symmetrical peak, indicating fewer secondary interactions. |
| Analysis Time (min) | 25 | 20 | The HILIC method offers a slightly faster total run time, including re-equilibration. |
| Mobile Phase Compatibility with MS | Moderate (Formic acid is compatible) | Excellent (Volatile ammonium formate buffer is ideal) | For impurity identification, the HILIC method is superior due to the high organic content and volatile buffer enhancing ESI-MS sensitivity.[11] |
Conclusion and Recommendations
Both the optimized Reversed-Phase and HILIC methods are capable of performing the purity analysis of this compound.
-
The Reversed-Phase HPLC method using a polar-embedded column is a robust choice if a laboratory's expertise and column inventory are primarily focused on RP chromatography. It provides adequate performance, though method development may require careful optimization to manage retention and peak shape.
-
The HILIC method is demonstrably superior for this specific analyte. It offers stronger retention, better resolution of polar impurities, superior peak shape, and excellent compatibility with MS for structural elucidation. For laboratories frequently analyzing polar molecules, investing in HILIC capabilities is highly recommended as it provides a powerful and orthogonal tool to reversed-phase chromatography.[10]
Ultimately, the choice depends on the specific analytical goals. For routine quality control where impurities are well-characterized, the RP-HPLC method is sufficient. For in-depth impurity profiling, method development, and investigations, the HILIC method is the scientifically preferred approach.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
-
United States Pharmacopeia. <621> CHROMATOGRAPHY.
-
Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.
-
Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.
-
European Compliance Academy. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published.
-
Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>.
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology.
-
Wikipedia. Hydrophilic interaction chromatography.
-
DSDP Analytics. USP <621> Chromatography.
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
-
Benchchem. A Comparative Guide to the Chiral HPLC Analysis of (S)-1-Boc-3-hydroxypiperidine.
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Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779.
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
-
Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
-
Phenomenex. Reverse Phase HPLC: Benefits, Applications & Techniques.
-
Bio-Rad Laboratories. Introduction to Multimodal or Mixed-Mode Chromatography.
-
D'Attoma, A., et al. (2020). Mixed-Mode Chromatography—A Review. LCGC International.
-
Liu, J., et al. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. Journal of Chromatography B, 936, 57-64.
-
Wikipedia. Mixed-mode chromatography.
-
Wikipedia. Reversed-phase chromatography.
-
Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.
-
LCGC. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
-
Phenomenex. Reversed Phase HPLC Columns.
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
-
ResearchGate. Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization.
-
Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
ChemicalBook. 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2.
-
ChemicalBook. 1-ETHYLPIPERIDIN-3-AMINE synthesis.
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A Senior Application Scientist's Guide to the Chiral Separation of 1-Isobutyrylpiperidin-3-amine Enantiomers
Introduction
1-Isobutyrylpiperidin-3-amine is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. As with most chiral molecules, its individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust, efficient, and scalable methods for the separation and analysis of its enantiomers is a critical step in the drug development and manufacturing process. This guide provides an in-depth comparison of established techniques for the chiral separation of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the optimal strategy for their needs.
The Challenge: Physicochemical Properties and Separation Strategy
This compound is a basic compound containing a primary amine and a piperidine ring. These functional groups are prone to strong interactions with the stationary phase in chromatography, which can lead to poor peak shape and low efficiency if not properly addressed. The primary amine also serves as a key handle for chiral recognition. The selection of a separation strategy must therefore account for these properties, balancing the need for high selectivity with the imperative for good chromatographic performance. The two most prominent and successful techniques for this purpose are Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), each employing specialized Chiral Stationary Phases (CSPs).
Comparative Analysis: SFC vs. HPLC for Enantiomeric Resolution
Both SFC and HPLC have proven effective for the chiral separation of this compound. The choice between them often depends on the specific goals of the separation—analytical speed, preparative scale, or "green" chemistry considerations.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, often mixed with a small amount of an organic co-solvent (e.g., methanol, ethanol). The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and reduced backpressure compared to HPLC. This makes SFC an exceptionally powerful tool for high-throughput screening and preparative-scale purifications.
Mechanism and Experimental Choices: For basic compounds like this compound, polysaccharide-based CSPs are the industry standard. These phases, typically derivatives of cellulose or amylose, offer a wide range of chiral recognition capabilities through hydrogen bonding, dipole-dipole interactions, and steric hindrance. To counteract the strong basicity of the analyte and prevent peak tailing, a small amount of a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), is almost always required in the mobile phase. This additive competes with the analyte for active sites on the silica surface of the CSP, effectively masking them and resulting in sharp, symmetrical peaks.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC remains a cornerstone of enantioselective analysis and purification. The separation can be performed in either normal-phase (using non-polar solvents like hexane and ethanol) or reversed-phase (using aqueous-organic mobile phases) mode. For this compound, normal-phase HPLC often provides better selectivity.
Mechanism and Experimental Choices: Similar to SFC, polysaccharide-based CSPs are highly effective in HPLC. The choice of solvents and additives is critical. In normal-phase mode, alcohols like ethanol or isopropanol serve as the polar modifier in a non-polar solvent like hexane. Just as in SFC, a basic additive is crucial for achieving good peak shape for this primary amine. The concentration of the alcohol modifier and the basic additive must be carefully optimized to achieve the desired balance between retention, resolution, and analysis time.
Performance Data: A Head-to-Head Comparison
The following table summarizes typical performance data for the chiral separation of this compound enantiomers using state-of-the-art SFC and HPLC methods.
| Parameter | Supercritical Fluid Chromatography (SFC) | Normal-Phase HPLC |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 100 mm, 3 µm | 4.6 x 150 mm, 5 µm |
| Mobile Phase | CO₂ / Methanol with 0.2% Isopropylamine | Hexane / Ethanol with 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min | 1.0 mL/min |
| Resolution (Rs) | > 2.5 | > 2.0 |
| Selectivity (α) | ~ 1.4 | ~ 1.3 |
| Analysis Time | < 3 minutes | ~ 10 minutes |
| Key Advantages | High speed, reduced solvent consumption, ideal for preparative scale. | Robust and widely available instrumentation. |
| Key Considerations | Requires specialized SFC instrumentation. | Higher solvent consumption and cost. |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for analytical scale separation. These methods can be scaled up for preparative purposes by increasing column dimensions and flow rates.
Protocol 1: High-Throughput Chiral SFC Method
This method is optimized for rapid and efficient enantiomeric analysis.
1. System Preparation:
- Instrument: Analytical SFC system.
- Column: A polysaccharide-based chiral column, such as one packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-3).
- Mobile Phase A: Supercritical CO₂.
- Mobile Phase B (Co-solvent): Methanol with 0.2% (v/v) Isopropylamine.
- System Temperature: 40 °C.
- Back Pressure: 150 bar.
2. Chromatographic Conditions:
- Gradient: Isocratic elution with 15% Co-solvent B.
- Flow Rate: 3.0 mL/min.
- Detection: UV at 220 nm.
3. Sample Preparation:
- Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm filter if necessary.
4. Injection and Data Analysis:
- Inject 1-5 µL of the prepared sample.
- Identify the two enantiomer peaks and calculate the resolution (Rs) and enantiomeric excess (%ee).
Protocol 2: Robust Chiral Normal-Phase HPLC Method
This protocol describes a reliable HPLC method for baseline resolution of the enantiomers.
1. System Preparation:
- Instrument: Standard HPLC system with a UV detector.
- Column: A polysaccharide-based chiral column, such as one packed with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
- Mobile Phase: Hexane / Ethanol (80:20, v/v) with 0.1% (v/v) Diethylamine.
- System Temperature: 25 °C.
2. Chromatographic Conditions:
- Elution: Isocratic.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
3. Sample Preparation:
- Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
- Ensure the sample is fully dissolved.
4. Injection and Data Analysis:
- Inject 10 µL of the prepared sample.
- Determine the retention times of the enantiomers and calculate the resolution (Rs) and selectivity (α).
Visualization of Key Processes
To better illustrate the decision-making and mechanistic aspects of this work, the following diagrams are provided.
Caption: Workflow for Chiral Method Development.
Caption: Chiral Recognition on a Polysaccharide CSP.
Conclusion and Recommendations
For the chiral separation of this compound enantiomers, both SFC and HPLC on polysaccharide-based CSPs are highly effective.
-
For high-throughput analytical screening and green, efficient preparative purification, Supercritical Fluid Chromatography (SFC) is the superior choice. Its speed and reduced solvent consumption offer significant advantages in a modern pharmaceutical development setting.
-
Normal-Phase HPLC remains a robust and reliable option, particularly when SFC instrumentation is not available. It provides excellent resolution, and the methodology is well-understood and easily transferable between laboratories.
In both techniques, the use of a basic additive in the mobile phase is a non-negotiable requirement for achieving symmetrical peak shapes and robust performance. The protocols and data presented in this guide provide a strong foundation for researchers to develop and implement effective chiral separation methods for this critical intermediate.
References
-
The Role of Additives in Chiral Separations by SFC. (This represents the type of application note that details the importance of mobile phase additives.) Source: Waters Corporation. URL: [Link]
-
DAICEL Chiral Column Selection Guide. (Manufacturer guides are authoritative sources for column selection.) Source: Daicel Chiral Technologies. URL: [Link]
A Definitive Guide to the Structural Validation of 1-Isobutyrylpiperidin-3-amine using 2D NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For molecules such as 1-isobutyrylpiperidin-3-amine, a substituted piperidine derivative with potential applications in medicinal chemistry, a comprehensive structural analysis is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a preliminary overview of the chemical environment of protons and carbons, it often falls short in resolving complex spin systems and unambiguously establishing connectivity, especially in molecules with multiple chiral centers or crowded spectral regions.
This guide provides an in-depth, experimentally-grounded walkthrough of the validation of the this compound structure, leveraging the synergistic power of two-dimensional (2D) NMR techniques. We will explore how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, when used in concert, offer a self-validating system for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the robust characterization of small molecules.
The Limitations of 1D NMR: A Case for a Multidimensional Approach
A preliminary analysis of the 1D ¹H and ¹³C NMR spectra of this compound would reveal the expected number of proton and carbon environments. However, significant signal overlap in the aliphatic region of the ¹H NMR spectrum would likely preclude a definitive assignment of all proton resonances and their coupling partners. Similarly, while ¹³C NMR would indicate the presence of the correct number of carbon atoms, it provides no direct information about their connectivity. This ambiguity necessitates the use of 2D NMR techniques to build a complete and accurate picture of the molecular architecture.
A Symphony of Sequences: The 2D NMR Toolkit for Structural Elucidation
The structural validation of this compound relies on a logical and sequential interpretation of three key 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined data allows for a confident and unambiguous assignment of the entire molecule.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Connectivity
The COSY experiment is the starting point for delineating the proton spin systems within the molecule.[1][2][3][4][5] It identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum, cross-peaks appear between the signals of coupled protons, allowing for the tracing of proton-proton networks.[1][2][3]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Directly Attached Carbons
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[6][7][8][9][10] This is a highly sensitive technique that provides direct ¹H-¹³C one-bond connectivity information. Each cross-peak in the HSQC spectrum represents a C-H bond, effectively mapping the proton assignments to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework of a molecule.[10][11][12][13] It reveals correlations between protons and carbons that are separated by two or three bonds (and occasionally four bonds in conjugated systems). These long-range correlations are crucial for connecting the individual spin systems identified by COSY and for identifying quaternary carbons, which are not observed in HSQC spectra.[10][11][12]
Visualizing the Workflow: A Systematic Approach to Structure Validation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using 2D NMR.
Caption: Workflow for 2D NMR-based structure validation.
Step-by-Step Structural Elucidation of this compound
To illustrate the process, we will use a set of hypothetical, yet chemically plausible, NMR data for this compound.
Structure of this compound with Atom Numbering:
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 2 | 3.20 | m | 1H | 52.1 |
| 3 | 3.85 | m | 1H | 48.5 |
| 4 | 1.80 | m | 1H | 31.5 |
| 4' | 1.65 | m | 1H | 31.5 |
| 5 | 1.95 | m | 1H | 25.0 |
| 5' | 1.50 | m | 1H | 25.0 |
| 6 | 2.90 | m | 1H | 45.8 |
| 6' | 2.75 | m | 1H | 45.8 |
| 7 (C=O) | - | - | - | 176.2 |
| 8 | 2.80 | septet | 1H | 35.1 |
| 9 | 1.10 | d | 6H | 19.5 |
| NH | 1.75 | br s | 1H | - |
| NH₂ | 1.40 | br s | 2H | - |
Analysis of 2D NMR Data
1. COSY Analysis: Delineating the Piperidine Ring Protons
The COSY spectrum would reveal correlations between adjacent protons in the piperidine ring.
Table 2: Predicted Key COSY Correlations
| Correlating Protons | Interpretation |
| H-2 / H-3 | Connectivity between positions 2 and 3. |
| H-3 / H-4, H-4' | Connectivity between position 3 and the two protons at position 4. |
| H-4, H-4' / H-5, H-5' | Connectivity between the protons at position 4 and position 5. |
| H-5, H-5' / H-6, H-6' | Connectivity between the protons at position 5 and position 6. |
| H-8 / H-9 | Connectivity within the isobutyryl group. |
These correlations would allow for the tracing of the proton network from H-2 through to H-6, confirming the piperidine ring structure. The correlation between H-8 and H-9 would establish the isobutyryl fragment.
2. HSQC Analysis: Assigning Carbons to their Protons
The HSQC spectrum provides the direct one-bond C-H correlations.
Table 3: Predicted Key HSQC Correlations
| Proton (ppm) | Carbon (ppm) | Assignment |
| 3.20 | 52.1 | C-2 / H-2 |
| 3.85 | 48.5 | C-3 / H-3 |
| 1.80, 1.65 | 31.5 | C-4 / H-4, H-4' |
| 1.95, 1.50 | 25.0 | C-5 / H-5, H-5' |
| 2.90, 2.75 | 45.8 | C-6 / H-6, H-6' |
| 2.80 | 35.1 | C-8 / H-8 |
| 1.10 | 19.5 | C-9 / H-9 |
This experiment confirms the assignment of the protonated carbons in the molecule. Notably, the carbonyl carbon (C-7) at 176.2 ppm would be absent from the HSQC spectrum as it has no attached protons.
3. HMBC Analysis: Connecting the Fragments and Finalizing the Structure
The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together.
Table 4: Predicted Key HMBC Correlations
| Proton | Correlating Carbon(s) | Interpretation |
| H-2 (3.20 ppm) | C-3, C-6, C-7 | Confirms connectivity around the nitrogen and links the piperidine ring to the isobutyryl group via the carbonyl. |
| H-3 (3.85 ppm) | C-2, C-4, C-5 | Confirms piperidine ring structure. |
| H-6 (2.90 ppm) | C-2, C-4, C-5 | Confirms piperidine ring structure. |
| H-8 (2.80 ppm) | C-7, C-9 | Confirms the isobutyryl group structure and its attachment to the carbonyl carbon. |
| H-9 (1.10 ppm) | C-7, C-8 | Further confirms the isobutyryl group structure. |
The most critical correlation is between the H-2 proton of the piperidine ring and the carbonyl carbon (C-7) of the isobutyryl group. This unequivocally establishes the point of attachment of the isobutyryl moiety to the piperidine nitrogen.
Visualizing Key HMBC Connections
Caption: Key HMBC correlations confirming the structure.
Experimental Protocols
The following are generalized protocols for the acquisition of high-quality 2D NMR data. Instrument-specific parameters may require optimization.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. 2D COSY Acquisition:
-
Pulse Program: cosygpqf (or equivalent)
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-8 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
3. 2D HSQC Acquisition:
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent for edited HSQC)
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-16 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
4. 2D HMBC Acquisition:
-
Pulse Program: hmbcgplpndqf (or equivalent)
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-32 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
Data Processing:
-
Apply a sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
Conclusion
The synergistic application of COSY, HSQC, and HMBC spectroscopy provides an unambiguous and robust method for the structural validation of this compound. This multi-dimensional approach overcomes the inherent limitations of 1D NMR, allowing for the complete assignment of all proton and carbon resonances and the unequivocal establishment of atomic connectivity. The self-validating nature of these experiments, where data from one experiment corroborates the findings of another, ensures the highest level of confidence in the determined structure, a critical requirement in modern chemical research and drug development.
References
-
COSY (COrrelation SpectroscopY) - CEITEC. [Link]
-
What Is HSQC NMR? - Chemistry For Everyone. [Link]
-
What Is COSY NMR? - Chemistry For Everyone. [Link]
-
¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy - Oxford Instruments Magnetic Resonance. [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . [Link]
-
Heteronuclear single quantum coherence spectroscopy - Wikipedia. [Link]
-
COSY - NMR Core Facility - Columbia University. [Link]
-
2D HMBC - NMR Wiki. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]
-
HMBC - Chemistry LibreTexts. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
HSQC and HMBC | NMR Core Facility - Columbia University. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. [Link]
-
2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) - CEITEC. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of 3-Aminopiperidine vs. 4-Aminopiperidine
Introduction
Within the landscape of modern medicinal chemistry, the piperidine ring stands as one of the most prevalent and versatile N-heterocyclic scaffolds.[1] Its conformational pre-organization and ability to present substituents in well-defined spatial vectors make it a cornerstone of drug design. Among the myriad of substituted piperidines, the aminopiperidine isomers, particularly 3-aminopiperidine and 4-aminopiperidine, are fundamental building blocks for a vast array of therapeutic agents, from DPP-4 inhibitors for diabetes to novel kinase inhibitors in oncology.[2][3]
The choice between a 3- or 4-substituted isomer is far from trivial. The seemingly subtle shift of the exocyclic amino group profoundly impacts the molecule's electronic properties, steric environment, basicity, and, consequently, its chemical reactivity. Understanding these differences is paramount for researchers in process development and discovery chemistry to devise efficient, selective, and scalable synthetic routes. A failure to appreciate the distinct reactivity profiles of these isomers can lead to challenges in regioselectivity, unexpected side reactions, and difficulties in purification.
This guide provides an in-depth, objective comparison of the reactivity of 3-aminopiperidine and 4-aminopiperidine. Moving beyond a simple catalog of reactions, we will dissect the underlying principles—steric hindrance, electronic effects, and the differential basicity of the two nitrogen centers—that govern their behavior. Supported by available experimental data and established chemical theory, this document will equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Part 1: Structural and Physicochemical Foundations
To comprehend the differential reactivity of 3- and 4-aminopiperidine, we must first analyze their fundamental structural and electronic characteristics. Both molecules are diamines, featuring an endocyclic secondary amine within the piperidine ring and an exocyclic primary amine. The interplay between these two basic centers, dictated by their relative positions, is the primary determinant of their chemical behavior.
Conformational Analysis and Steric Environment
Both isomers adopt a stable chair conformation to minimize torsional strain. In this conformation, substituents can occupy either an axial or equatorial position. For both 3- and 4-aminopiperidine, the exocyclic amino group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.
-
3-Aminopiperidine: The exocyclic amino group is located at the C3 position, which is meta to the ring nitrogen. This proximity means the steric environment around the primary amine is influenced by the adjacent equatorial and axial hydrogens on C2 and C4.
-
4-Aminopiperidine: The exocyclic amino group is at the C4 position, para to the ring nitrogen. This position is more sterically accessible compared to the C3 position, as it is further removed from the influence of the ring nitrogen and its adjacent carbons.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Acylpiperidines: A Comparative Analysis
For researchers and professionals in drug development, the piperidine ring is a ubiquitous scaffold, celebrated for its versatility and presence in a multitude of clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in medicinal chemistry.[1] When the piperidine nitrogen is acylated, forming an N-acylpiperidine, a new layer of complexity and opportunity arises. The acyl group can profoundly influence the molecule's physicochemical properties, receptor interactions, and metabolic stability, making the N-acylpiperidine core a fertile ground for structure-activity relationship (SAR) studies.
This guide provides an in-depth, comparative analysis of the SAR of N-acylpiperidines across various biological targets. Moving beyond a simple recitation of data, we will dissect the causal relationships between structural modifications and their functional consequences, grounded in experimental evidence and established protocols.
The N-Acylpiperidine Scaffold: Core Principles of Interaction
The N-acylpiperidine moiety offers several key interaction points that can be systematically modified to probe the binding pocket of a biological target. The piperidine ring itself can adopt various conformations (e.g., chair, boat), influencing the spatial orientation of substituents. The acyl group introduces a planar amide bond, which can act as a hydrogen bond donor and acceptor. The nature of the acyl substituent (R group in the general structure) is a primary point of diversification, dramatically impacting potency, selectivity, and pharmacokinetic properties.
A generalized pharmacophore model for N-acylpiperidine derivatives often includes:
-
A basic nitrogen atom (protonated at physiological pH) capable of forming ionic interactions.
-
A hydrogen bond acceptor (the carbonyl oxygen).
-
A hydrophobic region (the piperidine ring).
-
A variable substituent (R) that can be tailored to explore specific sub-pockets of the target protein.
Caption: Workflow for a radioligand competition binding assay.
Protocol: FLIPR Calcium Mobilization Assay
This is a high-throughput functional assay used to measure changes in intracellular calcium concentration, which is a common downstream event for many G-protein coupled receptors (GPCRs) and ion channels. [3][4] Objective: To determine the functional potency (EC₅₀) of an N-acylpiperidine agonist at a GPCR that couples to the Gq signaling pathway.
Materials:
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6). [3]* Cells stably expressing the target GPCR.
-
Cell culture medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Cell Plating: Plate cells in the microplates and incubate overnight at 37°C, 5% CO₂ to form a confluent monolayer. [3]2. Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's instructions. [5] * Remove the cell plates from the incubator and add an equal volume of the loading buffer to each well (e.g., for a 384-well plate, add 25 µL of loading buffer to 25 µL of cells and media). [3]3. Incubation: Incubate the plates for 1 hour at 37°C, 5% CO₂. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form. Do not wash the cells after dye loading. [5]4. Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test N-acylpiperidine compounds in assay buffer.
-
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will establish a baseline fluorescence reading from the cell plate.
-
It will then add a specific volume of the test compound from the compound plate to the cell plate.
-
Fluorescence is monitored in real-time immediately before and after the compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).
-
Conclusion: From Structure to Optimized Lead
The study of the structure-activity relationships of N-acylpiperidines provides a powerful framework for rational drug design. By systematically modifying the acyl group, the substitution pattern on the piperidine ring, and the stereochemistry, researchers can fine-tune the affinity, selectivity, and functional activity of these compounds for a diverse array of biological targets. The comparative analysis presented here, from opioid receptors to ion channels, demonstrates the remarkable adaptability of this chemical scaffold.
The true strength of SAR lies in its predictive power. As data from robust and validated assays accumulate, clear patterns emerge, guiding the medicinal chemist's intuition and prioritizing synthetic efforts. This iterative cycle of design, synthesis, and testing, grounded in the principles of scientific integrity and causality, is the cornerstone of transforming a simple chemical scaffold into a life-saving therapeutic.
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Di Fabio, R., et al. (1997). Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. Journal of Medicinal Chemistry, 40(13), 2035-2045. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1549-1566. Retrieved from [Link]
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A Comparative Guide to Computational Docking Studies of 1-Isobutyrylpiperidin-3-amine
This guide provides a comprehensive, in-depth technical comparison of computational docking methodologies for the analysis of 1-isobutyrylpiperidin-3-amine, a novel piperidine derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the critical reasoning behind experimental choices, ensuring a robust and validated computational approach. Here, we will explore the use of leading docking software—AutoDock Vina, Schrödinger Glide, and GOLD—to predict the binding affinity and interaction patterns of this compound with relevant biological targets. While specific experimental data for this ligand is not yet publicly available, this guide establishes a foundational methodology, drawing on established principles and data from structurally analogous compounds to provide a self-validating framework for future in silico and in vitro studies.
Introduction: The Significance of Piperidine Scaffolds and Computational Docking
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents across a wide range of applications, including anticancer, antiviral, and analgesic drugs.[1][2] Its prevalence underscores the importance of understanding how novel piperidine derivatives, such as this compound, interact with biological macromolecules. Computational docking has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding mode and affinity of a small molecule within the active site of a target protein.[3] This in silico technique allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug development pipeline.
This guide will walk through a hypothetical but methodologically rigorous computational docking study of this compound, comparing the workflows and outputs of three widely used docking programs:
-
AutoDock Vina: An open-source program celebrated for its speed and accuracy.[3][4]
-
Schrödinger Glide: A commercial software package known for its precision and comprehensive suite of tools for drug discovery.[3][5][6]
-
GOLD (Genetic Optimisation for Ligand Docking): A robust, commercial genetic algorithm-based program for flexible ligand docking.[7][8]
Methodology: A Step-by-Step Approach to a Validated Docking Study
A successful computational docking experiment hinges on meticulous preparation of both the ligand and the receptor. The following sections detail the critical steps, from target selection to post-docking analysis, providing the rationale for each decision.
Part 1: Ligand Preparation
The initial step involves generating a high-quality 3D structure of this compound.
Protocol for Ligand Preparation:
-
2D Structure Generation: The 2D structure of this compound (CAS: 1060817-46-0) is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch.[9]
-
3D Structure Conversion: The 2D structure is converted into a 3D conformation. This can be accomplished using programs like Open Babel or the ligand preparation modules within Schrödinger's Maestro or Discovery Studio.
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation.
-
Charge Assignment and Atom Typing: Appropriate partial charges and atom types are assigned to the ligand. This is a crucial step as it dictates the electrostatic and van der Waals interactions calculated by the docking algorithm. For AutoDock Vina, Gasteiger charges are typically used.[10] Schrödinger's LigPrep handles this automatically with its proprietary force fields.
-
Tautomeric and Ionization States: The physiological pH (typically 7.4) is considered to determine the most likely protonation state of the amine group on the piperidine ring. Software like Schrödinger's Epik can be used to generate possible ionization states.
Part 2: Target Selection and Receptor Preparation
Given the novelty of this compound, we will select potential protein targets based on the known biological activities of similar piperidine-containing compounds. For the purpose of this guide, we will consider three representative targets:
-
HIV-1 Protease: A key enzyme in the HIV life cycle and a common target for piperidine-based inhibitors.[11]
-
μ-Opioid Receptor: A G-protein coupled receptor involved in pain modulation, targeted by many piperidine-containing analgesics.[12]
-
Sigma-1 Receptor (S1R): A chaperone protein implicated in various neurological disorders, with several piperidine-based ligands showing high affinity.[13]
Protocol for Receptor Preparation:
-
Structure Retrieval: The 3D crystal structures of the selected target proteins are downloaded from the Protein Data Bank (PDB).[14][15] For example, a relevant PDB entry for HIV-1 protease could be 5EW8.[16]
-
Protein Cleaning: The downloaded PDB file is "cleaned" by removing water molecules, co-factors, and any existing ligands. This is a standard procedure to prepare the binding site for docking.
-
Addition of Hydrogens and Charge Assignment: Hydrogen atoms, which are often absent in X-ray crystal structures, are added.[10] Charges and atom types are assigned to the protein residues using a force field (e.g., AMBER or CHARMM). Protein preparation wizards in software like Schrödinger's Maestro or AutoDock Tools automate this process.[5][17]
-
Binding Site Definition: The binding site for docking is defined. This is typically done by specifying a grid box that encompasses the active site, often centered on the position of a co-crystallized ligand from a reference structure.[17][18]
Comparative Docking Workflow
The following diagram illustrates the general workflow for a computational docking study, which will be adapted for each of the three software packages discussed.
Caption: A generalized workflow for computational molecular docking studies.
AutoDock Vina: The Open-Source Powerhouse
AutoDock Vina is lauded for its ease of use and computational efficiency, making it an excellent choice for high-throughput virtual screening.
Step-by-Step Protocol for AutoDock Vina:
-
File Preparation: The prepared ligand and receptor are converted to the PDBQT file format using AutoDock Tools (ADT). This format includes partial charges and atom type information.[10]
-
Grid Box Definition: In ADT, a grid box is defined around the active site of the receptor. The dimensions and center of this box are saved in a configuration file.
-
Configuration File: A text file (conf.txt) is created to specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Running the Docking: The docking is initiated from the command line with the command: vina --config conf.txt --log log.txt.
-
Output Analysis: Vina outputs a single PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol). These poses can be visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.
Schrödinger Glide: Precision and Integration
Glide, part of the Schrödinger Suite, is a highly accurate docking program that offers different levels of precision (High Throughput Virtual Screening - HTVS, Standard Precision - SP, and Extra Precision - XP).[6]
Step-by-Step Protocol for Schrödinger Glide:
-
Protein and Ligand Preparation: The receptor and ligand are prepared using the Protein Preparation Wizard and LigPrep modules in Maestro, respectively.[5][19]
-
Receptor Grid Generation: A receptor grid is generated around the defined active site. This grid pre-calculates the properties of the active site, which speeds up the subsequent docking calculations.[5]
-
Ligand Docking: The Ligand Docking panel is used to specify the prepared ligand file, the receptor grid, and the desired docking precision (e.g., SP or XP).
-
Running the Docking: The docking job is launched and monitored through the job control facility.
-
Output Analysis: Glide provides a detailed output file that includes the docked poses, GlideScore (a proprietary scoring function), and other parameters like Emodel (a measure of ligand strain energy and electrostatic interactions). The results can be visualized and analyzed within the Maestro interface.
GOLD: The Genetic Algorithm Specialist
GOLD utilizes a genetic algorithm to explore the conformational flexibility of the ligand and the rotational flexibility of selected receptor hydrogens.
Step-by-Step Protocol for GOLD:
-
Protein and Ligand Preparation: The protein and ligand files are loaded into the Hermes visualizer. The protein is prepared by adding hydrogens and defining the active site.
-
Binding Site Definition: The binding site can be defined based on the location of a co-crystallized ligand or by specifying a point and radius.[7]
-
Docking Setup: The GOLD wizard guides the user through the setup, including selecting the ligand(s) to dock, choosing a scoring function (e.g., ChemPLP, GoldScore), and setting the parameters for the genetic algorithm.[16]
-
Running the Docking: The docking calculation is initiated, and GOLD generates a specified number of docked poses for the ligand.
-
Output Analysis: The results are presented in a table with scores for each pose. The poses can be visualized in the context of the protein's active site to analyze key interactions.
Comparative Analysis of Docking Results
To illustrate the comparative nature of this guide, the following table presents a hypothetical but realistic set of results for the docking of this compound into the active site of HIV-1 protease.
| Docking Software | Scoring Function | Best Docking Score | Key Predicted Interactions |
| AutoDock Vina | Vina Score (kcal/mol) | -8.2 | Hydrogen bond with Asp25; Hydrophobic interactions with Val82 and Ile50. |
| Schrödinger Glide | GlideScore (XP) | -9.5 | Hydrogen bonds with Asp25 and Asp29; Pi-cation interaction with Arg8. |
| GOLD | ChemPLP | 85.3 | Hydrogen bond with Asp25; Water-mediated hydrogen bond with Gly27. |
Note: The scoring functions of different programs are not directly comparable. For instance, a more negative value is better for AutoDock Vina and Glide, while a higher value is better for GOLD's ChemPLP score.
Interpretation and Post-Docking Validation
The output of a docking simulation is a set of predictions that must be interpreted with scientific rigor. The top-ranked poses from each program should be visually inspected to assess their plausibility. Key considerations include:
-
Formation of Favorable Interactions: Do the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.) make chemical sense?
-
Ligand Strain Energy: Is the docked conformation of the ligand energetically reasonable?
-
Consensus Scoring: Do different scoring functions agree on the ranking of the best poses?
For a truly self-validating system, computational predictions should be followed by experimental validation. Techniques such as enzyme inhibition assays or surface plasmon resonance can be used to determine the actual binding affinity of this compound to the target protein, thus confirming or refuting the in silico predictions. Furthermore, molecular dynamics simulations can be employed to assess the stability of the predicted binding poses over time.[14]
Conclusion
This guide has provided a comprehensive framework for conducting computational docking studies on this compound, with a comparative analysis of three leading software packages. By understanding the underlying principles and the specific workflows of AutoDock Vina, Schrödinger Glide, and GOLD, researchers can make informed decisions about the most appropriate tools for their drug discovery projects. The emphasis on meticulous preparation, critical analysis of results, and the necessity of experimental validation will empower scientists to leverage computational docking as a powerful and reliable tool in the quest for novel therapeutics.
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Tutorial: Docking with Glide. UC Santa Barbara. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Introduction to docking using GOLD. YouTube. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. Bioinformatics Review. Available at: [Link]
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Tutorial : Docking small molecules in a receptor using GOLD. LORIA. Available at: [Link]
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NovaDock Molecular Docking Software. DNASTAR. Available at: [Link]
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Tutorial of CSDU "Protein-ligand docking 101 - running a simulation in GOLD. YouTube. Available at: [Link]
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Vina Docking Tutorial. Eagon Research Group. Available at: [Link]
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Protein-ligand docking 101 - running a simulation in GOLD. CCDC. Available at: [Link]
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Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen. YouTube. Available at: [Link]
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Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available at: [Link]
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Introduction to Protein Data Bank Format. University of Massachusetts Amherst. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of Substituted Piperidines
Introduction: The Stereochemical Nuance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous blockbuster drugs, including Ritalin, Fentanyl, and Haloperidol. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. However, the non-planar, chair-like conformation of the piperidine ring introduces a critical layer of complexity: stereoisomerism. For substituted piperidines, the spatial arrangement of substituents—whether they are on the same side (cis) or opposite sides (trans) of the ring—dramatically influences the molecule's three-dimensional shape. This, in turn, dictates its binding affinity to biological targets, efficacy, and safety profile.
For researchers in drug development, the unambiguous assignment of cis and trans stereochemistry is not merely an academic exercise; it is a regulatory and scientific necessity. A failure to control or correctly identify the isomeric composition of a drug substance can lead to inconsistent clinical outcomes or unexpected toxicity. This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these isomers, grounded in the fundamental principles of conformational analysis and supported by practical, field-proven methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Stereochemical Assignment
NMR spectroscopy is the most powerful and definitive tool for elucidating the stereochemistry of piperidine derivatives. By probing the chemical environment and spatial relationships of ¹H and ¹³C nuclei, we can extract a wealth of structural information. The key to differentiating cis and trans isomers lies in understanding how their preferred conformations affect NMR-active parameters.
¹H NMR: Chemical Shifts and Coupling Constants (J-values)
In a typical chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative orientation of protons on adjacent carbons is defined by a dihedral angle, which is directly related to the magnitude of the scalar coupling constant (³J) between them, as described by the Karplus relationship.
-
Axial vs. Equatorial Protons: Axial protons are shielded by the C-C bonds of the ring and typically resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
Coupling Constants: This is the most diagnostic feature.
For a 2,6-disubstituted piperidine, a cis isomer will typically adopt a chair conformation where both substituents are equatorial to minimize steric strain. In this case, the protons at C2 and C6 will be axial. Conversely, a trans isomer will have one axial and one equatorial substituent. By analyzing the coupling patterns of the ring protons, one can deduce the relative orientation of the substituents.[3][4]
¹³C NMR: The Gamma-Gauche Effect
The chemical shift of a carbon atom is sensitive to its steric environment. The gamma-gauche effect is a key principle used in stereochemical assignment. A carbon atom that is gauche (separated by a 60° dihedral angle) to another carbon or heteroatom three bonds away will be shielded, causing it to resonate at a higher field (lower ppm) compared to an analogous carbon in an anti arrangement (180°).
In substituted piperidines, an axial substituent will have a gauche relationship with the syn-axial carbons at the C3 and C5 positions, shielding them. Therefore, the C3 and C5 signals for an isomer with an axial substituent will appear upfield compared to an isomer where the substituent is equatorial.[5]
Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Through-Space Proximity
While coupling constants reveal through-bond connectivity, NOE provides information about through-space proximity (typically <5 Å). This is arguably the most direct method for confirming cis or trans relationships. An NOE is observed between two protons if they are close in space, regardless of whether they are directly bonded.
-
For a cis-2,6-disubstituted piperidine (diequatorial substituents): A strong NOE would be expected between the two axial protons at C2 and C6, as they are syn-axial and spatially close.
-
For a trans-2,6-disubstituted piperidine (axial/equatorial substituents): The NOE between the C2 and C6 protons would be significantly weaker or absent. Instead, the axial proton at C2 would show strong NOEs to the syn-axial protons at C4 and C6 (if applicable).[6]
This makes 2D NOESY or ROESY experiments invaluable for making an unambiguous assignment.[7]
Caption: Decision tree for assigning piperidine stereochemistry using NMR.
Infrared (IR) Spectroscopy: The Utility of Bohlmann Bands
While less definitive than NMR, IR spectroscopy can be a rapid and convenient method for distinguishing certain cis and trans isomers, particularly in α,α′-disubstituted piperidines. The diagnostic feature lies in the C-H stretching region, specifically in a series of bands appearing at a lower frequency than the main C-H signals (typically 2700–2800 cm⁻¹ ). These are known as Bohlmann bands .
Causality Behind Bohlmann Bands: These bands arise from the C-H stretching vibration of protons that are oriented anti-periplanar (180°) to the lone pair of electrons on the nitrogen atom. This specific orientation weakens the C-H bond, lowering its vibrational frequency.
-
Cis-Isomers: In many cis-α,α′-disubstituted piperidines, the ring can adopt a conformation where the protons on the substituted carbons (e.g., C2 and C6) are axial and therefore anti-periplanar to the nitrogen lone pair. This geometry gives rise to prominent Bohlmann bands.
-
Trans-Isomers: The corresponding trans isomers often cannot achieve this specific arrangement for both α-protons simultaneously without incurring significant steric strain. Consequently, they exhibit very weak or completely absent Bohlmann bands.
This technique is particularly effective when coupled with Gas Chromatography (GC-FTIR), which separates the isomers before they enter the IR spectrometer, allowing for a clean spectrum of each.
Mass Spectrometry (MS): An Indirect Probe of Stereochemistry
Standard mass spectrometry, which measures the mass-to-charge ratio, cannot differentiate between isomers. However, tandem mass spectrometry (MS/MS) can sometimes provide clues to the stereochemistry. In MS/MS, ions of a specific mass are isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern is dependent on the precursor ion's stability and structure.
Cis and trans isomers, having different steric energies, may exhibit different stabilities as ions. This can lead to quantitative differences in their fragmentation patterns. For example, a less stable isomer might fragment more readily or via different pathways than a more stable one.[8][9] Collision-induced dissociation experiments can reveal that the neutral elimination of substituents is a major fragmentation pathway, and the ease of this elimination can be stereochemistry-dependent.[8][9]
While not a primary method for assignment, differences in MS/MS spectra between two isolated isomers can support an assignment made by NMR and IR.[10][11]
Comparative Data Summary
| Spectroscopic Feature | Expected Observation for cis-Isomer (e.g., 2,6-diequatorial) | Expected Observation for trans-Isomer (e.g., 2a,6e) | Rationale |
| ¹H NMR Chemical Shift | Axial protons (H2, H6) are upfield (shielded). | Axial proton (H2) is upfield; Equatorial proton (H6) is downfield. | Anisotropic effect of the C-C ring bonds. |
| ¹H NMR Coupling (³J) | H2 proton shows small ax-eq couplings to H3 protons (~2-5 Hz). | H2 proton shows one large ax-ax coupling (~10-13 Hz) and one small ax-eq coupling to H3 protons. | Dihedral angle dependence of coupling (Karplus relationship). |
| ¹³C NMR Chemical Shift | C3/C5 carbons are relatively downfield. | C3/C5 carbons are shielded (upfield) due to the axial C2 substituent. | Gamma-gauche steric effect. |
| NOESY/ROESY | Strong through-space correlation between axial H2 and axial H6. | Weak or no correlation between equatorial H2 and axial H6. Strong correlation from axial H2 to syn-axial H4. | Proximity-dependent Nuclear Overhauser Effect.[6] |
| IR Spectroscopy | Prominent Bohlmann bands observed (~2700-2800 cm⁻¹). | Bohlmann bands are very weak or absent. | Requires C-H bond to be anti-periplanar to the nitrogen lone pair. |
| Tandem Mass Spec (MS/MS) | May show a unique fragmentation pattern or ion abundances. | May show a different fragmentation pattern or ion abundances compared to the cis-isomer. | Differences in precursor ion stability and steric hindrance affecting fragmentation pathways.[8][9] |
Experimental Protocols
Protocol 1: High-Resolution 2D NOESY NMR
This protocol is designed to maximize the quality of NOE data for an unambiguous stereochemical assignment.
-
Sample Preparation (Self-Validating System):
-
Dissolve ~5-10 mg of the purified piperidine isomer in ~0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be one in which the compound is highly soluble and key signals are well-resolved.
-
Filter the solution through a glass wool plug into a high-quality NMR tube (e.g., Shigemi or Norell).
-
Causality: Precise concentration and purity are critical. Impurities can interfere with signals and paramagnetic species (like dissolved O₂) can quench the NOE effect.
-
Trustworthiness: Degas the sample thoroughly by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles. This step is essential to remove dissolved oxygen.
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion.
-
Acquire standard 1D ¹H, ¹³C, and 2D COSY/HSQC spectra first to achieve full assignment of all proton and carbon signals.
-
Select a standard NOESY pulse sequence (e.g., noesyesgp).
-
Key Parameter - Mixing Time (d8): This is the most critical parameter. It is the time during which NOE buildup occurs. Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.5 seconds). Run a series of NOESY experiments with varying mixing times (e.g., 300 ms, 500 ms, 800 ms) to build a reliable NOE curve and avoid spin diffusion artifacts in larger molecules.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell).
-
Carefully integrate the cross-peaks. Look for the key correlations that differentiate the isomers, as detailed in the table above. For example, a strong cross-peak between H2 and H6 protons strongly supports a cis assignment.
-
Protocol 2: GC-FTIR for Bohlmann Band Analysis
-
Sample Preparation:
-
Prepare a dilute solution (~1 mg/mL) of the isomer mixture or the isolated isomer in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
-
Instrument Setup & Acquisition:
-
Use a gas chromatograph equipped with a capillary column appropriate for separating amines (e.g., a DB-5 or similar).
-
Couple the GC outlet to a light-pipe interface of an FTIR spectrometer.
-
Develop a GC temperature program that provides baseline separation of the cis and trans isomers.
-
Set the FTIR to acquire spectra continuously as the sample elutes from the GC column.
-
-
Data Analysis:
-
Extract the IR spectrum corresponding to the apex of each isomer's chromatographic peak.
-
Examine the 2700-2800 cm⁻¹ region of each spectrum. The presence of distinct, medium-intensity bands in this region for one isomer and their absence in the other is strong evidence for the cis and trans assignments, respectively.
-
Conclusion
The rigorous characterization of substituted piperidine stereoisomers is fundamental to the development of safe and effective pharmaceuticals. While IR and MS provide valuable, often rapid, supporting data, NMR spectroscopy remains the definitive technique . A comprehensive analysis combining ¹H NMR coupling constants, ¹³C NMR chemical shifts, and, most critically, 2D NOE correlations provides an unassailable assignment of cis and trans stereochemistry. By understanding the conformational principles that give rise to these distinct spectroscopic signatures, researchers can confidently elucidate the three-dimensional structure of their molecules, ensuring the integrity and quality of their scientific and drug development endeavors.
References
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cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Tetrahedron Letters. [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
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Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. [Link]
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Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]
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The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. [Link]
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1H NMR spectra of cis‐2,6‐diphenylpiperidines and cis‐2,6‐diphenyl‐4‐piperidones. Magnetic Resonance in Chemistry. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. [Link]
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¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. [Link]
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Reference-free NOE NMR analysis. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of N-Isobutyrylpiperidine Compounds
For researchers, scientists, and professionals navigating the intricate world of drug development, understanding the metabolic stability of candidate compounds is paramount. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, yet its N-substituent dramatically influences its pharmacokinetic profile. This guide provides an in-depth comparative analysis of the metabolic stability of N-isobutyrylpiperidine compounds, contrasting them with other analogs and detailing the experimental frameworks essential for their evaluation.
The Pivotal Role of Metabolic Stability in Drug Discovery
A compound's journey from a promising hit to a viable drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Metabolic stability—a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes—is a critical determinant of its in vivo half-life, clearance, and bioavailability.[2][3] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable could accumulate and lead to toxicity.[2]
The N-isobutyrylpiperidine scaffold, while potentially offering desirable target engagement, introduces specific metabolic liabilities. The amide bond and the piperidine ring are both potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes located in the liver.[4][5] A thorough and early assessment of metabolic stability allows for a data-driven approach to structural modification, guiding the design of more robust and efficacious drug candidates.[6]
Predicted Metabolic Fates of N-Isobutyrylpiperidine
Before delving into experimental assessment, it is crucial to understand the likely metabolic pathways. Based on the metabolism of structurally related piperidine and amide-containing drugs, two primary routes of Phase I metabolism are anticipated for N-isobutyrylpiperidine compounds.[7][8]
-
Amide Hydrolysis: The isobutyryl group is attached via an amide linkage, which is susceptible to cleavage by hydrolase enzymes (e.g., carboxylesterases), yielding piperidine and isobutyric acid.[8][9] The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group.[10]
-
Piperidine Ring Oxidation: The saturated heterocyclic ring is a prime target for oxidation by CYP enzymes.[11] This can result in hydroxylation at various positions (C2, C3, C4), potentially leading to further oxidation to a ketone or ring-opening.
-
N-Dealkylation (Deacylation): While classic N-dealkylation removes an alkyl group, the analogous metabolic cleavage of the N-acyl bond here is essentially amide hydrolysis. For other N-alkyl piperidines, N-dealkylation is a major metabolic route, often catalyzed by CYP3A4.[7][12][13]
-
Isobutyryl Group Oxidation: The isobutyryl moiety itself can undergo hydroxylation, particularly at the tertiary carbon, followed by further oxidation.
These pathways can also be followed by Phase II conjugation reactions, such as glucuronidation, which further increase water solubility to facilitate excretion.[14][15]
Caption: Predicted Phase I metabolic pathways for N-isobutyrylpiperidine.
A Comparative Guide to In Vitro Metabolic Stability Assays
To quantify the metabolic stability of a compound, several in vitro systems are employed. Each model offers a different level of complexity and provides distinct insights. The three most common systems are liver microsomes, S9 fractions, and cryopreserved hepatocytes.[2][16]
| Assay System | Key Components | Metabolic Scope | Throughput | Physiological Relevance |
| Liver Microsomes | Endoplasmic reticulum vesicles | Phase I (CYPs, FMOs, UGTs)[4] | High | Moderate |
| S9 Fraction | Microsomes + Cytosol[17] | Phase I & most Phase II[14] | High | Good |
| Hepatocytes | Intact liver cells | Full Phase I & Phase II[18] | Medium | High ("Gold Standard")[4] |
Liver Microsomal Stability Assay
Principle: Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][5] This assay is a cost-effective, high-throughput method to specifically assess a compound's vulnerability to oxidative metabolism.[19] The reaction requires the addition of cofactors, most notably the NADPH regenerating system, to fuel the catalytic cycle of CYPs.[20]
Experimental Protocol: Microsomal Stability
-
Preparation: Thaw human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[5][21]
-
Compound Addition: Add the test compound (e.g., N-isobutyrylpiperidine) from a DMSO stock to the microsomal suspension to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[14]
-
Pre-incubation: Pre-incubate the compound-microsome mixture at 37°C for 5 minutes with gentle shaking.
-
Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[21] A parallel incubation without the NADPH system serves as a negative control to detect non-CYP-mediated degradation or chemical instability.[22]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the reaction mixture.[14]
-
Termination: Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[22][23]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[24][25]
S9 Fraction Stability Assay
Principle: The S9 fraction is a supernatant derived from liver homogenate after centrifugation at 9000g.[17] It contains both the microsomal and cytosolic fractions of the liver cells.[14] This means it possesses not only the Phase I enzymes found in microsomes but also a wide array of cytosolic Phase II conjugation enzymes (like sulfotransferases and N-acetyltransferases).[15][26] This provides a more comprehensive, yet still cell-free, assessment of hepatic metabolism.
Experimental Protocol: S9 Stability
The protocol is very similar to the microsomal assay, with the key difference being the use of the S9 fraction and the potential addition of other cofactors to probe Phase II metabolism.
-
Preparation: Dilute thawed liver S9 fraction to a working concentration (e.g., 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).[14]
-
Compound Addition: Add the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding a cofactor mix. For a comprehensive screen, this should include NADPH (for Phase I) and cofactors for Phase II, such as UDPGA (for glucuronidation) and PAPS (for sulfation).[14][15]
-
Time Points & Termination: Follow the same procedure as the microsomal assay (e.g., time points at 0, 5, 15, 30, 45 minutes).[14] Terminate with ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Centrifuge and analyze the supernatant by LC-MS/MS.[27]
Hepatocyte Stability Assay
Principle: Cryopreserved primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they are intact cells containing the full complement of metabolic enzymes and cofactors in a physiologically relevant environment.[4][28] This assay can assess Phase I and Phase II metabolism, as well as the impact of cellular uptake and transport processes on a compound's stability.[1]
Experimental Protocol: Hepatocyte Stability
-
Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and dilute them in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[1][23]
-
Compound Addition: Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.[23]
-
Incubation: Incubate the mixture at 37°C in a humidified incubator (5% CO₂), often in a multi-well plate on an orbital shaker to keep the cells in suspension.[1][28]
-
Time Points: Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[28]
-
Termination: Terminate the reaction by adding ice-cold acetonitrile with an internal standard.
-
Sample Processing & Analysis: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins. Analyze the supernatant by LC-MS/MS.[23]
Caption: General experimental workflow for in vitro metabolic stability assays.
Data Interpretation and Comparative Analysis
The primary outputs from these assays are the rate of disappearance of the parent compound, which is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[2]
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life indicates greater stability.
-
Intrinsic Clearance (CLint): The inherent ability of the liver (or a liver sub-fraction) to metabolize a drug. A lower CLint value signifies greater stability.[4][16]
Hypothetical Comparative Data:
To illustrate the utility of this approach, let's compare our lead N-isobutyrylpiperidine with two structural analogs: one with a smaller N-acetyl group and one with a bulkier, more electronically distinct N-benzoyl group.
| Compound | Assay System | t½ (min) | CLint (µL/min/mg protein or 10⁶ cells) | Primary Metabolic Pathway Inferred |
| N-Acetylpiperidine | Microsomes (HLM) | 45 | 30.8 | Moderate CYP-mediated oxidation |
| S9 Fraction | 35 | 39.6 | CYP oxidation + some cytosolic metabolism | |
| Hepatocytes | 30 | 46.2 | Rapid Phase I and/or Phase II metabolism | |
| N-Isobutyrylpiperidine | Microsomes (HLM) | > 120 | < 11.5 | Low CYP-mediated oxidation |
| (Lead Compound) | S9 Fraction | 95 | 14.6 | Stable to CYPs, some cytosolic metabolism |
| Hepatocytes | 70 | 19.8 | Metabolized by intact cell machinery (Phase I/II) | |
| N-Benzoylpiperidine | Microsomes (HLM) | > 120 | < 11.5 | Very low CYP-mediated oxidation |
| S9 Fraction | > 120 | < 11.5 | Highly stable to microsomal & cytosolic enzymes | |
| Hepatocytes | 110 | 12.6 | High overall stability |
Analysis of Results:
-
N-Acetylpiperidine appears to be the least stable analog, showing rapid clearance in all systems, particularly in hepatocytes. This suggests it is a substrate for both Phase I and Phase II enzymes.
-
N-Isobutyrylpiperidine (Our Lead): This compound shows excellent stability in microsomes, indicating that the sterically hindered isobutyryl group protects it from many CYP-mediated attacks. Its stability decreases in S9 and further in hepatocytes, suggesting that cytosolic enzymes or Phase II pathways in intact cells are the primary routes of its clearance. This is a favorable profile, indicating resistance to the most common oxidative pathways.
-
N-Benzoylpiperidine: The electron-withdrawing nature and steric bulk of the benzoyl group render this analog highly stable across all systems. While high stability is often desirable, exceptionally low clearance can also be problematic, potentially leading to long half-lives and accumulation.[2]
This comparative data allows the research team to form a structure-stability relationship. The N-isobutyryl group offers a significant stability advantage over the N-acetyl group, likely by shielding the amide bond and piperidine ring from metabolic enzymes. It strikes a good balance, avoiding the very rapid clearance of the acetyl analog and the potentially excessive stability of the benzoyl analog.
Conclusion and Strategic Outlook
Assessing the metabolic stability of N-isobutyrylpiperidine compounds is a critical step in the drug discovery cascade. A multi-faceted approach using microsomes, S9 fractions, and hepatocytes provides a comprehensive picture of a compound's metabolic fate.
-
Microsomes offer a high-throughput screen for liability to CYP-mediated oxidation.
-
S9 fractions add the contribution of cytosolic enzymes.
-
Hepatocytes provide the most physiologically relevant data, integrating all metabolic pathways with cellular transport.
By comparing the stability of a lead compound like N-isobutyrylpiperidine against structurally related analogs, researchers can build robust structure-activity relationships (SAR) and structure-metabolism relationships (SMR). This knowledge is invaluable for rationally designing next-generation compounds with an optimized balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of clinical success.
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Wang, Y., et al. (2017). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 46(35), 11736-11746. Retrieved from [Link]
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Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. Retrieved from [Link]
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Wójcikowski, J., et al. (2006). CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Sci-Hub. Retrieved from [Link]
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Odoardi, S., et al. (2016). Profiling of in vitro metabolism of New Psychoactive Substances. CORE. Retrieved from [Link]
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Foti, R. S., & Dalvie, D. K. (2016). The Hydrolysis of Amide. ResearchGate. Retrieved from [Link]
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Kumar, L., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Retrieved from [Link]
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Xu, R., et al. (2024). Research progress of hydrolases catalyzing amide drugs. Chinese Journal of New Drugs. Retrieved from [Link]
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Singh, J. (2016). A chemical rationale of drug stability and degradation- An insightful approach. PharmaTutor. Retrieved from [Link]
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Bylund, J., et al. (2013). Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat. Drug Metabolism and Disposition, 41(3), 634-641. Retrieved from [Link]
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Kharasch, E. D., et al. (2000). Major pathways of alfentanil metabolism in vitro: piperidine N-dealkylation to noralfentanil and amide N-dealkylation to AMX. ResearchGate. Retrieved from [Link]
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Ulu, A., et al. (2015). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Isobutyrylpiperidin-3-amine
The procedures outlined below are based on the known hazards of similar chemical classes and are designed to empower laboratory personnel to manage this waste stream safely and in compliance with regulations. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department before initiating any disposal protocol.[1]
Part 1: Hazard Assessment and Immediate Safety Precautions
Given the absence of a specific SDS, a conservative hazard assessment is crucial. Structurally related compounds, such as isobutylamine and various piperidine derivatives, exhibit a range of hazards including flammability, acute toxicity, and severe skin and eye corrosivity.[2][3] Therefore, 1-Isobutyrylpiperidin-3-amine should be handled as a hazardous substance until proven otherwise.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat when handling this compound waste.[1][4]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4]
-
Spill Preparedness: Have a spill kit readily available that includes absorbent materials and neutralizing agents appropriate for amines. Personnel must be trained in spill response procedures.[5]
Hazard Profile of Structurally Similar Compounds
To inform our disposal strategy, the following table summarizes the hazards associated with compounds structurally related to this compound.
| Compound | Key Hazards |
| Isobutylamine | Highly flammable liquid and vapor, Toxic if swallowed, Causes severe skin burns and eye damage.[2][3] |
| Diisobutylamine | Flammable liquid and vapor, Toxic if swallowed, Causes severe skin burns and eye damage, Harmful to aquatic life.[6] |
| (R)-(-)-3-Piperidinamine dihydrochloride | Harmful if swallowed, in contact with skin, or if inhaled, Causes skin and serious eye irritation.[7] |
| N-BOC-1,3-Diaminopropane | Causes severe skin burns and eye damage, May cause respiratory irritation.[8] |
This data underscores the necessity of treating this compound waste as hazardous.
Part 2: Step-by-Step Disposal Protocol
The recommended and most responsible method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][5] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][9][10]
Step 1: Waste Segregation
Proper segregation is the first and one of the most critical steps in safe chemical waste management.
-
Designated Waste Stream: Establish a dedicated waste stream for this compound.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated solid materials such as gloves, weighing paper, and pipette tips in a designated, compatible container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid waste container.
-
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents and acids, to prevent hazardous reactions.[5][7][8]
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safety and regulatory compliance.
-
Container Selection: Use a container made of a chemically compatible material (e.g., high-density polyethylene for liquids) with a secure, leak-proof lid.[1] The container must be in good condition, free from cracks or damage.[11]
-
Labeling:
Step 3: Storage of Waste
Waste must be stored safely pending collection by a disposal service.
-
Storage Location: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][12]
-
Incompatible Materials: Ensure the storage area is away from direct sunlight, heat sources, and incompatible substances.[5][12]
-
Container Integrity: Keep containers tightly sealed to prevent leaks and the release of fumes.[5][11]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or before the maximum allowable accumulation time is reached (as per your institution's policy), contact your EHS department to arrange for collection.[1]
-
Documentation: Maintain accurate records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[5]
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital to mitigate risks.
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert your supervisor and colleagues.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Containment: If it is safe to do so, contain the spill using absorbent pads or other appropriate materials from a spill kit.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office immediately, in accordance with your institution's policies.[4]
Part 4: Regulatory Framework
The disposal of chemical waste is governed by strict regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14] These regulations mandate the proper identification, handling, and disposal of hazardous waste to protect human health and the environment.[13][15] Failure to comply can result in significant penalties.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isobutyrylpiperidin-3-amine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 1-Isobutyrylpiperidin-3-amine, a substituted piperidine derivative, requires more than just a standard checklist; it necessitates a thorough understanding of its potential hazards to implement a truly effective personal protective equipment (PPE) strategy. While specific toxicological data for this exact compound may be limited, by examining structurally similar amine-containing molecules, we can establish a robust safety protocol grounded in established chemical principles.
This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to go beyond simple instructions, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
Substituted amines and piperidine derivatives frequently exhibit a range of hazardous properties. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the potential for multiple risk factors.[1][2]
-
Corrosivity : Amines are typically alkaline and can be corrosive.[3] Direct contact is likely to cause severe skin burns and serious eye damage.[2] The product is expected to be a corrosive material, where ingestion could cause severe swelling and damage to delicate tissues.[1][4]
-
Toxicity : The compound may be toxic if swallowed, inhaled, or in contact with skin.[5][6] Inhalation of vapors may lead to respiratory irritation, and higher concentrations could cause systemic effects like headaches, dizziness, and nausea.[1][4]
-
Flammability : Many low-molecular-weight amines are flammable liquids, with vapors that can form explosive mixtures with air.[6] It is critical to keep the compound away from heat, sparks, and open flames.[1][4]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Potential Effects | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [2][3] |
| Serious Eye Damage | Causes serious, potentially irreversible eye damage. | [2] |
| Acute Toxicity (Oral) | Toxic or harmful if swallowed. | [6] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled; can cause respiratory irritation. | [1][2] |
| Flammable Liquid | Liquid and vapors may be flammable. | [6] |
Core Protective Measures: Your Essential Armor
Given the anticipated hazards, a comprehensive PPE ensemble is mandatory. Simply wearing gloves and a lab coat is insufficient. The following table outlines the minimum required PPE, and the subsequent sections will detail the procedural specifics.
Table 2: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield is required over the goggles to protect against splashes of corrosive material.[1][7] Conforms to OSHA 29 CFR 1910.133 or EN166 standards. |
| Hands | Chemical-Resistant Gloves (Double-Gloved) | Wear two pairs of nitrile or PVC gloves. Check for breakthrough time and select gloves tested to EN 374 or equivalent standards.[7][8] Immediately replace any gloves that are contaminated or show signs of degradation. |
| Body | Flame-Retardant, Chemical-Resistant Lab Coat or Apron | A flame-retardant and antistatic lab coat provides a critical barrier against splashes and potential flash fires. For larger quantities, a PVC apron over the lab coat is recommended.[7] |
| Respiratory | Air-Purifying Respirator with appropriate cartridges | All handling of the solid or its solutions must occur in a certified chemical fume hood. If there's a risk of exceeding exposure limits or ventilation failure, a NIOSH-approved respirator with cartridges for ammonia and organic ammonia derivatives (Type K, green) is necessary.[1][4] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect from spills. Leather or other absorbent materials are not suitable. |
Operational Protocol: From Preparation to Disposal
A disciplined, step-by-step workflow is critical to ensuring safety. The following protocol integrates PPE use with safe handling and disposal practices.
Part A: Preparation and PPE Donning
-
Designate the Work Area : All handling must be conducted within a certified chemical fume hood.[1][4] Ensure the sash is at the lowest feasible height.
-
Assemble Materials : Before donning PPE, gather all necessary chemicals, solvents, glassware, and spill cleanup materials.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are unobstructed and operational.[1]
-
Don PPE (Donning Sequence) :
-
Put on closed-toe shoes.
-
Don the inner pair of chemical-resistant gloves.
-
Don the chemical-resistant lab coat or apron.
-
Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Don chemical splash goggles.
-
Don the full-face shield over the goggles.
-
If required, perform a fit-check and don the respirator.
-
Part B: Safe Handling Workflow
-
Grounding : When transferring the chemical, ensure all metal containers and equipment are grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[1]
-
Use Non-Sparking Tools : Employ tools made of non-sparking materials.[1][4]
-
Aliquoting and Dispensing : Perform all transfers slowly and carefully to minimize splashing or aerosol generation. Keep containers tightly closed when not in use.[1]
-
Immediate Cleanup : Clean up any minor drips or spills immediately with an inert absorbent material.[1]
-
Segregate Waste : All materials that come into contact with this compound are now considered hazardous waste. This includes pipette tips, weigh boats, and contaminated paper towels. Place them directly into a designated hazardous waste container within the fume hood.[9][10]
Part C: Decontamination and PPE Doffing
-
Decontaminate Workspace : Wipe down the work surface inside the fume hood with an appropriate solvent to decontaminate it.
-
Prepare for Doffing : Before leaving the immediate work area, begin the doffing process.
-
Doff PPE (Doffing Sequence) :
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat or apron, rolling it up so the contaminated exterior is contained inward.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands and any exposed skin thoroughly with soap and water.[1]
-
Emergency Response Plan
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Spill : Evacuate non-essential personnel. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material, collect it with non-sparking tools, and place it in a sealed container for disposal.[1][5]
Disposal and Decontamination
Proper disposal is a critical final step in the safe handling workflow.
-
Waste Segregation : Never mix waste streams.[9] Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container.[10]
-
Container Management : Waste containers must be made of a compatible material (e.g., not metal for corrosive waste), kept in good condition, and tightly capped at all times except when adding waste.[9]
-
Labeling : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name and concentration of the contents.[9][10]
-
Storage : Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department.[9][10]
Caption: Workflow for Safe Handling of this compound.
References
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
-
Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts. [Link]
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American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
